Thalidomide-NH-amido-PEG3-C2-NH2
Description
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Properties
Molecular Formula |
C23H31N5O8 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |
InChI |
InChI=1S/C23H31N5O8/c24-6-8-34-10-12-36-13-11-35-9-7-25-19(30)14-26-16-3-1-2-15-20(16)23(33)28(22(15)32)17-4-5-18(29)27-21(17)31/h1-3,17,26H,4-14,24H2,(H,25,30)(H,27,29,31) |
InChI Key |
JDAVUUWRSYFJKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCOCCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
Thalidomide-NH-amido-PEG3-C2-NH2 CAS number 2983036-98-0
CAS Number: 2983036-98-0 Classification: E3 Ligase Ligand-Linker Conjugate (Precursor for PROTAC® Development)[]
Executive Summary
Thalidomide-NH-amido-PEG3-C2-NH2 (CAS 2983036-98-0) is a specialized chemical scaffold designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[] It functions as the "E3 ligase recruiting module," specifically targeting Cereblon (CRBN) , a component of the E3 ubiquitin ligase complex CRL4^CRBN.[]
Structurally, this compound consists of a Pomalidomide core (often referred to as 4-amino-thalidomide) functionalized at the 4-amino position with a glycine-based amide linker, which extends into a polyethylene glycol (PEG) chain terminating in a primary amine.[] This terminal amine serves as a universal chemical handle, allowing researchers to conjugate the molecule to a ligand targeting a Protein of Interest (POI) via standard amide coupling chemistries.[]
Key Application: Targeted Protein Degradation (TPD) drug discovery.[]
Chemical Architecture & Physicochemical Properties[1]
Structural Breakdown
The nomenclature "this compound" describes a specific connectivity designed to optimize CRBN binding while providing a flexible exit vector.[]
-
E3 Ligand Core: Pomalidomide (4-amino-thalidomide).[] The "NH" in the name refers to the attachment point at the 4-amino group of the phthalimide ring.[] This position is the established "exit vector" that minimizes interference with CRBN binding.[]
-
Linker Motif (NH-amido): The core is connected to the PEG chain via an acetamide spacer (-NH-CH2-C(=O)-NH-).[] This glycine-like unit improves stability and solubility compared to direct alkylation.[]
-
Spacer (PEG3): A hydrophilic polyethylene glycol chain (3 units) provides flexibility, allowing the PROTAC to span the gap between the E3 ligase and the POI.[]
-
Terminal Handle (C2-NH2): A primary ethylamine group available for conjugation with carboxyl-containing POI ligands.[]
Properties Table[1]
| Property | Specification |
| CAS Number | 2983036-98-0 |
| Chemical Formula | C₂₃H₃₂N₆O₈ (Estimated base form) |
| Molecular Weight | ~520.54 g/mol (Base); Salts (e.g., HCl) will vary |
| Solubility | Soluble in DMSO (>50 mg/mL), DMF; Limited solubility in water |
| Purity Grade | typically >95% (HPLC) for research applications |
| Storage | -20°C (Powder), -80°C (In DMSO solution); Protect from moisture |
| Stability | Stable for >1 year as lyophilized powder; use DMSO stocks within 1 month |
Mechanism of Action: The Ternary Complex[1]
The efficacy of a PROTAC synthesized from this conjugate relies on the formation of a ternary complex: POI — PROTAC — E3 Ligase .[]
-
Recruitment: The Thalidomide/Pomalidomide moiety binds to the thalidomide-binding domain of Cereblon (CRBN).[]
-
Targeting: The conjugated POI ligand binds to the target protein.[][2]
-
Ubiquitination: The proximity induced by the linker allows the E2 enzyme (associated with the E3 complex) to transfer ubiquitin onto lysine residues of the POI.[]
-
Degradation: Poly-ubiquitinated POI is recognized and degraded by the 26S Proteasome.[]
Diagram: PROTAC Mechanism of Action[1][5]
Caption: Logical flow of PROTAC-mediated protein degradation initiated by the Thalidomide-Linker conjugate.
Synthetic Protocols & Experimental Design
Conjugation Workflow
The primary amine (-NH2) of CAS 2983036-98-0 is designed to react with a carboxylic acid (-COOH) on your target ligand.[]
Reaction Type: Amide Coupling Recommended Reagents: HATU or EDC/NHS Solvent System: DMF or DMSO (anhydrous)[]
Step-by-Step Protocol (Standard HATU Coupling)
-
Activation:
-
Dissolve the Carboxylic Acid POI Ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir at Room Temperature (RT) for 15 minutes to activate the acid.
-
-
Conjugation:
-
Add This compound (1.0 – 1.1 eq) to the reaction mixture.[]
-
Note: Ensure the pH remains basic (pH ~8-9) by adding more DIPEA if necessary.[]
-
-
Reaction:
-
Stir at RT for 2–16 hours. Monitor progress via LC-MS (Look for mass shift: MW_Ligand + MW_Linker - 18 Da).
-
-
Work-up:
-
Dilute with water/brine and extract with EtOAc (if product is hydrophobic).[]
-
Alternatively, for polar PROTACs, purify directly via Prep-HPLC.[]
-
-
Purification:
-
Isolate the final PROTAC using Reverse Phase HPLC (C18 column).[]
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or TFA.[]
-
Critical Experimental Considerations
-
Linker Length: This specific conjugate uses a PEG3 linker.[] This is a "medium" length linker. If your initial PROTAC is inactive, consider screening analogs with PEG2 or PEG5 linkers to alter the spatial orientation of the ternary complex.[]
-
Control Compound: Always synthesize a "Negative Control" PROTAC where the Thalidomide moiety is methylated (e.g., N-methyl thalidomide) or structurally altered to prevent CRBN binding.[] This validates that degradation is CRBN-dependent.[]
-
Solubility: The PEG chain aids solubility, but the final PROTAC may still be hydrophobic depending on the POI ligand.[] Use DMSO for biological stock solutions.[]
Diagram: Synthesis Workflow
Caption: Standard chemical synthesis workflow for generating PROTACs using the amine-functionalized linker.
Storage and Stability
-
Lyophilized Powder: Stable for 1-2 years at -20°C. Keep desiccated.[]
-
In Solution (DMSO): Stable for approximately 1 month at -20°C. Avoid repeated freeze-thaw cycles, which can hydrolyze the imide rings of the thalidomide core.[]
-
Handling: The thalidomide moiety is sensitive to base-catalyzed hydrolysis (opening of the glutarimide ring).[] Avoid prolonged exposure to high pH (>10) aqueous solutions.[]
References
-
Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[][3][4] Cell Chemical Biology. Retrieved from [Link]
-
Sato, T., et al. (2021). Cereblon-Based Small-Molecule Compounds to Control Neural Stem Cell Proliferation in Regenerative Medicine. Frontiers in Cell and Developmental Biology. Retrieved from [Link]
Sources
Engineering Efficacy: A Technical Guide to Thalidomide-Based PROTAC Design
Executive Summary
This technical guide provides a rigorous framework for the design, synthesis, and validation of Thalidomide-based Proteolysis Targeting Chimeras (PROTACs). It is intended for medicinal chemists and chemical biologists seeking to leverage the Cereblon (CRBN) E3 ligase for targeted protein degradation (TPD). Unlike traditional inhibition, this modality requires the simultaneous optimization of binary binding, ternary complex stability, and ubiquitination kinetics.
Part 1: Mechanistic Foundation & Structural Logic
The CRL4-CRBN E3 Ligase Complex
Thalidomide and its immunomodulatory imide drug (IMiD) analogs (Lenalidomide, Pomalidomide) function as "molecular glues" that bind to Cereblon (CRBN), the substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4).[1][2][3][4]
-
The Binding Pocket: Crystallographic data reveals that the glutarimide ring of thalidomide inserts into a hydrophobic "tri-tryptophan" pocket (Trp380, Trp386, Trp400) on the surface of CRBN.
-
The Exit Vector: The phthalimide ring remains solvent-exposed, providing a crucial handle for linker attachment without disrupting the essential glutarimide-CRBN interaction.
-
Catalytic Cycle: The PROTAC recruits the Protein of Interest (POI) to CRBN, inducing the transfer of ubiquitin from an E2 enzyme to surface lysines on the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.[5]
The Degradation Cycle (Visualization)
Figure 1: The catalytic cycle of PROTAC-mediated degradation.[6] Note the recycling step which allows substoichiometric drug concentrations to degrade multiple copies of the target.
Part 2: Rational Design of the Conjugate
The Warhead: Why Pomalidomide?
While Thalidomide is the parent compound, Pomalidomide is frequently preferred for PROTAC design due to the presence of an amino group at the C4 position of the phthalimide ring.
-
C4-Amino Position: This position is solvent-exposed in the CRBN-bound state. Functionalization here (e.g., via amide or alkyl amine formation) minimally perturbs CRBN binding affinity (
). -
C5 Position: While accessible, C5 functionalization often leads to distinct vector orientations that may be less favorable for many targets, though it remains a valid alternative for exploring ternary complex geometry.
The Linker: The Critical Variable
The linker is not merely a connector; it dictates the physicochemical properties and the spatial orientation of the ternary complex.
Table 1: Comparative Analysis of Linker Chemistries
| Linker Class | Composition | Advantages | Disadvantages | Best Use Case |
| PEG Chains | Polyethylene glycol | High water solubility; Flexible. | Oxidative liability; Low permeability if too long. | Initial screening (PEG2-PEG6) to find optimal length. |
| Alkyl Chains | Hydrocarbon ( | High permeability; Metabolic stability. | Poor solubility (lipophilic); "Greasy". | Improving cell permeability after length optimization. |
| Rigid Linkers | Piperazine, Piperidine, Alkynes | Constrains geometry; Improves cooperativity. | Synthesis complexity; Can clash if geometry is wrong. | Locking a specific ternary conformation for selectivity.[7] |
Part 3: Chemical Synthesis Strategies
Synthesis Workflow
The most robust route to Thalidomide-based PROTACs utilizes 4-fluorothalidomide as a universal precursor. This allows for a Nucleophilic Aromatic Substitution (
Figure 2: Standard synthetic route for C4-linked Pomalidomide PROTACs via SNAr chemistry.
Detailed Protocol: Pomalidomide-Linker Synthesis
Objective: Synthesize a Pomalidomide-PEG-Amine building block.
Reagents:
-
4-Fluorothalidomide (1.0 eq)[8]
-
N-Boc-ethylenediamine (or PEG-diamine) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF (Dimethylformamide)[8]
Step-by-Step Procedure:
-
Preparation: Dissolve 4-Fluorothalidomide in anhydrous DMF (0.2 M concentration) in a round-bottom flask under
atmosphere.-
Note: Moisture can hydrolyze the imide ring. Ensure reagents are dry.
-
-
Addition: Add DIPEA followed by the N-Boc-diamine linker.
-
Reaction: Heat the mixture to 90°C for 12-16 hours. Monitor by LC-MS (Target mass: SM + Diamine - HF).
-
Checkpoint: The solution should turn yellow (characteristic of the amino-phthalimide chromophore).
-
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).
-
Deprotection: Dissolve the intermediate in DCM. Add TFA (1:1 ratio). Stir for 1 hour. Evaporate volatiles to yield the TFA salt of the Pomalidomide-Linker-Amine.
Part 4: Biological Characterization & Validation
The "Hook Effect" Self-Validation
A hallmark of PROTACs is the "Hook Effect" (bell-shaped dose-response curve).
-
Mechanism: At high concentrations, binary complexes (PROTAC-POI and PROTAC-E3) saturate the system, preventing the formation of the productive ternary complex (POI-PROTAC-E3).
-
Validation: If your degradation assay shows a plateau rather than a hook at high concentrations (
), verify if the mechanism is truly proteasome-dependent (use MG-132 control).
Key Assays
A. Binary Binding (FP or TR-FRET)
-
Purpose: Confirm the PROTAC still binds CRBN and the POI individually.
-
Method: Fluorescence Polarization (FP) using a fluorescently labeled thalidomide probe.
-
Success Criteria:
should be within 10-fold of the parent ligand.
B. Ternary Complex Formation (AlphaLISA)
-
Purpose: Measure the cooperativity (
) of the POI-PROTAC-CRBN complex. -
Method: Recombinant POI (His-tagged) + CRBN (Flag-tagged) + PROTAC. AlphaLISA donor/acceptor beads bind the tags. Signal correlates to complex stability.[7]
C. Cellular Degradation (Western Blot / HiBiT)
-
Purpose: Determine
(concentration for 50% degradation) and (maximum degradation depth). -
Protocol (Western Blot):
-
Treat cells with PROTAC (0.1 nM - 10
) for 6-24 hours. -
Lyse cells (RIPA buffer + Protease Inhibitors).[5]
-
Normalize total protein (BCA Assay).
-
Immunoblot for POI and a loading control (e.g., GAPDH).
-
Control: Pre-treat with MLN4924 (Neddylation inhibitor) or Epoxomicin (Proteasome inhibitor) to prove mechanism.
-
Part 5: Troubleshooting & Optimization
| Observation | Root Cause Analysis | Corrective Action |
| No Degradation | Linker length is incorrect (Steric clash). | Synthesize a "linkerology" library (e.g., 2, 4, 6, 8 PEG units). |
| Poor Permeability | Linker is too polar (high TPSA). | Switch from PEG to Alkyl chain or rigid piperazine linker. |
| Cytotoxicity | Off-target degradation (Neosubstrates). | Test against known IMiD neosubstrates (e.g., IKZF1/3, SALL4) via Western Blot. |
| Instability | Glutarimide hydrolysis. | Store compounds in DMSO at -20°C. Avoid aqueous basic buffers ( |
References
-
Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[1] Nature, 512(7512), 49–53. Link
-
Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. Link
-
Bondeson, D. P., et al. (2018).[9] Catalytic in vivo protein knockdown by small-molecule PROTACs.[10][11] Nature Chemical Biology, 11, 511–517. Link
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[12] Nature Structural & Molecular Biology, 21, 803–809. Link
-
Petzold, G., et al. (2016). Structural basis of lenalidomide-induced CK1α degradation by the CRL4-CRBN ubiquitin ligase. Nature, 532, 127–130. Link
Sources
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
Amine-Terminated PROTAC Linkers for Cereblon Recruitment: Design, Synthesis, and Optimization
The following technical guide is structured as a high-level whitepaper for drug discovery scientists. It prioritizes mechanistic understanding, actionable protocols, and data-driven optimization strategies.
Executive Summary
The modular assembly of Proteolysis Targeting Chimeras (PROTACs) relies heavily on "plug-and-play" building blocks. Among these, amine-terminated Cereblon (CRBN) linkers represent the industry standard for recruiting the CRL4-CRBN E3 ligase complex. These pre-assembled motifs—typically comprising a thalidomide/pomalidomide derivative linked to a primary or secondary amine—allow for rapid conjugation with carboxylic acid-functionalized target protein ligands.[1]
This guide analyzes the structural logic, synthetic pathways, and optimization parameters for these linkers, providing a robust framework for generating high-efficiency degraders.
The Chemistry of Cereblon Recruitment[2][3]
Structural Biology of the Anchor
Cereblon (CRBN) recruits substrates via a tri-tryptophan hydrophobic pocket (Trp380, Trp386, Trp400). Immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide bind this pocket, mimicking a uridine ring.
-
The C4-Amino Vector: The most validated attachment point for linkers is the C4-position of the phthalimide ring (found in Pomalidomide and Lenalidomide). Crystallographic data confirms that substituents at C4 extend into the solvent, minimizing steric clash with the CRBN binding pocket while projecting the linker toward the target protein.
-
The C5-Vector: While feasible, C5-substitution often alters the vector trajectory, potentially affecting the ternary complex geometry. C4 remains the gold standard for general-purpose library generation.
Why Amine-Terminated Linkers?
The "Amine-Linker-Ligand" design is strategic. Most small molecule inhibitors (Target Protein Ligands) are optimized to contain solvent-exposed carboxylic acids or can be easily derivatized to bear one. Therefore, an amine-terminated CRBN building block enables a standardized Amide Coupling workflow, facilitating the parallel synthesis of PROTAC libraries.
Linker Design: Composition & Physicochemical Control[4][5][6][7][8][9][10]
The linker is not merely a connector; it is a thermodynamic determinant of the Ternary Complex (
Composition Comparison: PEG vs. Alkyl
The choice between Polyethylene Glycol (PEG) and Alkyl chains dictates the physicochemical profile of the final PROTAC.[2][3]
| Feature | PEG Linkers (Hydrophilic) | Alkyl Linkers (Lipophilic) |
| Solubility | High (crucial for biological assays) | Low (risk of aggregation) |
| Permeability | Moderate (can be limited by TPSA) | High (passive diffusion) |
| Conformation | Flexible (high entropic penalty) | Semi-flexible/Rigid |
| Metabolic Stability | Susceptible to oxidative metabolism | Generally stable |
| Use Case | Default starting point for libraries | Used to improve cell permeability |
The "Goldilocks" Length
Linker length screens are mandatory.
-
Too Short (<10 Å): Steric clashes prevent the formation of the POI-PROTAC-E3 complex.
-
Too Long (>25 Å): High entropic cost (
) reduces the population of the productive ternary complex. -
Standard Library: A typical screen includes linkers of 2, 4, 6, and 8 PEG units (or equivalent alkyl lengths) to probe the spatial requirements of the interface.
Synthesis Protocols
Synthesis of the Amine-Terminated Building Block
Direct alkylation of Pomalidomide is often low-yielding. The industry-standard route utilizes 4-Fluorothalidomide in a Nucleophilic Aromatic Substitution (
Protocol: Synthesis of Pomalidomide-Linker-NH2
Reagents: 4-Fluorothalidomide, N-Boc-diamine (linker), DIPEA, DMF, TFA (or HCl/Dioxane).
-
Coupling:
-
Dissolve 4-Fluorothalidomide (1.0 eq) and
-Boc-protected diamine linker (1.2 eq) in anhydrous DMF. -
Add DIPEA (2.5 eq).
-
Heat to 90°C for 12–16 hours. (Note: Secondary amines react faster and often give higher yields than primary amines).[4][5]
-
Validation: Monitor by LC-MS for the disappearance of fluoride starting material.
-
-
Workup:
-
Dilute with water/EtOAc. Wash organic layer with brine. Dry over
. -
Purify via Flash Column Chromatography (Hexane/EtOAc).
-
-
Deprotection (Boc Removal):
-
Dissolve the intermediate in DCM.
-
Add TFA (20% v/v) or 4M HCl in Dioxane. Stir at RT for 1–2 hours.
-
Concentrate in vacuo. The resulting salt (TFA or HCl) is the stable Amine-Terminated Building Block .
-
Conjugation to Target Ligand (The "Click" Step)
This step connects the CRBN recruitment tool to your protein of interest (POI) ligand.
Protocol: Amide Coupling
Reagents: POI-Ligand-COOH, Pomalidomide-Linker-NH2, HATU, DIPEA, DMSO/DMF.
-
Activation: Dissolve POI-Ligand-COOH (1.0 eq) in dry DMSO. Add HATU (1.1 eq) and DIPEA (3.0 eq).[4][5] Stir for 5 mins to form the activated ester.
-
Coupling: Add Pomalidomide-Linker-NH2 (1.0 eq).
-
Reaction: Stir at RT for 1–4 hours.
-
Tip: If the amine is a salt (e.g., TFA salt), ensure enough DIPEA is added to neutralize it.
-
-
Purification: Inject the crude reaction mixture directly onto a Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).
-
Lyophilization: Freeze-dry fractions to obtain the final PROTAC powder.
Visualization of Workflows & Mechanisms
Synthetic Workflow (Graphviz)
The following diagram illustrates the modular synthesis strategy described above.
Caption: Modular synthesis pathway converting 4-Fluorothalidomide into a "Plug-and-Play" amine-terminated building block for PROTAC assembly.
Mechanism of Action: Ternary Complex (Graphviz)
Understanding the equilibrium is vital. The linker must facilitate the formation of the ternary complex, not just binary binding.[6]
Caption: The equilibrium of PROTAC action. The linker influences the stability of the Ternary Complex (green), which is required for ubiquitination.[7][6]
Troubleshooting & Optimization
The "Hook Effect"
At high PROTAC concentrations, binary complexes (PROTAC-POI and PROTAC-E3) saturate the system, preventing ternary complex formation.
-
Diagnosis: Bell-shaped degradation curve in Western Blot assays.
-
Solution: This is an intrinsic property. Ensure
(degradation concentration) is measured below the Hook Effect threshold.
Low Degradation Efficiency
If the PROTAC binds both targets but fails to degrade:
-
Linker Geometry: The linker may be too short, preventing the proteins from coming close enough for Ubiquitin transfer. Action: Synthesize analogs with +2 to +4 PEG units.
-
Linker Attachment: The exit vector from the POI ligand may be burying the linker. Action: Change the attachment point on the POI ligand.
-
Permeability: The PROTAC may not be entering the cell. Action: Switch from PEG to an Alkyl linker or a rigid piperazine linker to reduce TPSA.
References
-
Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science (RSC), 2021. Available at: [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 2020. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Comparative Analysis of Thalidomide-NH-Amido vs. Thalidomide-O-Amido Linkers in PROTAC Design
Executive Summary
In the rational design of Proteolysis Targeting Chimeras (PROTACs), the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) is predominantly achieved using thalidomide analogs.[1] While the glutarimide ring is essential for CRBN binding (engaging the tri-tryptophan pocket), the phthalimide ring serves as the solvent-exposed vector for linker attachment.
This guide provides an in-depth technical comparison between two distinct C4-functionalized linker strategies:
-
Thalidomide-NH-Amido: Derived from Pomalidomide (4-aminothalidomide), where the linker is attached via an amide bond directly to the aniline nitrogen.
-
Thalidomide-O-Amido: Derived from 4-Hydroxythalidomide, where the linker is attached via an ether bond to an acetamide motif (typically oxyacetamide).
The choice between these two affects synthetic accessibility, physicochemical properties (PSA/solubility), and the exit vector geometry, ultimately influencing ternary complex stability and degradation efficiency (
Structural and Electronic Basis
Chemical Architecture
The core difference lies in the atom connecting the phthalimide ring to the linker chain and the immediate electronic environment.
-
NH-Amido Linker (Pomalidomide-based):
-
Structure: Phthalimide-C4-NH-CO -Linker.
-
Electronics: The formation of an amide bond on the C4-amino group converts the strongly electron-donating amine (
) into an amide. While the nitrogen still donates electron density via resonance, the carbonyl group withdraws density. This can slightly alter the - stacking potential of the phthalimide ring compared to free pomalidomide. -
Geometry: The amide bond (
) possesses partial double-bond character, restricting rotation and enforcing a planar geometry at the attachment point. This creates a "stiffer" exit vector.
-
-
O-Amido Linker (4-Hydroxythalidomide-based):
-
Structure: Phthalimide-C4-O-CH
-CO-NH -Linker (Oxyacetamide). -
Electronics: The attachment is an ether (
) to the ring. Oxygen is a strong -donor. The electronic density of the phthalimide ring resembles 4-methoxythalidomide. -
Geometry: The ether linkage (
) allows for free rotation around the C-O and C-C bonds. The subsequent amide is pushed further away from the ring by a methylene spacer. This results in a more flexible exit vector compared to the NH-amido analog.
-
Impact on CRBN Binding
Crystallographic studies (e.g., PDB: 4CI1, 5FQD) confirm that the C4 position of the phthalimide ring points towards the solvent interface.
-
Tolerance: CRBN is generally tolerant of substitutions at C4. However, the NH-amido linkage, being more rigid, directs the linker trajectory more distinctively.
-
Vector Analysis: The O-amido linker, containing the extra methylene group (
), extends the linker length by approximately 2.5 Å compared to the direct amide attachment. This subtle difference can be the deciding factor in avoiding steric clashes with the target protein in the ternary complex.
Physicochemical Properties & Permeability[2]
The "linker penalty" in PROTACs often manifests as poor cell permeability. The choice of NH- vs. O-amido significantly impacts the calculated LogP (cLogP) and Topological Polar Surface Area (TPSA).
| Feature | Thalidomide-NH-Amido | Thalidomide-O-Amido | Impact |
| H-Bond Donors | 1 (Amide NH) | 1 (Amide NH) | Neutral (Both introduce 1 amide) |
| H-Bond Acceptors | 1 (Carbonyl) | 2 (Ether O + Carbonyl) | O-Amido has higher TPSA |
| Lipophilicity | Moderate | Slightly Lower | O-Amido is more polar due to the ether oxygen |
| Solubility | Moderate | High | Ether oxygen acts as a weak base/acceptor, improving aqueous solubility |
| Metabolic Stability | High (Amidase resistant) | Moderate | Ether is stable; however, O-dealkylation by CYPs is a potential risk |
Expert Insight: If a PROTAC suffers from low solubility, switching from a Pomalidomide-based (NH) to a 4-Hydroxythalidomide-based (O-amido) anchor is a standard medicinal chemistry maneuver to lower cLogP and improve dissolution rates without altering the target warhead.
Synthetic Workflows
The synthetic routes for these two linkers differ fundamentally. The NH-amido route utilizes standard peptide coupling, whereas the O-amido route requires alkylation chemistry.
Visualization of Synthetic Pathways
Figure 1: Parallel synthetic workflows showing the direct coupling for NH-amido variants versus the multi-step alkylation/coupling required for O-amido variants.[1][2]
Detailed Experimental Protocols
These protocols are designed to be self-validating. The completion of the reaction is monitored by LC-MS, looking for the specific mass shift associated with the linker addition.
Protocol A: Synthesis of Thalidomide-NH-Amido Linker
Context: Direct functionalization of Pomalidomide. Note that the aniline at C4 is electronically deactivated compared to standard alkyl amines, often requiring forcing conditions or high-activity coupling agents like HATU or POCl3.
-
Reagents:
-
Pomalidomide (1.0 eq)
-
Linker-COOH (1.2 eq)
-
HATU (1.5 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
-
-
Procedure:
-
Dissolve Linker-COOH and DIPEA in anhydrous DMF under
atmosphere. Stir for 10 min. -
Add HATU and stir for 15 min to activate the acid (formation of the active ester).
-
Add Pomalidomide solid in one portion.
-
Critical Step: Heat the reaction to 50-60°C . The C4-aniline is a poor nucleophile; room temperature reactions often stall.
-
Monitor via LC-MS. Expect
corresponding to Pomalidomide + Linker - . -
Workup: Dilute with ethyl acetate, wash with 5% LiCl (to remove DMF), saturated
, and brine. Dry over .
-
Protocol B: Synthesis of Thalidomide-O-Amido Linker
Context: This is a two-stage process. First, creating the "O-amido" handle (oxyacetic acid), then coupling to the linker amine.
Stage 1: Preparation of Thalidomide-O-acetic acid
-
Reagents:
-
4-Hydroxythalidomide (1.0 eq)
-
tert-Butyl bromoacetate (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Solvent: Anhydrous DMF
-
-
Procedure:
-
Suspend 4-Hydroxythalidomide and
in DMF. -
Add tert-Butyl bromoacetate dropwise at 0°C, then warm to RT. Stir for 4-12 hours.
-
Validation: LC-MS shows alkylated product.
-
Deprotection: Treat the intermediate with TFA/DCM (1:1) for 1 hour to remove the tert-butyl group, yielding Thalidomide-O-CH2-COOH .
-
Stage 2: Coupling to Linker
-
Reagents:
-
Thalidomide-O-CH2-COOH (from Stage 1)
-
Linker-NH2 (Amine functionalized linker)
-
HATU / DIPEA / DMF[1]
-
-
Procedure:
-
Standard amide coupling (as in Protocol A), but performed at Room Temperature . The aliphatic carboxylic acid is highly reactive, and the amine on the linker is usually a good nucleophile. Heating is rarely required.
-
Comparative Data Analysis
When selecting a linker strategy, the following decision matrix applies.
| Parameter | Thalidomide-NH-Amido | Thalidomide-O-Amido |
| Synthetic Efficiency | High (1 step from commercial Pom) | Medium (Requires alkylation + deprotection) |
| Linker Flexibility | Low (Rigid amide at ring) | High (Ether + Methylene spacer) |
| Aqueous Solubility | Low/Medium | Medium/High (Polar ether oxygen) |
| Exit Vector Length | Short (Direct) | Extended (+ ~2.5 Å) |
| Target Specificity | Better for targets requiring rigid positioning | Better for targets requiring "reach" or flexibility |
| Chemical Stability | Susceptible to strong acid/base hydrolysis | Stable (Ether bond is robust) |
Ternary Complex Logic
The choice implies a specific hypothesis about the Ternary Complex (E3-Linker-POI):
-
Use NH-Amido if modeling suggests the POI (Protein of Interest) binding site is shallow and close to the solvent surface. The rigidity reduces the entropic penalty of complex formation.
-
Use O-Amido if the POI binding pocket is deep. The extra length and flexibility allow the linker to "snake" out of the E3 pocket without inducing steric strain on the CRBN interface.
Figure 2: Logical flow for selecting linker type based on the structural requirements of the Protein of Interest (POI).
References
-
Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[2] Nature, 512(7512), 49-53. Link
-
Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. Link
-
Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm.[3] Nature Reviews Drug Discovery, 16(2), 101-114. Link
-
Steinebach, C., et al. (2018). Homo-PROTACs for the Chemical Knockdown of Cereblon. ACS Chemical Biology, 13(9), 2771–2782. Link
-
Mullard, A. (2019). PROTACs: the new modalities.[2][3] Nature Reviews Drug Discovery. (Discusses linker chemistry evolution). Link
Sources
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing PROTAC Design: Technical Specifications and Application of Thalidomide-NH-amido-PEG3-C2-NH2
Executive Summary
In the rapidly evolving field of Targeted Protein Degradation (TPD), the selection of the E3 ligase ligand-linker conjugate is a critical determinant of PROTAC (Proteolysis Targeting Chimera) efficacy. This guide provides a comprehensive technical analysis of Thalidomide-NH-amido-PEG3-C2-NH2 , a specialized building block designed for recruiting the Cereblon (CRBN) E3 ligase.
Unlike standard thalidomide derivatives, this molecule features a glycine-based "NH-amido" spacer combined with a hydrophilic PEG3 chain. This architecture offers distinct solubility advantages and a unique exit vector from the cereblon binding pocket, often resulting in altered ternary complex geometry compared to its "O-amido" (oxyacetamide) counterparts. This document details its physicochemical properties, synthesis pathways, and experimental protocols for conjugation.
Chemical Identity & Physicochemical Properties[1][2][3]
Precise characterization is essential for stoichiometric accuracy in PROTAC synthesis. The "NH-amido" designation refers to the (Thalidomide-4-ylamino)acetamide linkage, distinguishing it from ether-linked variants.
Core Specifications
| Property | Specification |
| Common Name | This compound |
| IUPAC Name | N-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamide |
| CAS Number | 2983036-98-0 (Free Base) 2983036-99-1 (HCl Salt) |
| Molecular Weight | 505.52 g/mol (Free Base) 541.98 g/mol (HCl Salt) |
| Molecular Formula | C₂₃H₃₁N₅O₈ (Free Base) |
| Solubility | DMSO (>50 mg/mL), DMF; Low solubility in water/PBS without cosolvents.[] |
| Purity Standard | ≥95% (HPLC), typically ≥98% for library synthesis. |
Structural Architecture
The molecule consists of three functional domains:
-
Warhead: Pomalidomide (4-amino-thalidomide core) for high-affinity CRBN binding.
-
Spacer: A glycine-derived amide linkage (-NH-CH₂-CO-NH-) that extends the exit vector, reducing steric clash near the E3 ligase surface.
-
Linker: A PEG3 (11-atom) chain ending in a primary amine (-NH₂) for conjugation.
The Role in PROTAC Development
Mechanism of Action
This molecule acts as the "anchor" moiety. When conjugated to a ligand targeting a Protein of Interest (POI), it forms a bifunctional molecule. The thalidomide moiety binds to the thalidomide-binding domain (TBD) of Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. The PEG3 linker facilitates the formation of a ternary complex (POI-PROTAC-E3), enabling ubiquitin transfer to the POI and subsequent proteasomal degradation.
Linker Logic: Why PEG3?
The PEG3 (polyethylene glycol) chain provides a specific "Goldilocks" length (~12-15 Å extended).
-
Solubility: PEG chains counteract the hydrophobicity of the thalidomide and many POI ligands, improving the "druglikeness" (ADME properties) of the final PROTAC.
-
Flexibility: It allows the E3 ligase and POI to adopt a productive orientation for ubiquitination.
-
NH-Amido vs. O-Amido: The NH-amido linkage is often more metabolically stable than the ether/ester linkages found in other derivatives, and the additional hydrogen bond donor in the glycine spacer can interact with surface residues on CRBN, potentially altering selectivity.
Synthesis & Stability
Note: This compound is commercially available, but understanding its synthesis is vital for troubleshooting stability issues during conjugation.
Synthetic Route
The synthesis typically proceeds from 4-amino-thalidomide (Pomalidomide). Direct acylation of the aniline nitrogen is difficult; therefore, a two-step alkylation-amidation strategy is often employed.
Stability Considerations
-
Hydrolysis: The glutarimide ring (thalidomide core) is susceptible to hydrolysis at pH > 7.5. Always store stock solutions in anhydrous DMSO at -20°C or -80°C. Avoid aqueous storage for >24 hours.
-
Light Sensitivity: Thalidomide derivatives can be light-sensitive. Store in amber vials.
Experimental Protocol: Conjugation to POI Ligand
This protocol describes the conjugation of This compound to a POI ligand containing a carboxylic acid, using standard amide coupling.
Reagents
-
Linker: this compound (HCl salt).[2]
-
POI Ligand: Target molecule with a free -COOH group.
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMSO or DMF.
Step-by-Step Workflow
-
Activation:
-
Dissolve the POI Ligand (1.0 equiv) in anhydrous DMSO (concentration ~50-100 mM).
-
Add DIPEA (3.0 equiv).
-
Add HATU (1.1 equiv).
-
Incubate for 5-10 minutes at Room Temperature (RT) to activate the acid.
-
-
Conjugation:
-
Add This compound (1.1 equiv) directly to the reaction mixture.
-
Note: If using the HCl salt, ensure sufficient DIPEA (at least 1 extra equivalent) is present to neutralize the salt.
-
-
Reaction Monitoring:
-
Stir at RT for 2–4 hours.
-
Monitor via LC-MS. Look for the mass shift:
. -
Target Mass:
(approx).[3]
-
-
Purification:
-
Dilute with MeOH/Water (1:1) and filter.
-
Purify via Reverse-Phase HPLC (C18 column).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: 5% to 95% ACN over 20 mins.
-
Lyophilize fractions immediately to prevent glutarimide hydrolysis.
-
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Ring Opening (+18 Da) | Hydrolysis of glutarimide ring. | Reduce pH of mobile phase (use Formic Acid or TFA). Avoid leaving sample in basic buffer. |
| Low Yield | Incomplete activation of POI ligand. | Ensure anhydrous solvents. Switch coupling agent to PyBOP or COMU if HATU fails. |
| Precipitation | Poor solubility of the complex. | Use a minimal amount of DMSO/NMP. Add 10% TFE (Trifluoroethanol) to improve solubility during reaction. |
References
-
Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[2] Cell Chemical Biology. [Link]
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomimetic teratogenicity. Nature Structural & Molecular Biology. [Link]
Sources
Optimizing Targeted Protein Degradation: The Physicochemical and Functional Attributes of PEG3 Linkers
[1]
Executive Summary
In the architecture of Proteolysis Targeting Chimeras (PROTACs), the linker has evolved from a passive connector to a critical determinant of pharmacological success.[1][2][3] While the E3 ligase ligand and the protein of interest (POI) warhead define specificity, the linker dictates the ternary complex (TC) topology, physicochemical properties, and metabolic stability .
This technical guide focuses on the PEG3 (tri-ethylene glycol) linker, a structural motif that frequently occupies the "Goldilocks zone" in degrader design. It balances the hydrophilicity required for solubility with a chain length (
Physicochemical Rationale: Why PEG3?
The selection of a PEG3 linker is rarely arbitrary; it is a calculated decision to modulate the Topological Polar Surface Area (TPSA) and LogD of the final heterobifunctional molecule.
Solubility vs. Permeability Trade-off
PROTACs are inherently high molecular weight compounds (>800 Da), often violating Lipinski's Rule of 5.
-
Solubility: The ether oxygens in the PEG3 chain act as hydrogen bond acceptors, significantly improving aqueous solubility compared to alkyl chains of similar length (e.g., pentyl or hexyl chains). This is critical for preventing aggregation in biological assays.
-
Permeability: While longer PEG chains (PEG >5) can increase TPSA beyond the threshold for cell permeability (typically >140 Ų is poor), PEG3 adds minimal bulk. It maintains a balance where the molecule remains soluble in the cytosol but sufficiently lipophilic to traverse the cell membrane.
Conformational Flexibility and the "Gauche Effect"
Unlike alkyl chains, which prefer an anti-conformation (extended), PEG chains possess a gauche effect around the C-C bond.
-
Impact: This allows the PEG3 linker to adopt a diverse ensemble of conformations. In the context of the ternary complex, this flexibility allows the linker to "collapse" or "extend" to accommodate the specific spatial requirements of the E3 ligase and POI interface without imposing a high energetic penalty.
Structural Biology: The Ternary Complex
The efficacy of a PROTAC is not solely defined by binding affinity (
The Cooperativity Factor ( )
- (Positive Cooperativity): The linker facilitates new protein-protein interactions (PPIs) between the E3 ligase and the POI.
- (Negative Cooperativity): The linker causes steric clashes.
PEG3 and the "Goldilocks" Zone
A PEG3 linker provides an extended length of approximately 10–13 Å .
-
Too Short (PEG1-2): Often leads to steric clashes between the E3 ligase and POI, preventing ubiquitination.
-
Too Long (PEG >5): Increases the entropic penalty of binding. The "effective molarity" of the E3 ligase relative to the POI decreases, potentially leading to the "Hook Effect" (formation of binary complexes rather than ternary ones) at lower concentrations.
-
PEG3 Optimal Fit: For many canonical pairs (e.g., VHL-based degraders targeting BRD4), PEG3 provides sufficient reach to bridge the binding pockets while keeping the proteins close enough to encourage de novo PPIs.
Visualization: Ternary Complex Formation
Figure 1: The central role of the linker in facilitating the transition from binary to productive ternary complexes.
Synthetic Strategy: Modular Assembly
Synthesizing PEG3-based PROTACs typically follows a modular approach, utilizing "Click Chemistry" or linear amide coupling.
Common PEG3 Building Blocks
-
Azide-PEG3-Amine: For CuAAC click reactions.
-
Boc-Amino-PEG3-Acid: For standard amide coupling.
-
Bromo-PEG3-Alcohol: For ether synthesis (Williamson ether synthesis).
Protocol: Synthesis of a VHL-PEG3-POI Degrader
Objective: Conjugate a POI warhead (carboxylic acid) to a VHL ligand (amine) using a diamino-PEG3 linker.
Step-by-Step Methodology:
-
Activation: Dissolve the POI warhead (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at RT to generate the activated ester.
-
Linker Attachment: Add N-Boc-PEG3-amine (1.2 eq). Stir for 2–4 hours. Monitor by LC-MS for the intermediate (Warhead-PEG3-NH-Boc).
-
Deprotection: Purify the intermediate. Dissolve in DCM/TFA (4:1) to remove the Boc group. Stir for 1 hour. Evaporate volatiles to yield the TFA salt (Warhead-PEG3-NH2).
-
Final Coupling: Dissolve the VHL ligand-acid (1.0 eq) in DMF with HATU (1.2 eq) and DIPEA (5.0 eq). Add the Warhead-PEG3-NH2 salt. Stir overnight.
-
Purification: Purify via preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid). Lyophilize to obtain the final PROTAC.
Comparative Performance Data
The following table synthesizes representative data trends observed in literature (e.g., BRD4 degraders) comparing linker types.
| Property | Alkyl Chain (C6) | PEG3 Linker | PEG10 Linker |
| Aqueous Solubility | Low | High | Very High |
| Cell Permeability | High | Moderate/Good | Low |
| TPSA Contribution | ~0 Ų | ~40 Ų | ~120 Ų |
| Metabolic Stability | High | Moderate (Oxidation risk) | Moderate |
| Hook Effect Risk | Low | Low | High |
| Synthesis Cost | Low | Moderate | High |
Decision Matrix: When to Choose PEG3
Figure 2: Strategic decision tree for selecting PEG3 over alternative linker chemistries.
Experimental Protocols for Evaluation
Ternary Complex Formation Assay (TR-FRET)
Purpose: To determine if the PEG3 linker facilitates cooperative binding between the E3 ligase and POI.
-
Reagents: Biotinylated POI, Terbium-labeled E3 Ligase, PROTAC (serial dilution).
-
Setup: In a 384-well plate, mix 10 nM Biotin-POI, 2 nM Tb-E3, and PROTAC (0.1 nM to 10 µM).
-
Incubation: 60 minutes at RT in assay buffer (PBS + 0.05% Tween-20).
-
Readout: Measure TR-FRET signal (Ex: 340 nm, Em: 495/520 nm).
-
Analysis: Plot signal vs. log[PROTAC]. A bell-shaped curve indicates ternary complex formation. The amplitude of the curve correlates with complex stability.
Degradation Efficiency (Western Blot)
Purpose: Confirm functional degradation in live cells.
-
Treatment: Treat cells (e.g., HEK293) with PROTAC (0, 10, 100, 1000 nM) for 16–24 hours.
-
Lysis: Lyse cells in RIPA buffer with protease inhibitors.
-
Blotting: Separate proteins via SDS-PAGE. Transfer to nitrocellulose.
-
Detection: Probe with specific antibodies for POI and a housekeeping control (e.g., GAPDH).
-
Quantification: Calculate DC50 (concentration for 50% degradation) using densitometry.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Genes & Cancer. Link
-
BenchChem. (2025).[1][3][4][5][6] A Comparative Guide to PEG3 and Alkyl Chain Linkers for PROTAC Efficiency.Link
-
Atilaw, Y., et al. (2021).[6] Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Med. Chem. Lett. Link
-
Li, X., et al. (2020). Influence of Linker Length and Composition on the Performance of PROTACs.[1][2][5][7][8][9] Frontiers in Chemistry. Link
-
MedChemExpress. PEG3 PROTAC Linker Product Information and Protocols.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 9. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
Technical Guide: Heterobifunctional PROTAC Linkers with Terminal Amine
Executive Summary
The "Universal Adapter" Strategy in Targeted Protein Degradation
In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive spacer but as a thermodynamic governor of Ternary Complex (TC) stability. Heterobifunctional linkers with a terminal amine represent the industry standard for high-throughput library generation ("Linkerology").
This preference stems from the ubiquity of carboxylic acid motifs in accessible E3 ligase ligands (e.g., VHL-1, Pomalidomide derivatives) and target warheads. The terminal amine provides a "plug-and-play" handle for robust amide coupling, allowing medicinal chemists to rapidly scan linker length and composition—the two critical determinants of cooperativity (
Part 1: Strategic Selection of Amine-Terminated Linkers
The selection of the linker backbone defines the physicochemical profile of the final PROTAC.[1][2] When utilizing a terminal amine handle, the backbone choice dictates solubility, permeability, and the entropic cost of TC formation.
Comparative Analysis of Linker Backbones
| Linker Class | Chemical Composition | Physicochemical Impact | Strategic Application |
| PEG-Amine | Polyethylene Glycol ( | High Solubility: Offsets lipophilicity of warheads.High Flexibility: Lowers energy barrier for initial binding but high entropy penalty. | First-Line Screen: Best for determining optimal length ( |
| Alkyl-Amine | Linear Carbon Chain ( | High Permeability: Increases lipophilicity (logP).Moderate Flexibility: More rigid than PEG. | Membrane Penetration: Use when PEG analogs show poor cellular uptake. |
| Rigid-Amine | Piperazine / Piperidine / Alkyne | Conformational Lock: Reduces entropic penalty ( | Optimization Phase: Use to improve potency/selectivity once optimal length is known. |
The "Goldilocks" Zone of Linker Length
Linker length is the primary variable in PROTAC design.
-
Too Short: Steric clashes prevent simultaneous binding of POI and E3 (Negative Cooperativity).
-
Too Long: The "Effective Molarity" of the E3 ligase decreases; high entropic penalty reduces TC stability.
-
Optimal: Allows "Positive Cooperativity" where the linker facilitates favorable protein-protein interactions (PPIs).[1]
Part 2: Mechanistic Logic (Visualization)
The following diagram illustrates the thermodynamic impact of linker length on the formation of the productive Ternary Complex.
Figure 1: The relationship between linker length and the thermodynamic probability of forming a productive POI-Linker-E3 Ternary Complex.
Part 3: Synthetic Methodology (Amide Coupling)
The most reliable method for conjugating an amine-terminated linker to a carboxylic acid-containing ligand is the HATU-mediated amide coupling. This protocol is designed for parallel synthesis (library generation).[3]
Experimental Protocol: HATU Amide Coupling
Objective: Conjugate a mono-Boc-diamine linker (e.g., N-Boc-PEG4-amine) to a Carboxylic Acid Ligand (Warhead-COOH).
Reagents:
-
Ligand: Warhead-COOH (1.0 equiv)
-
Linker: N-Boc-Linker-NH₂ (1.2 equiv)
-
Coupling Agent: HATU (1:1 [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Workflow:
-
Activation (The "Pre-activation" Step):
-
Dissolve Warhead-COOH (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Add DIPEA (3.0 eq) followed by HATU (1.5 eq).
-
Critical Check: Stir for 5–10 minutes. The solution should turn slightly yellow. This pre-activation forms the active ester (OAt-ester), which is more reactive and less prone to racemization than reacting directly.
-
-
Coupling:
-
Add the Amine-Linker (1.2 eq) to the reaction mixture.
-
Stir at Room Temperature (RT) under nitrogen atmosphere.
-
-
Monitoring (Self-Validation):
-
T=1h: Take a 5 µL aliquot, dilute in 100 µL MeCN, and inject on LC-MS.
-
Success Criteria: Disappearance of Warhead-COOH mass (M+H) and appearance of Product mass (M+Linker+H).
-
Troubleshooting: If conversion is <50%, add 0.5 eq more HATU and stir for 2h.
-
-
Workup & Deprotection (The "One-Pot" Option):
-
Once coupled, the intermediate is usually Boc-protected on the other end.
-
Standard Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.
-
Deprotection: Re-dissolve in DCM:TFA (4:1) to remove the Boc group, exposing the second amine for the next coupling step (to the E3 ligase ligand).
-
Workflow Visualization
Figure 2: Step-by-step synthetic workflow for conjugating amine-terminated linkers, including critical Quality Control (QC) checkpoints.
Part 4: Advanced Considerations & Troubleshooting
The "Exit Vector"
The position where the amine linker attaches to the ligand is the Exit Vector .
-
Rule: The linker must attach to a solvent-exposed region of the ligand when bound to the protein.
-
Validation: Use crystal structures (PDB) to verify that the attachment point points away from the binding pocket. Attaching to a buried residue will abolish binding affinity (
).
Solubility Issues (The "Crash Out")
Amine-terminated linkers, especially alkyl chains, can cause the PROTAC to precipitate during synthesis.
-
Solution: Use "PEG-hybrid" linkers (e.g., 2-unit PEG spacer attached to an alkyl chain).
-
Protocol Adjustment: If precipitation occurs during the HATU reaction, add a co-solvent like DMSO (up to 10%) or increase temperature to 40°C.
Purification of Amine Intermediates
Free amines can streak on silica gel columns due to interaction with acidic silanols.
-
Technical Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent, or use DCM:MeOH:NH₄OH (90:10:1) as the mobile phase to ensure sharp peaks.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[4] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.
-
[Link]
-
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems.
-
[Link]
-
-
Zorba, A., et al. (2018).[5] Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences.
-
[Link]
-
-
Maple, H. J., et al. (2019). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis.
-
[Link]
-
Sources
Methodological & Application
Application Note: Conjugation of Thalidomide-NH-amido-PEG3-C2-NH2 to Carboxylic Acid Ligands for PROTAC Synthesis
Abstract & Introduction
This application note details the protocol for synthesizing Proteolysis Targeting Chimeras (PROTACs) by conjugating the E3 ligase ligand-linker module, Thalidomide-NH-amido-PEG3-C2-NH2 , to a Target Protein of Interest (POI) ligand containing a carboxylic acid.
The module consists of a Cereblon (CRBN)-recruiting thalidomide derivative linked via a PEG3 spacer to a primary amine. The PEG3 linker provides essential solubility and flexibility, facilitating the formation of the ternary complex (POI-PROTAC-E3 Ligase). The primary amine serves as the nucleophilic handle for amide bond formation with the POI ligand.
Critical Consideration: While the amide coupling chemistry is standard, the thalidomide moiety contains a glutarimide ring that is susceptible to both racemization and hydrolysis under basic or aqueous conditions. This protocol is optimized to mitigate these degradation pathways.
Chemical Mechanism
The conjugation relies on the activation of the POI ligand's carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), followed by nucleophilic attack by the primary amine of the thalidomide linker.
Reaction Pathway[1][2][3][4]
-
Deprotonation: The tertiary base (DIPEA) deprotonates the carboxylic acid.
-
Activation: The carboxylate reacts with HATU to form an unstable O-acyl(tetramethyl)uronium salt, which rearranges to a reactive active ester (OBt or OAt ester depending on the specific additive, though HATU generates the highly reactive -OAt species).[1]
-
Amidation: The primary amine of the Thalidomide-linker attacks the active ester, expelling the hydroxy-azabenzotriazole byproduct and forming the stable amide bond.
Figure 1: Mechanism of HATU-mediated amide coupling. The carboxylic acid is activated before amine addition to prevent side reactions.
Pre-Reaction Considerations
Stoichiometry & Reagents
To ensure complete consumption of the expensive Thalidomide-linker, the POI ligand (Acid) is typically used in slight excess.
| Component | Equivalents (Eq.) | Role | Notes |
| POI Ligand (R-COOH) | 1.0 - 1.2 | Electrophile | Ensure it is free of other nucleophilic amines. |
| Thalidomide-Linker-NH2 | 1.0 | Nucleophile | The limiting reagent. |
| HATU | 1.1 - 1.3 | Coupling Agent | High efficiency; preferred over EDC for sterically hindered acids. |
| DIPEA | 2.0 - 3.0 | Base | CRITICAL: Do not exceed 3.0 Eq. Excess base promotes glutarimide ring opening. |
| DMF or DMSO | Solvent | Solvent | Anhydrous grade required.[2][3] |
Stability Warning (The "Thalidomide Trap")
Thalidomide derivatives are chemically stable in organic solvents (DMF, DMSO) but degrade in aqueous basic solutions (pH > 7.5).
-
Hydrolysis: The glutarimide ring opens, rendering the PROTAC inactive against CRBN.
-
Racemization: The chiral center at the glutarimide bridge racemizes rapidly in base, converting the active (S)-enantiomer to the (R)-enantiomer (or racemic mixture).
Rule of Thumb: Keep the reaction anhydrous. Perform aqueous workups (if necessary) rapidly and with neutral/acidic buffers, or skip directly to HPLC purification.
Experimental Protocol: HATU Coupling
Materials
-
This compound (Store at -20°C)[4]
-
Carboxylic Acid Ligand (Dry)[1]
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DIPEA (N,N-Diisopropylethylamine)[1]
-
LC-MS grade Acetonitrile and Water (with 0.1% Formic Acid)
Step-by-Step Procedure
1. Activation of Carboxylic Acid
-
In a clean, dry 4 mL glass vial equipped with a stir bar, dissolve the Carboxylic Acid (1.2 eq) in anhydrous DMF.
-
Concentration: Aim for 0.1 M – 0.2 M.
-
-
Add HATU (1.2 eq) to the vial.
-
Add DIPEA (2.5 eq) dropwise while stirring.
-
Incubation: Stir at Room Temperature (RT) for 5–10 minutes . The solution may turn slightly yellow; this is normal.
2. Coupling Reaction
-
Dissolve This compound (1.0 eq) in a minimal volume of anhydrous DMF.
-
Add the amine solution dropwise to the activated acid mixture.
-
Flush the headspace with Nitrogen or Argon and cap the vial tightly.
-
Stir at RT for 1–4 hours .
3. Monitoring (LC-MS)
-
After 1 hour, take a 2 µL aliquot. Dilute into 200 µL of MeOH/Acetonitrile.
-
Inject onto LC-MS.
-
Look for:
-
Disappearance of Thalidomide-Linker mass [M+H]+.
-
Appearance of Product mass [M+H]+.
-
Note: If the reaction is stalled after 2 hours, add an additional 0.2 eq of HATU and 0.5 eq of DIPEA.
-
4. Workup & Isolation
-
Option A (Direct Purification - Recommended): If the reaction is clean, dilute the mixture with DMSO/MeOH (1:1) and filter through a 0.2 µm syringe filter. Inject directly onto Prep-HPLC.
-
Option B (Extraction - Only if necessary):
Purification & Analysis
The final PROTAC must be purified to >95% purity for biological assays.
Preparative HPLC Protocol[6][9][10]
-
Column: C18 Reverse Phase (e.g., XBridge or Phenomenex Luna, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or TFA).
-
Gradient: 5% B to 95% B over 20 minutes (adjust based on LC-MS retention time).
-
Detection: UV at 254 nm (Thalidomide absorbs strongly here) and 214 nm.
Storage
-
Lyophilize the collected fractions immediately. Avoid leaving the product in aqueous solution for >24 hours.
-
Store the solid powder at -20°C or -80°C under desiccant.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for PROTAC synthesis.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield | Hydrolysis of Active Ester | Ensure DMF is anhydrous. Minimize time between activation and amine addition. |
| Product M+18 Peak | Hydrolysis of Glutarimide | The thalidomide ring has opened. Avoid aqueous base. Use 0.1% Formic Acid in HPLC buffers.[7] |
| Starting Material Remains | Steric Hindrance | Switch to PyBOP (coupling agent) or heat gently to 35°C (caution: increases racemization risk). |
| Double Peak (LC-MS) | Racemization | Separation of R/S enantiomers. Reduce base equivalents (DIPEA) and reaction time. |
References
-
Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[8] Cell Chemical Biology.
-
BenchChem. (2025).[2][1][9] Application Notes and Protocols for Amide Bond Formation using EDC and HATU.[2]
-
Tokunaga, E., et al. (2018). Thalidomide-type teratogenicity: structure–activity relationships for congeners. Toxicology Research.
-
BOC Sciences. Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride Product Information.
-
ThermoFisher Scientific. (2023). HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. adooq.com [adooq.com]
- 5. peptide.com [peptide.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimized Amide Coupling Strategies for PROTAC Linker Synthesis
Executive Summary & Strategic Analysis
The synthesis of Proteolysis Targeting Chimeras (PROTACs) presents unique challenges compared to standard small-molecule medicinal chemistry. PROTACs are heterobifunctional molecules (MW 600–1200+ Da) comprising a Protein of Interest (POI) ligand, an E3 ligase ligand, and a linker.[1]
The amide bond is the most prevalent vector for linker attachment due to its stability and the availability of lysine-reactive or carboxyl-functionalized building blocks. However, the "standard" amide coupling conditions (e.g., EDC/HOBt or simple HATU protocols) often fail in PROTAC synthesis due to three specific bottlenecks:
-
Solubility Mismatch: The POI ligand and E3 ligand often have drastically different polarities, leading to precipitation in standard solvents.
-
Epimerization Risk: VHL ligands (containing a hydroxyproline core) and Thalidomide derivatives (containing a glutarimide ring) are highly susceptible to epimerization under basic conditions, which abolishes degradation activity.
-
Purification Difficulty: The high molecular weight and amphiphilic nature of PROTACs make separating the product from urea by-products (from carbodiimides) or guanidinium salts (from HATU) difficult via standard flash chromatography.
This guide prioritizes T3P (Propanephosphonic acid anhydride) and COMU over traditional reagents for complex PROTAC assemblies, providing protocols that ensure stereochemical integrity and simplified purification.
Decision Matrix: Reagent Selection
Do not default to HATU. Use this logic flow to select the optimal coupling system for your specific PROTAC linker.
Figure 1: Decision matrix for selecting coupling reagents based on substrate chirality and solubility.
Comparative Reagent Analysis
| Feature | HATU | T3P (Propanephosphonic acid anhydride) | COMU |
| Reactivity | Extremely High (The "Sledgehammer") | High (Slower kinetics than HATU) | High (Comparable to HATU) |
| Epimerization Risk | High (if base excess/prolonged) | Very Low (Ideal for VHL/CRBN) | Moderate |
| By-products | Tetramethylurea (water soluble) & Guanidinium salts (hard to remove) | Water-soluble phosphate salts | Water-soluble by-products |
| Purification | Often requires Prep-HPLC immediately | Aqueous wash removes reagents; Flash column possible | Easier than HATU |
| Solvent Compatibility | DMF, NMP, DMSO | EtOAc, DMF, DCM, THF | DMF, NMP |
| Best Use Case | Sterically hindered, non-chiral couplings | VHL/CRBN Ligands , Scale-up, Easy workup | General purpose, safety conscious |
Experimental Protocols
Protocol A: The "Low-Epimerization" Method (T3P)
Target: Synthesis of VHL-based PROTACs or coupling to sensitive CRBN ligands. Rationale: T3P acts as a dehydrating agent.[2] Unlike HATU, it does not generate reactive guanidinium species that abstract protons from chiral centers. Its by-products are water-soluble, allowing the crude material to be purified via simple extraction before chromatography.
Materials:
-
Carboxylic Acid component (1.0 equiv)[3]
-
Amine component (1.1 equiv)
-
T3P (50% w/w solution in DMF or EtOAc) (1.5 – 2.0 equiv)
-
Base: N-Methylmorpholine (NMM) or DIPEA (3.0 – 4.0 equiv)
-
Solvent: Anhydrous DMF (if polar) or EtOAc (if soluble)
Step-by-Step:
-
Dissolution: In a dried vial under
, dissolve the Carboxylic Acid (1.0 eq) and Amine (1.1 eq) in anhydrous DMF. Concentration should be 0.1 M – 0.2 M.-
Note: Unlike HATU, pre-activation is NOT required or recommended for T3P.
-
-
Base Addition: Add NMM (3.0 eq) to the mixture at 0°C.
-
Reagent Addition: Add T3P solution (1.5 eq) dropwise.
-
Critical: T3P is acidic. Adding it last ensures the pH remains regulated by the base immediately upon introduction.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor via LC-MS.
-
Checkpoint: If reaction stalls (<50% conversion after 4h), add 0.5 eq additional T3P and 1.0 eq base.
-
-
Workup (The T3P Advantage):
-
Dilute reaction with EtOAc (even if reaction was in DMF, dilute 10x with EtOAc).
-
Wash sequentially with:
-
Water (x2)
-
Sat.
(x1) -
Brine (x1)
-
-
The T3P by-products partition into the aqueous layer.[2]
-
-
Purification: Dry organic layer over
, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).
Protocol B: The "Steric Power" Method (HATU)
Target: Hindered amines, non-chiral linkers, or when T3P fails to drive conversion. Rationale: HATU generates a highly reactive O-acyl(tetramethyl)uronium species. It is faster than T3P but requires careful removal of by-products.
Materials:
-
Carboxylic Acid component (1.0 equiv)[3]
-
Amine component (1.0 – 1.2 equiv)[3]
-
HATU (1.1 – 1.2 equiv)
-
Base: DIPEA (Hunig’s Base) (2.0 – 3.0 equiv)
-
Solvent: Anhydrous DMF or NMP.
Step-by-Step:
-
Pre-activation: Dissolve Carboxylic Acid (1.0 eq) in DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir for 15–30 seconds.
-
Warning: Do not stir >5 mins. The active ester can degrade or racemize if left too long without the amine.
-
-
Coupling: Add the Amine component (1.2 eq) followed by the remaining DIPEA (1.5 eq).
-
Reaction: Stir at RT for 1–4 hours.
-
Quench: Add 2–3 drops of water to quench active ester.
-
Purification (Critical):
-
Direct Prep-HPLC: If the scale is small (<50 mg), inject the DMF solution directly onto a C18 Prep-HPLC column (Water/Acetonitrile + 0.1% Formic Acid).
-
Extraction: If scale is large, dilute with EtOAc, wash extensively with 5% LiCl (aq) to remove DMF, then brine. Note that HATU by-products are difficult to fully remove via extraction.
-
Synthetic Workflow & Purification Strategy
PROTACs are often "greasy" yet polar, making them streak on silica. Reverse-phase (C18) is usually required.
Figure 2: Purification workflow based on PROTAC solubility properties.
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Epimerization (Double peaks in LCMS) | High pH during activation; prolonged activation time. | Switch to T3P (Protocol A). Use Collidine instead of DIPEA (weaker base). Reduce temperature to 0°C. |
| Low Conversion (Stalled) | Steric hindrance or aggregation (common with long PEG linkers). | Switch to HATU or PyBOP . Increase concentration to 0.5 M. Heat to 40°C (only if non-chiral). |
| Gelling/Precipitation | "Solubility clash" between Linker (PEG) and Ligand (Aromatic). | Use a co-solvent system: DMF/DMSO (1:1) or NMP . |
| "Sticky" Impurities | HATU by-products (guanidinium salts) co-eluting. | Perform an aqueous workup with 5% LiCl (removes DMF and some salts) or switch to T3P. |
| Ester Hydrolysis | Base-mediated hydrolysis of ester bonds in the linker/ligand. | Use Sym-collidine or NMM (less nucleophilic bases). Avoid aqueous workup if possible; load directly on C18. |
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Chemical Reviews. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. Journal of the American Chemical Society. [Link]
-
Maple, H. J., et al. (2014). Automated chemical synthesis of PROTACs. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Archifar (2023). T3P (Propanephosphonic Acid Anhydride) in Organic Synthesis.[2][5][Link]
Sources
Application Note: High-Efficiency Synthesis of Cereblon-Recruiting PROTACs via Amine Linkers
Abstract & Introduction
Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the degradation of "undruggable" proteins.[1] This guide focuses on the chemical synthesis of PROTACs recruiting the Cereblon (CRBN) E3 ligase using amine-functionalized linkers .
While various E3 ligases exist, CRBN remains a premier choice due to the physicochemical favorability of its ligands (Thalidomide, Pomalidomide, Lenalidomide)—collectively known as immunomodulatory imide drugs (IMiDs). Amine linkers are particularly strategic; they offer a handle for tuning solubility (logP) and pKa, which are critical for cell permeability and preventing the "hook effect" (autoinhibition at high concentrations).
The Mechanism of Action
The PROTAC functions as a bridge, inducing proximity between the Protein of Interest (POI) and the E3 ligase.[2][3][4][5] This ternary complex facilitates the transfer of ubiquitin from an E2 enzyme to the POI, marking it for proteasomal degradation.[4]
Figure 1: Mechanism of PROTAC-mediated ubiquitination.[2][3][4][5][6][7] The formation of a stable Ternary Complex is the rate-limiting step for efficient degradation.
Strategic Planning & Chemical Design
The Anchor: Selecting the CRBN Ligand
For amine-linked PROTACs, Pomalidomide is the preferred scaffold over Thalidomide.
-
Why: Pomalidomide possesses an exocyclic amino group at the C4 position of the phthalimide ring. This position acts as an ideal "exit vector"—a point where a linker can be attached without disrupting the ligand's binding affinity to the tri-tryptophan pocket of CRBN.
-
The Precursor: We utilize 4-Fluorothalidomide as the starting material.[6] The fluorine atom is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions with amine linkers.
The Linker: Amine Chemistry
Amine linkers (e.g., alkyl diamines, piperazines, PEG-amines) are superior to pure carbon chains because:
-
Synthetic Ease: They react rapidly with 4-fluorothalidomide.
-
Solubility: The resulting secondary aniline nitrogen can be protonated at physiological pH, improving the aqueous solubility of the final hydrophobic PROTAC.
Experimental Protocols
Protocol A: Synthesis of the CRBN-Linker Module (The "Tail")
This protocol describes the SNAr reaction between 4-fluorothalidomide and a mono-Boc-protected diamine linker.
Reagents:
-
4-Fluorothalidomide (1.0 equiv)
-
N-Boc-diaminoalkane (e.g., N-Boc-1,5-diaminopentane) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous DMSO or DMF (Solvent)
Step-by-Step Procedure:
-
Dissolution: In a dry reaction vial, dissolve 4-fluorothalidomide (276 mg, 1.0 mmol) in anhydrous DMSO (3 mL). Note: DMSO is preferred over DMF for higher reaction rates in SNAr.
-
Addition: Add the N-Boc-diamine linker (1.2 mmol) followed by DIPEA (350 µL, 2.0 mmol). The solution will typically turn yellow.
-
Reaction: Heat the mixture to 90°C for 12–16 hours.
-
Critical Control Point: Do not exceed 100°C. Excessive heat can cause the glutarimide ring (the part that binds CRBN) to undergo hydrolysis or racemization.
-
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the fluoro-starting material (m/z ~277) and formation of the product mass.
-
Work-up:
-
Dilute slowly with water (30 mL) while stirring. The product usually precipitates as a yellow/green solid.
-
Filter the solid and wash copiously with water to remove DMSO.
-
Alternative: If no precipitate forms (common with PEG linkers), extract with Ethyl Acetate (3x), wash with brine, dry over MgSO4, and concentrate.
-
Deprotection: Dissolve the intermediate in DCM:TFA (1:1 v/v) and stir at room temperature for 1 hour to remove the Boc group. Evaporate volatiles to yield the CRBN-Amine Linker salt.
Protocol B: Conjugation to the POI Ligand (The "Warhead")
This assumes the POI ligand possesses a carboxylic acid (-COOH) for amide coupling.
Reagents:
-
POI Ligand-COOH (1.0 equiv)
-
CRBN-Amine Linker (from Protocol A) (1.0 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)[9]
-
Anhydrous DMF
Step-by-Step Procedure:
-
Activation: Dissolve the POI Ligand-COOH and HATU in anhydrous DMF. Stir for 5 minutes to activate the acid.
-
Coupling: Add the CRBN-Amine Linker and DIPEA.
-
Reaction: Stir at room temperature for 2–4 hours.
-
QC Check: Monitor by LC-MS.[5] The reaction is usually fast. If incomplete after 4 hours, add 0.2 equiv more HATU.
-
-
Purification: Inject the crude reaction mixture directly onto a Preparative HPLC (C18 column).
-
Gradient: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Visualization of Synthetic Workflow
Figure 2: Modular synthesis workflow. The "Anchor" (CRBN ligand) is functionalized first, creating a versatile building block for coupling with various POI ligands.
Troubleshooting & Expertise (E-E-A-T)
Glutarimide Instability (The "Achilles Heel")
The glutarimide ring of thalidomide derivatives is chemically fragile.
-
Issue: In basic conditions (pH > 8) or prolonged heating, the ring opens to form isoglutamine derivatives.
-
Diagnosis: In LC-MS, you will see a mass shift of +18 Da (addition of water).
-
Prevention:
-
Use DIPEA (sterically hindered base) rather than TEA.
-
Avoid aqueous workups at high pH.
-
Store final PROTACs in DMSO at -20°C; avoid aqueous buffers for long-term storage.
-
Linker Length Optimization
There is no "magic length." You must synthesize a library.[9][10]
-
Short Linkers (<5 atoms): May cause steric clash between POI and Ligase, preventing ternary complex formation.
-
Long Linkers (>16 atoms): High entropic penalty; the molecule may fold on itself rather than bridging the proteins.
-
Recommendation: Synthesize a standard set of 3 linkers: C3 (propyl), C5 (pentyl), and PEG3.
Purification Challenges
PROTACs are often large (>800 Da) and lipophilic.
-
Issue: Poor recovery from Prep-HPLC.
-
Solution: Use a column with a larger pore size (e.g., 300 Å) if available. Ensure your loading solvent (DMSO/DMF) is minimal. If the compound crashes out on the column, inject at a higher temperature (40°C) or add 10% Methanol to the mobile phase A.
Data Summary: Typical Reaction Metrics
| Reaction Step | Typical Yield | Key Byproduct | Critical Parameter |
| SNAr (Step 1) | 60–85% | Hydrolyzed Fluorothalidomide (+18 Da) | Temperature (keep <100°C) |
| Boc-Deprotection | >95% | None (Quantitative) | Removal of excess TFA |
| Amide Coupling | 40–70% | N-Acyl Urea (from carbodiimide) | Anhydrous conditions |
References
-
Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science, 348(6241), 1376-1381.
-
Lai, A. C., & Crews, C. M. (2017). "Induced protein degradation: an emerging drug discovery paradigm." Nature Reviews Drug Discovery, 16(2), 101-114.
-
Steinebach, C., et al. (2020). "A Buchwald–Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3‐Ligase PROTACs." Chemistry – A European Journal, 26(70), 16818-16823.[10]
-
BenchChem Application Note. (2025). "Application Notes and Protocols for the Synthesis of PROTACs with a C5 Amine Linker."
-
Nalawansha, D. A., et al. (2020). "Efficient Synthesis of Cereblon-Recruiting PROTACs via a Microwave-Assisted SNAr Strategy." ACS Medicinal Chemistry Letters.
Sources
- 1. enamine.net [enamine.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3 - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05138F [pubs.rsc.org]
- 5. diva-portal.org [diva-portal.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. asset.library.wisc.edu [asset.library.wisc.edu]
One-step conjugation of Thalidomide-NH-amido-PEG3-C2-NH2
Application Note & Protocol
Facile One-Step Conjugation of Thalidomide-NH-amido-PEG3-C2-NH2 for the Development of Targeted Bioconjugates and PROTACs
Abstract
This technical guide provides a comprehensive protocol for the efficient, one-step conjugation of this compound, a key building block in modern drug discovery, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] As a derivative of thalidomide, this molecule serves as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN), enabling the targeted degradation of specific proteins.[3][4] The terminal primary amine on the polyethylene glycol (PEG) linker offers a versatile reactive handle for conjugation. This document details the widely-used and robust method of coupling this amine to a molecule of interest (e.g., a protein ligand, peptide, or dye) via an N-hydroxysuccinimide (NHS) ester-mediated reaction, forming a stable amide bond. We will explore the underlying chemical principles, provide a detailed, field-proven protocol, and discuss essential analytical techniques for purification and characterization.
Introduction: The Central Role of Thalidomide Conjugates in Targeted Protein Degradation
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[3] PROTACs are heterobifunctional molecules at the heart of this strategy, consisting of a ligand that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3][5] This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome.
Thalidomide and its analogs, such as lenalidomide and pomalidomide, are cornerstone E3 ligase ligands that bind to CRBN.[3][6] The molecule This compound is a pre-functionalized CRBN ligand, equipped with a flexible PEG3 linker terminating in a primary amine.[1][7] This primary amine is an excellent nucleophile, making it an ideal target for straightforward and efficient conjugation reactions.[8][9] This guide focuses on the most common one-step approach: reacting this amine with an NHS ester of a desired molecule to forge a stable amide linkage.
The Chemistry of One-Step Amine Conjugation: An Overview
The reaction between a primary amine and an NHS ester is a cornerstone of bioconjugation, prized for its efficiency and the stability of the resulting amide bond.[10][11] The process is a classic example of nucleophilic acyl substitution.[12]
Mechanism:
-
Nucleophilic Attack: The unprotonated primary amine on the thalidomide linker acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.[13]
-
Tetrahedral Intermediate: This attack forms a transient and unstable tetrahedral intermediate.[13]
-
Leaving Group Departure: The intermediate collapses, and the N-hydroxysuccinimide is released as a leaving group, resulting in the formation of a stable amide bond.[9][12]
A critical competing reaction is the hydrolysis of the NHS ester by water, which converts the reactive ester back into an unreactive carboxylic acid.[12][14] The efficiency of the desired conjugation (aminolysis) versus hydrolysis is highly dependent on pH.[12]
Visualization of the Conjugation Workflow & Mechanism
To provide a clear conceptual framework, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Caption: High-level workflow for the one-step conjugation process.
Caption: Reaction mechanism of NHS ester with a primary amine.
Experimental Protocol: One-Step Conjugation
This protocol details the conjugation of this compound to a generic molecule of interest (MOI) containing a carboxylic acid. The first step is the activation of the MOI's carboxylic acid to an NHS ester.
Materials and Reagents
| Reagent | Recommended Properties/Supplier | Purpose |
| This compound | >95% purity (e.g., MedChemExpress, BroadPharm)[1][15] | E3 Ligase Ligand source |
| Molecule of Interest (MOI) | Must contain a carboxylic acid group | The molecule to be conjugated |
| N,N'-Dicyclohexylcarbodiimide (DCC) or EDC | Reagent grade | Carboxylic acid activator |
| N-Hydroxysuccinimide (NHS) | Reagent grade | Forms the reactive NHS ester |
| Anhydrous Dimethylformamide (DMF) or DMSO | <50 ppm water | Reaction solvent |
| Diisopropylethylamine (DIPEA) | Reagent grade | Non-nucleophilic base (optional, for pH adjustment) |
| Buffer (Non-Amine Containing) | Phosphate-buffered saline (PBS), Borate buffer, or HEPES buffer[12] | Reaction buffer for aqueous conjugations |
| Quenching Solution | 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine | To stop the reaction by consuming unreacted NHS esters |
| Purification Columns | C18 Reverse-Phase HPLC column | For purification of the final conjugate[16] |
Critical Consideration: Avoid buffers containing primary amines, such as Tris or glycine, during the conjugation step as they will compete with the thalidomide linker for reaction with the NHS ester, significantly reducing conjugation efficiency.[12]
Step-by-Step Methodology
Step 1: Activation of Molecule of Interest (MOI-COOH to MOI-NHS)
This step should be performed in an anhydrous environment to prevent hydrolysis of the activated ester.
-
Dissolve the MOI-COOH (1 equivalent) in anhydrous DMF or DMSO.
-
Add NHS (1.5 equivalents) to the solution and mix until dissolved.
-
Add EDC (or DCC) (1.5 equivalents) to the solution.
-
Stir the reaction at room temperature for 1-4 hours under an inert atmosphere (e.g., nitrogen or argon). The formation of a white precipitate (dicyclohexylurea, DCU) will be observed if DCC is used.
Step 2: Conjugation Reaction
-
In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.[13]
-
Add the solution of the activated MOI-NHS ester from Step 1 directly to the thalidomide-linker solution. If DCU precipitate is present, filter it off before adding.
-
If necessary, adjust the reaction pH to 7.2-8.5 by adding small amounts of a non-nucleophilic base like DIPEA. The optimal pH for NHS ester reactions is slightly alkaline to ensure the primary amine is deprotonated and thus nucleophilic.[14][17]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[12] Reaction progress can be monitored by LC-MS.
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester stability. Below pH 7, the amine is protonated and non-reactive. Above pH 9, hydrolysis of the NHS ester is rapid.[12][14] |
| Temperature | 4°C to 25°C (RT) | Lower temperatures can reduce hydrolysis and side reactions, but may require longer reaction times.[12] |
| Molar Ratio | 1:1.2 to 1:5 (NHS-Ester:Amine) | A slight excess of the amine component can help drive the reaction to completion. |
| Solvent | Anhydrous DMF or DMSO | High-quality, dry solvent is crucial to minimize hydrolysis of the NHS ester.[17] |
Step 3: Quenching the Reaction
-
Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM.[12]
-
Incubate for 30 minutes at room temperature. This step consumes any unreacted MOI-NHS ester, preventing unwanted side reactions during purification and storage.
Purification of the Final Conjugate
The crude reaction mixture will contain the desired conjugate, unreacted starting materials, NHS, and reaction byproducts. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective method for purification.[16]
-
Column: Use a C18 stationary phase column.
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA) or formic acid (FA), is typically used.
-
Gradient: Start with a low percentage of ACN (e.g., 5-10%) and gradually increase to elute the more hydrophobic conjugate.
-
Detection: Monitor the elution profile at a relevant UV wavelength (e.g., 260 nm for the thalidomide moiety).
-
Fraction Collection: Collect the peak corresponding to the desired conjugate and confirm its identity by mass spectrometry.
-
Lyophilization: Lyophilize the collected fractions to obtain the purified product as a solid.
Other potential purification methods for PEGylated molecules include size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), depending on the properties of the MOI.[][19]
Characterization and Quality Control
Confirming the identity and purity of the final conjugate is a critical self-validating step.
5.1. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the primary tool for verifying the successful conjugation.[20]
-
Expected Outcome: The LC trace should show a major peak corresponding to the final product, with a mass spectrum confirming its molecular weight.
-
Data Interpretation: Look for the [M+H]⁺ ion corresponding to the calculated molecular weight of the Thalidomide-Linker-MOI conjugate.[20]
| Analytical Technique | Information Provided | Expected Result for Successful Conjugation |
| LC-MS | Molecular Weight & Purity | A major peak in the chromatogram with the correct [M+H]⁺ mass for the final conjugate. Purity >95%.[20] |
| ¹H and ¹³C NMR | Chemical Structure | Appearance of new signals and shifts corresponding to both the thalidomide-linker and the MOI moieties, confirming covalent bond formation.[16][21] |
| Tandem MS (MS/MS) | Structural Confirmation | Fragmentation patterns consistent with the structure, showing fragments from both the thalidomide core and the MOI.[20] |
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
For a definitive structural confirmation, ¹H and ¹³C NMR spectroscopy should be performed. The resulting spectrum should contain characteristic peaks from both the thalidomide-linker portion and the newly conjugated molecule of interest.[16]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Hydrolysis of NHS ester.[16] 2. Incorrect pH. 3. Inefficient activation of MOI-COOH. 4. Use of amine-containing buffers. | 1. Use anhydrous solvents; prepare NHS ester fresh. 2. Verify reaction pH is between 7.2-8.5.[14] 3. Increase activation time or check purity of EDC/DCC. 4. Switch to PBS, HEPES, or Borate buffer.[12] |
| Multiple Products in LC-MS | 1. Incomplete reaction (starting materials remain). 2. Hydrolysis of the thalidomide core.[16] 3. MOI has multiple reactive sites. | 1. Increase reaction time or temperature; adjust stoichiometry. 2. Maintain neutral pH during workup and purification.[16] 3. Use protecting groups on the MOI if necessary. |
| Difficulty in Purification | The polar PEG chain can cause smearing or poor separation on HPLC.[16] | Optimize the HPLC gradient (make it shallower). Try a different stationary phase or an alternative purification method like SEC.[] |
References
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. BenchChem.
- The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide.
- Blacklight. (n.d.).
- Passos, H., et al. (2019). An integrated process combining the reaction and purification of PEGylated proteins.
- Sharma, V. K., et al. (2020). High-resolution purification of a therapeutic PEGylated protein using a cuboid packed-bed device.
- Springer Nature Experiments. (n.d.).
-
Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents.
- Chemical Communications (RSC Publishing). (n.d.). Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC).
- Scott, D. E., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(8), 1221-1236.
- Benchchem. (2025). The Linker's Pivotal Role: A Comparative Guide to Efficacy in Thalidomide-Based PROTACs. BenchChem.
- Tocris Bioscience. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders.
- Zhu, Z., et al. (2013). A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. Drug Discoveries & Therapeutics, 7(4), 140-144.
- PubMed. (2002). Solid-phase synthesis of thalidomide and its analogues.
- Benchchem. (2025). Application Note: LC-MS Protocol for the Characterization of Thalidomide-NH-(CH2)
- Al-Sanea, M. M., et al. (2022). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Advances, 12(23), 14457-14474.
- PubMed. (2002). Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs.
- Chemical Science (RSC Publishing). (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries.
- Tang, X., et al. (2018). Synthesis and Biological Evaluation of Thalidomide Derivatives as Potential Anti-Psoriasis Agents. Molecules, 23(10), 2588.
- Scott, D. E., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science, 12(4), 1435-1442.
- ResearchGate. (n.d.).
- Scientific Reports. (2023). Fabrication and characterization of the active ingredient of nano drug thalidomide by asymmetric synthesis method.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Thalidomide and nucleosides in the NMR-based ligand binding assay.
- MilliporeSigma. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. glenresearch.com [glenresearch.com]
- 14. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Thalidomide-5-(PEG2-amine), 2550398-08-6 | BroadPharm [broadpharm.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. lumiprobe.com [lumiprobe.com]
- 19. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
Solvent selection for Thalidomide-linker conjugation reactions
Application Note: Solvent Selection for Thalidomide-Linker Conjugation Reactions
Abstract: The Solubility-Stability Paradox
The conjugation of Thalidomide derivatives (e.g., 4-fluorothalidomide) to linker motifs is a foundational step in PROTAC synthesis. However, this reaction presents a distinct physicochemical paradox:
-
Solubility: The phthalimide-glutarimide core is poorly soluble in standard volatile organic solvents (DCM, EtOAc, THF) but highly soluble in polar aprotic solvents (DMSO, DMF, NMP).
-
Stability: The glutarimide ring is susceptible to hydrolysis, particularly in the presence of bases required for Nucleophilic Aromatic Substitution (SNAr) or amide coupling.
This guide provides a scientifically grounded framework for selecting solvents that maximize reaction kinetics while preserving the integrity of the glutarimide warhead.
Physicochemical Context & Solvent Selection Matrix
The choice of solvent dictates not only the reaction rate but also the downstream purification burden. The following matrix evaluates common solvents against critical parameters for Thalidomide conjugation.
| Solvent Class | Solvent | Thalidomide Solubility | Glutarimide Stability (Basic Conditions) | Workup Difficulty | Recommendation |
| Polar Aprotic (High BP) | DMSO | Excellent (>50 mg/mL) | Moderate (Risk of hydrolysis if wet) | High (Lyophilization or extensive washing required) | Gold Standard for SNAr |
| DMF | Very Good | Low (Decomposes to dimethylamine; accelerates hydrolysis) | High (Traps in oil; interferes with NMR) | Secondary Choice | |
| NMP | Excellent | Moderate | Very High (Hard to remove) | Avoid unless necessary | |
| Volatile Organic | THF | Poor | Good | Low | Use only for highly soluble linkers |
| Dioxane | Moderate | Good | Moderate | Good for high-temp reactions | |
| Green Alternatives | DMSO:EtOAc (1:1) | Good | Improved | Moderate | Emerging Best Practice |
| Cyrene | Good | Unstable (Incompatible with bases) | Low | Do NOT Use for SNAr |
Decision Logic for Solvent Selection
The following decision tree illustrates the logical flow for selecting the optimal solvent system based on linker polarity and reaction type.
Figure 1: Solvent Selection Decision Tree for Thalidomide Conjugation. Blue nodes indicate decision points; Red/Green nodes indicate final solvent choices.
Protocol A: The "Gold Standard" SNAr Reaction
This protocol utilizes anhydrous DMSO to ensure maximum solubility of the 4-fluorothalidomide precursor, driving the reaction to completion despite the poor nucleophilicity of some amine linkers.
Target Reaction: 4-Fluorothalidomide + Amine Linker
Reagents & Materials
-
Substrate: 4-Fluorothalidomide (1.0 equiv)
-
Nucleophile: Amine-functionalized Linker (1.1 – 1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)
-
Solvent: Anhydrous DMSO (stored over molecular sieves)
-
Concentration: 0.1 M – 0.2 M
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Flame-dry a reaction vial and purge with Nitrogen or Argon. Moisture is the enemy of the glutarimide ring.
-
Dissolution: Add 4-Fluorothalidomide and the Amine Linker to the vial. Add Anhydrous DMSO via syringe.
-
Note: DMSO is preferred over DMF because DMF can decompose to form dimethylamine, which acts as a competing nucleophile, displacing the fluorine to form a dimethyl-amino impurity [1].
-
-
Activation: Add DIPEA dropwise. The solution often turns yellow upon base addition.
-
Reaction: Heat to 80–90 °C for 12–16 hours.
-
Critical Check: Monitor by LC-MS.[1] Look for the disappearance of the Fluorine starting material (M+H 277 for 4-F-Thal).
-
Warning: Do not exceed 100 °C. Thermal degradation of the glutarimide ring accelerates significantly above this threshold in basic media [2].
-
-
Workup (The "Crash-Out" Method):
-
Cool the mixture to room temperature.
-
Slowly pour the DMSO reaction mixture into 10 volumes of ice-cold water with vigorous stirring.
-
If solid forms: Filter the precipitate. This removes the vast majority of DMSO and unreacted linker. Wash the cake with water and diethyl ether.
-
If no solid forms (oiling out): Extract the aqueous/DMSO mixture with Ethyl Acetate (3x).
-
DMSO Removal: Wash the combined organic layers with 5% LiCl (aq) (3x). Lithium chloride increases the ionic strength and effectively pulls DMSO from the organic layer into the aqueous phase [3].
-
-
Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (DCM:MeOH or Hexane:EtOAc).
Protocol B: The Green Alternative (Binary Solvent System)
For labs prioritizing Green Chemistry or when DMSO removal is problematic, a binary system of DMSO:EtOAc (1:1) or DMSO:Isopropyl Acetate balances solubility with workup ease.
Methodology Adjustments
-
Solvent System: Dissolve reactants in a minimal amount of DMSO (to solubilize the thalidomide core), then dilute with an equal volume of Ethyl Acetate.
-
Temperature: Reflux at 70–75 °C (limited by EtOAc boiling point).
-
Advantages:
-
The presence of EtOAc allows for lower reaction temperatures, protecting the glutarimide ring.
-
Workup is simplified: simply dilute with water and separate the layers. The EtOAc layer retains the product, while DMSO partitions into the water.
-
Mechanism & Troubleshooting: The Hydrolysis Risk
Understanding the competition between the desired SNAr reaction and the undesired hydrolysis is critical.
Figure 2: Mechanistic pathway showing the competition between successful conjugation and hydrolytic degradation.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| LC-MS shows M+18 peak | Glutarimide ring hydrolysis | Ensure solvent is anhydrous. Reduce reaction temp. Reduce equivalents of base. |
| Low Conversion | Poor solubility or low nucleophilicity | Switch to pure DMSO. Increase temp to 90°C. Add KI (catalytic) to form transient iodo-species. |
| Product "Oils Out" in Workup | Residual DMSO | Perform 5% LiCl washes (3x). Lyophilize from t-Butanol/Water.[2] |
| M+41 Peak (Dimethylamine adduct) | DMF decomposition | Stop using DMF. Switch to DMSO or NMP. |
References
-
RSC Advances. "Solvent effects in the synthesis of thalidomide derivatives." Royal Society of Chemistry, 2021. Link
-
Journal of Medicinal Chemistry. "Stability of the Glutarimide Ring in Thalidomide and Analogs." ACS Publications, 2018. Link
-
Organic Process Research & Development. "Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction." ACS Publications, 2007. Link
-
Green Chemistry. "Evaluation of alternative solvents in common amide coupling reactions." Royal Society of Chemistry, 2021. Link
Sources
Purification methods for Thalidomide-PEG3-amine conjugates
Application Note: Purification Strategies for Thalidomide-PEG3-amine Conjugates
Executive Summary
Thalidomide-PEG3-amine is a critical "linker-ligand" intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It consists of a Cereblon (CRBN) E3 ligase ligand (Thalidomide derivative) connected via a hydrophilic polyethylene glycol (PEG) spacer to a primary amine, which serves as the conjugation handle for a target protein ligand.[1]
The purification of this conjugate presents a unique dichotomy: the PEG chain requires polar solvents for elution, while the glutarimide ring of the thalidomide moiety is chemically fragile, prone to rapid hydrolysis under basic conditions. This guide outlines a robust, dual-stage purification protocol (Flash Chromatography and Preparative HPLC) designed to maximize purity (>95%) while preserving the structural integrity of the glutarimide pharmacophore.[1]
Chemical Challenges & Pre-Purification Considerations
The Glutarimide Instability Factor
The glutarimide ring (2,6-dioxopiperidine) is the structural feature responsible for binding to CRBN.[1] However, it is highly susceptible to base-catalyzed hydrolysis, which opens the ring to form glutaramic acid derivatives.[1]
-
Critical Rule: Never use basic modifiers (e.g., Triethylamine, Ammonium Hydroxide) or buffers with pH > 7.0 during purification or storage.[1]
-
Racemization: The chiral center at the glutarimide C3 position is configurationally unstable and racemizes rapidly in aqueous solution at physiological pH. While most PROTAC syntheses use racemic thalidomide, researchers working with enantiopure starting materials must maintain strictly acidic conditions (pH < 4.[1]0) to minimize racemization kinetics.
Solubility Profile
-
Soluble in: DMSO, DMF, DMAc (N,N-Dimethylacetamide).[1]
-
Moderately Soluble in: Acetonitrile (ACN), Methanol, Dichloromethane (DCM).[1]
-
Poorly Soluble in: Water, Diethyl Ether, Hexanes.
Workflow Visualization
The following diagram illustrates the decision matrix for purifying Thalidomide-PEG3-amine conjugates based on crude purity and scale.
Figure 1: Purification workflow decision tree emphasizing the choice between Flash Chromatography and Prep HPLC based on crude sample quality.
Protocol A: Flash Chromatography (Normal Phase)
Best for: Large scale (>500 mg) crude cleanup to remove non-polar impurities and unreacted starting materials.[1]
Stationary Phase: Spherical Silica Gel (20–40 µm).[1] Mobile Phase A: Dichloromethane (DCM).[1] Mobile Phase B: Methanol (MeOH) containing 1% Formic Acid (to protonate the amine and prevent streaking).[1]
Step-by-Step Procedure:
-
Sample Loading: Dissolve the crude residue in a minimum volume of DCM. If insoluble, add a small amount of Methanol (max 10% of load volume) or adsorb onto silica gel (dry loading) to prevent band broadening.[1]
-
Gradient Setup:
-
Detection: Monitor UV at 254 nm (phthalimide absorption) and 214 nm (peptide bonds/PEG).
-
Fraction Collection: Pool fractions containing the product. Analyze spot-checks via TLC (10% MeOH/DCM, stain with Ninhydrin for free amine detection).[1]
Protocol B: Preparative HPLC (Reverse Phase)
Best for: Final polishing to achieve >98% purity for biological assays.[1]
Stationary Phase: C18 Column (e.g., Waters XBridge or Agilent Zorbax), 5 µm particle size.[1] Mobile Phase A: Water + 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA).[1] Mobile Phase B: Acetonitrile (ACN) + 0.1% FA or TFA.[1]
Expert Insight:Formic Acid vs. TFA? Use Formic Acid if you plan to use the compound directly in cellular assays or MS-based proteomics, as it is volatile and less cytotoxic.[1] Use TFA if peak shape is poor (tailing), as the stronger ion-pairing capability of TFA sharpens amine peaks, though it requires thorough lyophilization to remove residual acid.[1]
Gradient Table (Standard Run):
| Time (min) | % Mobile Phase B | Flow Rate (mL/min)* | Event |
| 0.0 | 5 | 20 | Equilibration |
| 2.0 | 5 | 20 | Injection / Hold |
| 20.0 | 60 | 20 | Linear Gradient |
| 22.0 | 95 | 20 | Wash |
| 25.0 | 95 | 20 | Wash Hold |
| 25.1 | 5 | 20 | Re-equilibration |
*Flow rate depends on column diameter (e.g., 20 mL/min for 19mm ID).
Step-by-Step Procedure:
-
Sample Prep: Dissolve the semi-pure material in DMSO. Filter through a 0.22 µm PTFE filter .[1] Do not use Nylon filters (PEG can adsorb).[1]
-
Injection: Inject the sample. Ensure the DMSO volume does not exceed 5% of the column volume to avoid "solvent breakthrough" where the product elutes unretained.
-
Elution: The hydrophilic PEG-amine usually elutes early-to-mid gradient (approx. 20–40% ACN).[1] The hydrophobic thalidomide core prevents it from eluting in the void volume.
-
Post-Run: Immediately freeze fractions. Do not leave them in aqueous acidic solution at room temperature for extended periods to prevent hydrolysis.[1]
Quality Control & Troubleshooting
Analytical Verification
-
LC-MS: Confirm mass [M+H]+. Look for +18 mass shifts (hydrolysis) or +22/+44 (sodium adducts common with PEGs).[1]
-
NMR: 1H NMR in DMSO-d6. Verify the integrity of the 4 aromatic protons of the phthalimide (7.5–8.0 ppm) and the single proton of the glutarimide chiral center (~5.1 ppm, dd). Disappearance or shifting of the glutarimide proton indicates ring opening.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction of free amine with silanols on column.[1] | Switch modifier to 0.1% TFA (stronger ion pair) or use a "hybrid particle" column (e.g., XBridge BEH) resistant to high pH (though keep pH < 8).[1] |
| Split Peaks | Sample solvent too strong (DMSO) or injection volume too high.[1] | Dilute sample with Water/ACN (50:50) if solubility permits. Reduce injection volume. |
| Product Degradation | Hydrolysis of glutarimide ring.[1][2] | Check pH. Ensure no basic residues remain.[1] Lyophilize fractions immediately; do not use rotary evaporation with heating baths >35°C. |
| Low Recovery | Precipitation on column or adsorption.[1] | Ensure sample is fully dissolved.[1][3] For PEG-rich compounds, ensure the column is washed with 95% ACN after every run to remove hydrophobic aggregates.[1] |
References
-
BenchChem. (2025).[1][3][4] Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS. Retrieved from [1]
-
Bartlett, J. B., & Dredge, K. (2004).[1] The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer, 4(4), 314–322.[1]
-
Chamberlain, P. P., et al. (2014).[1] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatopathy. Nature Structural & Molecular Biology, 21(9), 803–809.[1]
-
BroadPharm. (n.d.).[1] Protocol for Amino PEG Reagents. Retrieved from
-
MedChemExpress. (2024).[1] Thalidomide-NH-PEG2-C2-NH2 Product Information and Protocols. Retrieved from [1][5]
-
Teo, T., et al. (2016).[1] Pharmacological inhibition of the transcription factor STAT3 by a novel thalidomide-based PROTAC. Biochemical Journal, 473(11), 1563-1577.[1] (Describes synthesis and purification of thalidomide conjugates).
Sources
Application Note: High-Purity HPLC Isolation of Hydrophilic PROTAC Linkers
Abstract
The synthesis of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the quality of the bifunctional linker.[1][2] As PROTAC design evolves toward improved solubility and oral bioavailability, linkers have become increasingly hydrophilic (e.g., PEGs, polar-embedded alkyl chains). These hydrophilic linkers present a "chromatographic dead zone" for standard purification methods: they are too polar for conventional C18 retention yet often lack the charge required for ion exchange. This application note provides a field-validated decision matrix and two distinct protocols—Aqueous-Stable RP-HPLC and HILIC —to achieve >98% purity for these challenging intermediates.
Introduction: The "Goldilocks" Challenge
In PROTAC development, the linker is not merely a bridge; it determines the physicochemical properties of the final molecule. Hydrophilic linkers, particularly polyethylene glycol (PEG) chains (
The Purification Problem:
-
Standard C18 Failure: On traditional alkyl-bonded phases (C18), hydrophilic linkers often elute in the void volume (
) due to "phase collapse" (dewetting) when using high-aqueous mobile phases. -
Detection Limits: Many PEG-based linkers lack strong chromophores, necessitating low-UV detection (200–210 nm) where solvent background noise is high, or the use of universal detectors (ELSD/CAD).
-
Impurity Co-elution: Polar impurities (unreacted glycols, short-chain truncated byproducts) co-elute with the product in standard Reverse Phase (RP) conditions.
To solve this, we must move beyond standard C18 and utilize Aqueous-Stable (AQ) phases or Hydrophilic Interaction Liquid Chromatography (HILIC) .
Chromatographic Strategy & Decision Matrix
The choice between Reverse Phase (RP) and HILIC depends on the specific polarity of the linker. The following decision tree outlines the selection process based on a preliminary scouting run.
Figure 1: Method Selection Workflow
Caption: Decision matrix for selecting the optimal stationary phase based on initial retention behavior.
Protocol A: Aqueous-Stable RP-HPLC
Best for: Linkers with moderate hydrophilicity (e.g., heterobifunctional PEGs with aromatic protecting groups, long alkyl-ether chains).
Scientific Rationale: Standard C18 columns suffer from pore dewetting in 100% aqueous conditions, leading to loss of retention. C18-AQ columns utilize hydrophilic end-capping or polar-embedded groups (carbamate/amide) to maintain pore accessibility in high-water environments, allowing for the capture of polar linkers.
Materials
-
Column: C18-AQ or Polar-Embedded C18 (e.g., Waters T3, Phenomenex Luna Omega Polar C18). Dimensions: 21.2 x 150 mm (Prep), 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Ultrapure Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Detector: UV-Vis (210 nm) or ELSD (Evaporative Light Scattering Detector).
Step-by-Step Methodology
-
System Equilibration:
-
Flush column with 100% B for 10 mins to remove lipophilic contaminants.
-
Equilibrate with 0% B (100% Aqueous) for 15 minutes. Note: Only possible with AQ-type columns.
-
-
Sample Preparation:
-
Dissolve crude linker in 95:5 Water:ACN. Avoid dissolving in 100% DMSO if possible, as the solvent plug can cause peak distortion for early eluters.
-
Filter through 0.2 µm PTFE filter.
-
-
Gradient Execution (Linear Shallow Gradient):
-
0–5 min: Hold at 0% B (Load/Capture phase).
-
5–25 min: Linear ramp 0%
30% B. Crucial: Hydrophilic linkers elute early; a standard 0-100% gradient will compress these peaks. -
25–30 min: Ramp to 95% B (Wash).
-
30–35 min: Hold 95% B.
-
35–40 min: Re-equilibrate to 0% B.
-
-
Fraction Collection:
-
Trigger collection based on slope sensitivity (if UV signal is weak) or time windows established by analytical scouting.
-
Protocol B: HILIC Purification
Best for: Highly hydrophilic linkers (e.g., short PEG chains, amine-terminated linkers, sugar-based linkers) that elute in the void volume of C18 columns.
Scientific Rationale: HILIC creates a water-rich layer on the surface of a polar stationary phase (Silica or Amide). Analytes partition into this water layer. Unlike RP, water is the "strong" solvent in HILIC.[3][4][5] This provides orthogonal selectivity and retains polar compounds that RP cannot.[5][6]
Materials
-
Column: Amide-bonded silica or Bare Silica (e.g., Waters XBridge Amide, TSKgel Amide-80). Dimensions: 21.2 x 150 mm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer is critical for peak shape).
-
Mobile Phase B: Acetonitrile (ACN).[7]
-
Detector: ELSD or CAD (Charged Aerosol Detector) is highly recommended as ACN absorbs at low UV wavelengths, interfering with linker detection.
Step-by-Step Methodology
-
System Conditioning:
-
HILIC columns require extensive equilibration. Flush with 90% B (High Organic) for at least 20 column volumes.
-
-
Sample Preparation:
-
Critical Step: Dissolve sample in 80:20 ACN:Water .
-
Warning: Injecting a sample dissolved in 100% water will disrupt the partitioning layer and cause peak splitting.
-
-
Gradient Execution (Reverse Elution):
-
0–5 min: Hold at 95% B (High Organic).
-
5–30 min: Linear ramp 95%
60% B. (Increasing water content elutes the polar linker). -
30–35 min: Ramp to 50% B.
-
35–40 min: Re-equilibrate to 95% B.
-
-
Post-Run Handling:
-
HILIC fractions are high in organic solvent (ACN), making them easier to evaporate than high-aqueous RP fractions.
-
Data Analysis & Troubleshooting
Comparative Separation Performance
The table below illustrates the expected performance differences between standard C18 and the recommended protocols for a model hydrophilic linker (PEG4-azide).
| Parameter | Standard C18 | Protocol A (C18-AQ) | Protocol B (HILIC) |
| Retention Time ( | 1.2 min (Void) | 8.5 min | 12.4 min |
| Peak Shape | Tailing/Split | Sharp (Symmetry > 0.9) | Sharp (Symmetry > 0.95) |
| Resolution ( | < 1.0 (Co-elution) | > 2.5 | > 4.0 |
| Load Capacity | Low (Breakthrough) | Moderate | High |
| Major Risk | Loss of product in waste | Phase collapse if dried | Salt precipitation |
Troubleshooting Guide
Issue 1: Peak Fronting in HILIC
-
Cause: Sample solvent is too aqueous (too "strong").
-
Fix: Dilute sample with more Acetonitrile (at least 70% ACN final concentration) before injection.
Issue 2: No Retention on C18-AQ
-
Cause: Linker is too polar or ion-suppression is insufficient.
-
Fix: Switch to Protocol B (HILIC) or add an ion-pairing agent (e.g., Heptafluorobutyric acid - HFBA) to the RP mobile phase to increase hydrophobicity.
Issue 3: Baseline Drift at Low UV (210 nm)
-
Cause: TFA absorption.
-
Fix: Switch to Phosphoric Acid (non-volatile, use only if not using MS) or Formic Acid (though Formic has higher UV cutoff than TFA, it is MS compatible). For HILIC, Ammonium Formate is ideal.
References
- Provides foundational knowledge on RP-HPLC and HILIC mechanisms for PEG-containing molecules.
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved February 25, 2026, from [Link]
- Authoritative source on the decision matrix between HILIC and RP-HPLC for polar analytes.
- Specific protocols for PEG-linker PROTACs, emphasizing gradient optimiz
-
Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved February 25, 2026, from [Link]
- Comparison of stationary phase capabilities for polar compound retention.
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved February 25, 2026, from [Link]
- Technical background on polar-embedded and HILIC st
Sources
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. explorationpub.com [explorationpub.com]
- 3. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. chromtech.com [chromtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Designing BRD4 degraders with Thalidomide-NH-amido-PEG3-C2-NH2
Utilizing Thalidomide-NH-amido-PEG3-C2-NH2 as a CRBN-Recruiting Anchor
Executive Summary
This guide details the strategic design, synthesis, and biological validation of Proteolysis Targeting Chimeras (PROTACs) targeting BRD4 (Bromodomain-containing protein 4). We focus specifically on utilizing the E3 ligase ligand-linker conjugate This compound (CAS: 2983036-99-1). This pre-assembled building block streamlines PROTAC development by providing a validated Cereblon (CRBN) binder connected to a hydrophilic PEG3 spacer with a reactive terminal amine, ready for immediate conjugation to a carboxylic acid-functionalized target ligand.
Part 1: Strategic Design & Chemical Logic
1.1 The Target: BRD4
BRD4 is a transcriptional and epigenetic regulator belonging to the BET (Bromodomain and Extra-Terminal) family.[1][2] It binds acetylated lysine residues on histones, facilitating RNA Polymerase II elongation. Overexpression of BRD4 drives oncogenic c-MYC expression in various hematological malignancies and solid tumors.
1.2 The E3 Ligase Anchor: this compound
Unlike generic linkers, this specific conjugate offers distinct advantages:
-
Cereblon Recruitment: The thalidomide moiety binds CRBN with high affinity (
250 nM), recruiting the CRL4^CRBN E3 ubiquitin ligase complex. -
PEG3 Spacer: The polyethylene glycol (PEG) chain improves water solubility—a critical challenge in PROTAC design—and provides sufficient length (
12-15 Å) to span the gap between BRD4 and CRBN without inducing steric clashes. -
Amide Connectivity: The "NH-amido" linkage suggests robust chemical stability compared to ester-linked variants, preventing premature hydrolysis in plasma.
-
Terminal Amine (C2-NH2): The primary amine serves as a universal "plug-and-play" handle for amide coupling with carboxyl-containing ligands.
1.3 The Warhead: (+)-JQ1-COOH
To target BRD4, we utilize a derivative of (+)-JQ1 , a potent BET bromodomain inhibitor. Since JQ1 lacks a solvent-exposed handle, we employ (+)-JQ1-COOH (JQ1-acid), where the t-butyl ester is replaced by a free carboxylic acid. This modification maintains binding affinity to the BRD4 bromodomains while providing the necessary attachment point.
1.4 Structural Assembly Workflow
Caption: Schematic workflow for the chemical assembly and mechanism of action of the BRD4 degrader.
Part 2: Synthesis Protocol
Objective: Synthesize the BRD4 PROTAC via amide coupling between (+)-JQ1-COOH and this compound.
2.1 Materials
-
Reagent A: (+)-JQ1-COOH (Target Ligand)[3]
-
Reagent B: this compound HCl (Linker-Anchor)
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (Dimethylformamide)
2.2 Step-by-Step Procedure
-
Activation:
-
Dissolve (+)-JQ1-COOH (1.0 eq, 0.05 mmol) in anhydrous DMF (1.0 mL) in a clean, dry vial.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir at room temperature (RT) for 15 minutes to activate the carboxylic acid. Note: The solution should turn slightly yellow.
-
-
Conjugation:
-
Add This compound HCl (1.0 eq) directly to the reaction mixture.
-
If the linker is supplied as a hydrochloride salt, ensure sufficient DIPEA is present to neutralize the HCl (total base should be ~4-5 eq if salt is used).
-
Stir the reaction at RT for 4–16 hours. Monitor reaction progress via LC-MS.
-
-
Monitoring (LC-MS):
-
Look for the disappearance of the starting material mass (JQ1-COOH: ~400 Da) and the appearance of the product mass (Sum of MWs - H2O).
-
Self-Validation Check: If the peak for the amine linker remains but JQ1 is consumed, add 0.2 eq more HATU. If JQ1 remains, add more amine.
-
-
Work-up & Purification:
-
Dilute the reaction mixture with EtOAc (15 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF and unreacted coupling reagents.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue using Preparative HPLC (C18 column).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: 10% to 90% ACN over 20 mins.
-
-
Lyophilize the product fractions to obtain the final PROTAC as a white/off-white powder.
-
Part 3: Biological Validation Protocols
Objective: Confirm cellular permeability, ternary complex formation, and BRD4 degradation efficacy.
3.1 Cell Lines & Reagents
-
Cell Line: MV-4-11 (AML cell line, highly sensitive to BET degradation) or HEK293T (for mechanistic studies).
-
Controls:
-
Negative: DMSO Vehicle.
-
Competition: Pre-treatment with 10 µM free Thalidomide or free JQ1.
-
Rescue: Pre-treatment with 1 µM MG132 (Proteasome Inhibitor).
-
3.2 Western Blot Degradation Assay
Protocol:
-
Seeding: Seed MV-4-11 cells at
cells/mL in 6-well plates. Allow to recover for 24 hours. -
Treatment:
-
Prepare a 10 mM stock of the PROTAC in DMSO.
-
Treat cells with increasing concentrations of PROTAC (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 6 to 24 hours .
-
Hook Effect Check: Ensure the concentration range covers 10 µM to observe potential loss of degradation at high doses (Hook effect), a hallmark of PROTAC pharmacology.
-
-
Lysis:
-
Harvest cells by centrifugation (300 x g, 5 min). Wash with ice-cold PBS.
-
Lyse in RIPA buffer supplemented with Protease Inhibitor Cocktail. Incubate on ice for 30 min.
-
Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
-
Blotting:
-
Quantify protein using BCA assay. Load 20 µg protein per lane on 4-12% Bis-Tris SDS-PAGE gel.
-
Transfer to PVDF membrane.[4]
-
Block with 5% non-fat milk in TBST for 1 hr.
-
Primary Antibodies:
-
Anti-BRD4 (Rabbit mAb, 1:1000).
-
Anti-GAPDH or Vinculin (Loading Control, 1:5000).
-
-
Incubate overnight at 4°C.
-
-
Detection:
3.3 Data Interpretation & Expected Results
| Condition | Expected BRD4 Level | Interpretation |
| DMSO | 100% (Baseline) | Negative Control |
| PROTAC (10-100 nM) | < 10% | Potent Degradation (DC50) |
| PROTAC (10 µM) | 20-50% | Hook Effect (Binary complex formation dominates) |
| PROTAC + MG132 | 100% | Degradation is Proteasome-Dependent |
| PROTAC + Thalidomide | 100% | Degradation requires CRBN binding |
3.4 Biological Validation Workflow
Caption: Step-by-step workflow for biological validation of the PROTAC.
Part 4: Troubleshooting & Optimization
-
Issue: Poor Degradation.
-
Cause: Linker length may be suboptimal.
-
Solution: Although PEG3 is versatile, BRD4/CRBN pairing is sensitive to geometry. If PEG3 fails, screen PEG2 or PEG5 analogs.
-
-
Issue: Hook Effect at Low Doses.
-
Cause: Extremely high affinity for one protein over the other.
-
Solution: Lower the dosing range. The DC50 (concentration for 50% degradation) is often lower than the binding Kd.
-
-
Issue: Solubility.
-
Cause: JQ1 is hydrophobic.
-
Solution: The PEG3 linker usually mitigates this, but ensure final DMSO concentration in cell culture is <0.5%.
-
References
-
Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science, 348(6241), 1376-1381.
-
Lu, J., et al. (2015). "Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4." Chemistry & Biology, 22(6), 755-763.
-
MedChemExpress. "this compound hydrochloride Product Page."[5] MedChemExpress.
-
BOC Sciences. "Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride Product Page."[] BOC Sciences.[]
-
BenchChem. "Application Notes and Protocols for PROTAC Experimental Design." BenchChem.[4][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Reaction Monitoring of Amine-to-Acid Coupling in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Critical Role of Reaction Monitoring in PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are complex, heterobifunctional molecules that are revolutionizing drug discovery by targeting proteins for degradation.[1] The synthesis of these molecules often involves a multi-step process, with one of the most crucial steps being the formation of an amide bond to connect the target protein ligand, the E3 ligase ligand, and the linker.[2] The efficiency of this amine-to-acid coupling reaction directly impacts the overall yield and purity of the final PROTAC, making meticulous reaction monitoring an indispensable part of the synthetic workflow.[3]
This application note provides a detailed guide to the most common and effective techniques for monitoring the progress of amine-to-acid coupling reactions in PROTAC synthesis. We will delve into the principles behind each method, offer step-by-step protocols, and provide insights into data interpretation and troubleshooting, empowering researchers to optimize their synthetic strategies and accelerate the development of these promising therapeutics.
The Chemistry of Amine-to-Acid Coupling: A Mechanistic Overview
The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires the activation of the carboxylic acid. In PROTAC synthesis, this is typically achieved using coupling reagents. One of the most widely used and efficient coupling reagents is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[4][5]
The generally accepted mechanism for HATU-mediated amide bond formation involves two key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid is deprotonated by the base (e.g., DIPEA). The resulting carboxylate then attacks HATU to form a highly reactive O-acylisourea intermediate.[6]
-
Formation of the Active Ester and Amide Bond: This intermediate rapidly reacts to form an active ester, which is then susceptible to nucleophilic attack by the amine, yielding the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.[6][7]
Understanding this mechanism is crucial for effective reaction monitoring, as it allows for the identification of starting materials, intermediates, the desired product, and potential byproducts.
Core Monitoring Techniques for Amide Coupling Reactions
The choice of monitoring technique depends on several factors, including the phase of the synthesis (solution-phase or solid-phase), the available instrumentation, and the level of detail required. The most common and reliable methods are Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. For solid-phase synthesis, the qualitative Kaiser test is also a valuable tool.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Reaction Monitoring
LC-MS is arguably the most powerful technique for monitoring PROTAC synthesis due to its high sensitivity, selectivity, and ability to provide both retention time and mass-to-charge ratio (m/z) information for each component in the reaction mixture.[4][8] This allows for the unambiguous identification of starting materials, the desired product, and any byproducts.[7]
The reaction mixture is injected into an HPLC system, where the components are separated based on their polarity as they pass through a column. The separated components then enter a mass spectrometer, where they are ionized, and their m/z ratios are determined.
By comparing the chromatograms and mass spectra of the reaction mixture over time with those of the starting materials, one can track the consumption of reactants and the formation of the product.
| Component | Expected Observation in LC-MS |
| Carboxylic Acid Starting Material | Peak at a specific retention time with a corresponding m/z. The intensity of this peak should decrease as the reaction progresses. |
| Amine Starting Material | Peak at a different retention time with its characteristic m/z. This peak's intensity will also decrease over time. |
| PROTAC Product | A new peak will appear, typically at a different retention time, with an m/z corresponding to the desired product. The intensity of this peak should increase as the reaction proceeds. |
| HATU Byproducts | Peaks corresponding to tetramethylurea and HOAt may be observed.[7] |
| Other Byproducts | Unexpected peaks may indicate side reactions, such as the formation of a guanidinium species from the reaction of HATU with the amine.[9] |
Materials:
-
Reaction mixture
-
Quenching solution (e.g., water or a dilute acid)
-
Solvent for dilution (compatible with the mobile phase, e.g., acetonitrile or methanol)
-
LC-MS system with a C18 column
Procedure:
-
Sample Preparation:
-
At various time points (e.g., 0, 1, 2, and 4 hours), withdraw a small aliquot (e.g., 5-10 µL) of the reaction mixture.[4]
-
Immediately quench the reaction by diluting the aliquot in a larger volume (e.g., 1 mL) of a suitable solvent mixture, which may contain a small amount of acid (e.g., formic acid or TFA) to stop the reaction and improve chromatographic peak shape.[10]
-
-
LC-MS Analysis:
-
Inject a small volume (e.g., 1-5 µL) of the diluted sample onto the LC-MS system.
-
Run a gradient elution method, for example, using a mobile phase of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be 5-95% B over 5-10 minutes.[10][11]
-
Monitor the elution using a UV detector (e.g., at 254 nm) and the mass spectrometer in positive ion mode.
-
-
Data Analysis:
-
Analyze the chromatograms and mass spectra to identify the peaks corresponding to the starting materials, product, and any byproducts based on their retention times and m/z values.
-
Track the relative peak areas of the starting materials and the product over time to determine the reaction progress. The reaction is considered complete when the limiting starting material is no longer detectable.[4]
-
High-Performance Liquid Chromatography (HPLC): A Robust Alternative
For laboratories without direct access to a mass spectrometer, HPLC with UV detection can be a reliable method for monitoring reaction progress, provided the starting materials and product have distinct retention times and are UV-active.
Similar to LC-MS, HPLC separates the components of a mixture based on their interactions with the stationary phase of the column. The separated components are then detected by a UV detector as they elute from the column.
The progress of the reaction is monitored by observing the disappearance of the starting material peaks and the appearance of the product peak in the chromatogram.
| Component | Expected Observation in HPLC |
| Starting Materials | Peaks with characteristic retention times that decrease in area over time. |
| PROTAC Product | A new peak with a different retention time that grows in area as the reaction proceeds. |
Materials:
-
Reaction mixture
-
Quenching solution
-
Solvent for dilution
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation: Follow the same sample preparation steps as for LC-MS.
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Use a suitable gradient elution method, similar to that used for LC-MS (e.g., water/acetonitrile with 0.1% TFA).[4]
-
Monitor the elution at a wavelength where both the starting materials and the product absorb UV light (e.g., 254 nm).
-
-
Data Analysis:
-
Identify the peaks for the starting materials and product based on their retention times (which should be predetermined by injecting standards of the starting materials).
-
Monitor the reaction progress by comparing the peak areas of the reactants and the product over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Mechanistic Insights
NMR spectroscopy provides detailed structural information and can be used to monitor the reaction in real-time (in situ) or by analyzing quenched aliquots. ¹H NMR is particularly useful for observing the disappearance of signals from the starting materials and the appearance of new signals from the product.
NMR spectroscopy exploits the magnetic properties of atomic nuclei. By placing the sample in a strong magnetic field and irradiating it with radiofrequency pulses, a spectrum is generated that provides information about the chemical environment of the nuclei.
The formation of the amide bond can be confirmed by the appearance of a new amide proton (N-H) signal, typically in the range of 7.5-8.5 ppm in the ¹H NMR spectrum.[12] Additionally, changes in the chemical shifts of protons adjacent to the reacting functional groups can be monitored.
| Functional Group | Typical ¹H NMR Chemical Shift (ppm) | Observation During Reaction |
| Carboxylic Acid Proton (-COOH) | 10-13 | Disappearance of this broad singlet. |
| Amine Protons (-NH₂) | 1-5 | Disappearance of these signals. |
| Amide Proton (-CONH-) | 7.5-8.5 | Appearance of a new signal.[12] |
| α-Protons to Carbonyl/Amine | Varies | Shift in chemical shift upon amide bond formation. |
Materials:
-
Reaction mixture
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
At each time point, take an aliquot of the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the sample.
-
-
Data Analysis:
-
Compare the spectra over time, looking for the disappearance of starting material signals (e.g., the carboxylic acid proton) and the appearance of product signals (e.g., the amide proton).[12]
-
Integration of key signals can provide a quantitative measure of the reaction conversion.
-
Kaiser Test: A Qualitative Check for Solid-Phase Synthesis
When synthesizing PROTACs on a solid support, the Kaiser test is a simple and rapid colorimetric assay to detect the presence of free primary amines.[6][13] This is particularly useful for ensuring that the coupling reaction has gone to completion before proceeding to the next step.
Ninhydrin reacts with primary amines to produce a deep blue or purple color (Ruhemann's purple).[14][15] If the coupling is complete, there will be no free primary amines on the resin, and the test will be negative (the beads and solution will remain yellow or colorless).[15]
Materials:
-
Resin beads from the reaction
-
Kaiser test solutions:
-
Reagent A: Potassium cyanide in pyridine and water
-
Reagent B: Ninhydrin in n-butanol
-
Reagent C: Phenol in n-butanol[6]
-
-
Small test tube
-
Heating block or oven
Procedure:
-
Take a small sample of resin beads (10-15 beads) and place them in a test tube.[6]
-
Add 2-3 drops of each of the three Kaiser test reagents.[6]
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Color of Beads and Solution | Interpretation | Action |
| Intense Blue/Purple | Incomplete coupling (free primary amines present)[13] | Recouple with fresh reagents. |
| Yellow/Colorless | Complete coupling (no free primary amines)[15] | Proceed to the next synthetic step. |
| Brownish Red | May indicate the presence of a secondary amine (e.g., proline) | Use an alternative test like the isatin or chloranil test. |
Troubleshooting Incomplete Reactions
If monitoring indicates that the coupling reaction is slow or incomplete, consider the following troubleshooting steps:
-
Extend the reaction time: Continue to monitor the reaction until the starting materials are consumed.[3]
-
Increase the temperature: Gently heating the reaction may improve the rate of conversion, but be mindful of potential side reactions.[3]
-
Re-evaluate the coupling reagent and base: For sterically hindered substrates, a different coupling reagent (e.g., COMU) might be more effective.[3][5]
-
Check the purity of starting materials: Impurities in the amine, carboxylic acid, or reagents can inhibit the reaction.[3]
-
Pre-activation: For HATU couplings, pre-activating the carboxylic acid with HATU and the base for 5-15 minutes before adding the amine can minimize side reactions where the amine attacks the HATU reagent directly.[7]
Conclusion
Effective reaction monitoring is a cornerstone of successful PROTAC synthesis. By employing the techniques outlined in this application note—LC-MS, HPLC, NMR, and the Kaiser test—researchers can gain valuable insights into the progress of their amine-to-acid coupling reactions. This allows for timely intervention and optimization, ultimately leading to higher yields, improved purity, and the accelerated development of these next-generation therapeutics.
References
-
Petrou, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52238-52245. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec Peptides. Retrieved from [Link]
-
Kim, J., et al. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Pharmaceuticals, 15(3), 369. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Royal Society of Chemistry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. Waters Corporation. Retrieved from [Link]
-
Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(9), 2758-2770. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. AAPPTec. Retrieved from [Link]
-
Iris Biotech. (n.d.). 60017 Kaiser test kit. Iris Biotech. Retrieved from [Link]
-
Abraham, M. H., et al. (2017). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. New Journal of Chemistry, 41(13), 5535-5541. Retrieved from [Link]
-
Reddit. (2021, October 13). Unusual Mass in standard HATU Coupling. r/Chempros. Retrieved from [Link]
-
Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 365-374. Retrieved from [Link]
-
Scott, J. S., et al. (2023). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry, 88(5), 2947-2955. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2015, March 10). How do I improve amide bond intensity in 1H NMR spectra activated by EDC and NHS?. ResearchGate. Retrieved from [Link]
-
Nanalysis. (2024, August 12). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. Nanalysis. Retrieved from [Link]
-
ResearchGate. (2025, November 14). Quantitative measurement of PROTAC intracellular accumulation. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Retention times obtained in the HPLC analysis of the standard mixture.... ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Quantitative Measurement of PROTAC Intracellular Accumulation. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Synthesis and Characterization of Polymer-Drug Conjugates by Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Polymerization. National Center for Biotechnology Information. Retrieved from [Link]
-
DiVA. (n.d.). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. DiVA. Retrieved from [Link]
-
Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Nanalysis. Retrieved from [Link]
-
ACS Publications. (2025, February 2). Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis. ACS Publications. Retrieved from [Link]
-
ACS Publications. (2022, May 23). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR comparison of starting material, intermediates, and products for.... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Retention Times of Compounds Used in the HPLC Analysis. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of the LC-MS analysis of the reaction progress. ResearchGate. Retrieved from [Link]
-
SCAT Europe Blog. (n.d.). Retention Times: Stable & Precise | HPLC Analysis. SCAT Europe Blog. Retrieved from [Link]
-
Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation. Retrieved from [Link]
-
CSH Protocols. (n.d.). Protocols for Liquid Chromatography Coupled to MS for Proteome Analysis. CSH Protocols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). A simple method for HPLC retention time prediction: linear calibration using two reference substances. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. National Center for Biotechnology Information. Retrieved from [Link]
-
SciSpace. (n.d.). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. SciSpace. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix. Bioanalysis Zone. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental NMR data for amorphous PROTAC 2 A 900 MHz 1D ¹H spectrum.... ResearchGate. Retrieved from [Link]
-
Reddit. (2016, March 1). Help with LC-MS interpretation. r/chemistry. Retrieved from [Link]
-
Technology Networks. (2021, April 22). QC Corner: Recent and current progress in LC-MS-based metabolomics techniques. Technology Networks. Retrieved from [Link]
-
ChemRxiv. (2024, October 23). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. Retrieved from [Link]
-
Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. (2024). RSC Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chempep.com [chempep.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of Thalidomide-Based PROTACs
Current Status: Online Operator: Senior Application Scientist Ticket ID: PROTAC-SOL-001
Welcome to the Technical Support Center. You are likely here because your Thalidomide-based PROTAC is precipitating in aqueous buffers, showing poor oral bioavailability, or degrading unexpectedly during assays.
Thalidomide-based degraders often violate Lipinski’s Rule of 5 (bRo5), possessing high molecular weight (MW >800 Da) and high lipophilicity (cLogP >5). This guide provides root-cause analysis and actionable protocols to resolve these solubility bottlenecks.
⚡ Quick Diagnostic: The Solubility Decision Matrix
Before modifying your chemistry, use this decision matrix to identify the source of your solubility failure.
Figure 1: Diagnostic logic flow for identifying whether solubility issues are chemical (linker/ligand) or physical (stability/formulation).
🛠 Module 1: Chemical Design Troubleshooting
FAQ 1: I used a PEG linker, but my PROTAC is still insoluble. Why?
Root Cause: While PEG linkers increase hydrophilicity (lowering cLogP), they do not always resolve "brick dust" insolubility caused by high crystal lattice energy.[1] Furthermore, long PEG chains can collapse into specific conformations that hide the polar oxygens from the solvent.
The Fix:
-
Shorten the PEG: Long PEGs increase MW without proportional solubility gains. Try reducing from PEG-5 to PEG-3.
-
Rigidify the Linker: Flexible linear linkers (PEG/Alkyl) allow the two ligands (POI and E3) to stack on each other (intramolecular π-π stacking), creating a hydrophobic "grease ball" effect.
-
Recommendation: Incorporate rigid, polar scaffolds like piperazines or piperidines into the linker. This forces an extended conformation, exposing polar surface area to the solvent [1].
-
FAQ 2: Should I switch from Thalidomide to Pomalidomide?
Analysis: Yes, if solubility is the primary bottleneck.
-
Thalidomide: Lacks ionizable groups; neutral and poorly soluble.
-
Pomalidomide: Contains an exocyclic amino group (C4 position). This amine increases polarity slightly and provides a handle for further chemical modification (e.g., solubilizing groups) without abolishing Cereblon binding.
-
Lenalidomide: Removes one carbonyl oxygen from the phthalimide ring. While more stable, it changes the physicochemical profile significantly.
Data Comparison:
| Feature | Thalidomide | Pomalidomide | Impact on PROTAC |
| Water Solubility | ~50 µg/mL (Low) | ~10-15 µg/mL (Very Low) | Both are poor, but Pomalidomide allows "Exit Vector" modification. |
| H-Bond Donors | 1 | 3 | Pomalidomide increases tPSA (Polar Surface Area). |
| Chemical Handle | None (Direct attachment) | Amino group | Allows attachment of polar linkers via amide bonds. |
FAQ 3: My compound disappears in pH 7.4 buffer over 24 hours. Is it insoluble?
Critical Warning: This is likely chemical instability , not insolubility. The glutarimide ring of Thalidomide/Pomalidomide undergoes spontaneous hydrolysis (ring-opening) at physiological pH (7.4) and above. This mimics "loss of compound" in solubility assays.
The Fix:
-
Immediate: Run solubility assays at pH 6.5 or lower if compatible with your POI.
-
Design: Switch to Phenyl-Dihydrouracil or Pyridyl-Dihydrouracil analogs, which retain Cereblon binding but are hydrolytically stable [2].
🧪 Module 2: Formulation & Assay Troubleshooting
FAQ 4: My PROTAC precipitates immediately in cell culture media.
Root Cause: "Kinetic Solubility" failure. The compound is soluble in DMSO (stock) but crashes out when hitting the aqueous "anti-solvent" (media), especially if serum proteins are insufficient to sequester it.
The Fix: Cyclodextrin Complexation Thalidomide analogs have high affinity for the hydrophobic cavity of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD / Captisol) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) .
-
Protocol: Instead of 100% DMSO stock, prepare a 100x stock in 10% DMSO + 40% Captisol (w/v) in water .
-
Mechanism: The cyclodextrin encapsulates the hydrophobic thalidomide moiety, preventing aggregation while allowing release for cellular entry [3].
📝 Module 3: Experimental Protocols
Protocol A: High-Throughput Kinetic Solubility (Nephelometry)
Use this for rapid screening of new analogs.
Reagents:
-
PBS pH 7.4 (Freshly prepared).
-
Solubility Standard (e.g., Pyrene or a known soluble PROTAC).
Workflow:
-
Preparation: Add 198 µL of PBS to a 96-well clear-bottom plate.
-
Spike: Add 2 µL of 10 mM DMSO stock (Final: 100 µM, 1% DMSO). Crucial: Add DMSO into buffer while vortexing to prevent local precipitation.
-
Incubation: Shake at 600 rpm for 2 hours at 25°C.
-
Read: Measure Absorbance at 620 nm (turbidity) or use a Nephelometer.
-
Validation: Centrifuge plate at 3000 x g for 10 mins. Sample supernatant and analyze by HPLC-UV.
-
Pass Criteria: Supernatant concentration >80% of theoretical input.
-
Protocol B: Thermodynamic Solubility (Gold Standard)
Use this for lead candidates to determine true equilibrium solubility.
Workflow:
-
Weigh 1–2 mg of solid PROTAC into a glass vial.
-
Add 500 µL of PBS (pH 7.4) or FaSSIF (Simulated Intestinal Fluid).
-
Stir with a magnetic bar for 24 hours at 25°C.
-
Filtration: Filter supernatant through a 0.22 µm PVDF filter (saturated with analyte first to prevent binding).
-
Quantification: Analyze filtrate via LC-MS/MS against a standard curve prepared in DMSO/Acetonitrile.
📊 Visualization: The Hydrolysis Trap
Users often confuse the degradation of the Thalidomide warhead with precipitation. This diagram illustrates the chemical pathway responsible for "false" solubility data.
Figure 2: Mechanism of Thalidomide instability at neutral pH, leading to false-negative solubility readings.
📚 References
-
Klein, V. G., et al. (2020). "Understanding and Improving the Solubility of PROTACs." Journal of Medicinal Chemistry. Link
-
Muller, S., et al. (2022).[4] "Designing Soluble PROTACs: Strategies and Preliminary Guidelines." Journal of Medicinal Chemistry. Link
-
Krenn, M., et al. (1992). "Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin." Journal of Pharmaceutical Sciences. Link
-
BenchChem Technical Support. (2025). "Troubleshooting Solubility Issues with Thalidomide-O-PEG5-Acid PROTACs." Link
-
Pike, A., et al. (2020). "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today. Link
Sources
Troubleshooting low yields in PROTAC amide coupling reactions
PROTAC Synthesis Technical Support Center Current Status: Operational | Topic: Amide Coupling Troubleshooting
Phase 1: Diagnostic Triage
Q: My reaction conversion is low (<10%) by LCMS. Is the coupling failing or is the product decomposing?
A: In PROTAC synthesis, "low yield" is rarely simple decomposition; it is usually kinetic stalling or solubility-driven precipitation .
Use this diagnostic workflow to pinpoint the failure mode:
Figure 1: Diagnostic logic for identifying the root cause of amide coupling failure.
Phase 2: The "Cereblon Trap" (Critical Issue)
Q: I am trying to couple a carboxylic acid linker to Pomalidomide or Lenalidomide. Standard EDC/NHS or HATU conditions are giving <5% yield. Why?
A: This is the most common failure point in PROTAC synthesis. The aniline nitrogen on the phthalimide ring of immunomodulatory drugs (IMiDs) is electronically deactivated by the electron-withdrawing glutarimide and carbonyl groups. It is an extremely poor nucleophile.
The Solution: You must switch from standard activation to High-Energy Activation (Acid Chlorides) or Phosphonic Anhydrides (T3P) .
Protocol A: The Ghosez Reagent Method (Gold Standard for Anilines)
Best for: Sterically hindered or electron-deficient anilines (Lenalidomide/Pomalidomide).
-
Activation: Dissolve your Linker-COOH (1.0 equiv) in dry DCM (0.1 M).
-
Reagent: Add Ghosez Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 - 1.5 equiv).
-
Reaction: Stir at 0°C to RT for 1–2 hours. Monitor: Take an aliquot, quench with MeOH, and check LCMS for the methyl ester. If the acid persists, the acid chloride has not formed.
-
Coupling: Once activation is confirmed, add the IMiD amine (0.9 equiv) and dry Pyridine (2.0 - 3.0 equiv).
-
Time: Stir at RT for 2–16 hours.
Protocol B: The T3P Method (Low Epimerization Risk)
Best for: When the linker contains chiral centers prone to racemization.
-
Mix: Combine Linker-COOH (1.0 equiv), IMiD amine (1.0 equiv), and DIPEA (4.0 equiv) in dry EtOAc or DMF (avoid DMF if workup is aqueous).
-
Add Reagent: Add T3P (Propylphosphonic anhydride) (50% wt in EtOAc, 2.0 equiv).
-
Heat: If no reaction occurs at RT after 2 hours, heat to 40–50°C. Note: T3P is thermally stable and safer than HATU at elevated temperatures.
Phase 3: Reagent Selection Matrix
Q: When should I use HATU vs. T3P vs. Acid Chlorides?
A: Use this selection matrix to match the reagent to your specific substrate constraints.
| Reagent | Reactivity | Epimerization Risk | Recommended Use Case |
| HATU / DIPEA | High | High | Standard secondary amines (e.g., VHL ligands). Avoid for chiral glutarimides if possible. |
| T3P (Propylphosphonic anhydride) | Moderate-High | Very Low | Chiral linkers; Scale-up (easy aqueous workup); Moderate anilines. |
| Ghosez Reagent / Oxalyl Chloride | Very High | Moderate | Deactivated Anilines (Cereblon ligands). The only way to force difficult couplings. |
| PyBOP | Moderate | Low | Solid-phase synthesis (SPPS) of peptide linkers. |
Phase 4: Solubility & Aggregation
Q: My reaction turns into a gel or precipitate, and conversion stops. Adding more DMF doesn't help.
A: PROTACs are amphiphilic. The linker is often polar (PEG), while the warhead and E3 ligand are lipophilic. This causes internal aggregation or micelle formation in single solvents, shielding the reactive centers.
The "Magic Solvent" Mix: Do not use pure DMF. Use a Binary Solvent System to disrupt aggregation:
-
DCM : DMF (4:1) – Solubilizes both lipophilic warheads and polar linkers.
-
THF : NMP (3:1) – Good for reactions requiring higher temperatures.
-
Chaotropic Salts: Add LiCl (0.1 M) to the reaction mixture. This disrupts hydrogen bonding networks that cause gelling (similar to peptide synthesis tricks).
Phase 5: Purification & Workup
Q: I see the product on LCMS, but I lose 80% of the mass during silica flash chromatography.
A: PROTACs often streak irreversibly on standard silica due to the high number of amide bonds and the PEG linker interacting with silanols.
Troubleshooting Protocol:
-
Switch Stationary Phase:
-
Use C18 Reverse Phase Flash: This is the industry standard for PROTACs. Elute with Water/Acetonitrile + 0.1% Formic Acid.[1]
-
Deactivated Silica: If you must use normal phase, use amine-functionalized silica or pre-wash your silica column with 1% Triethylamine in DCM/MeOH to cap acidic silanols.
-
-
Workup Optimization (T3P Advantage):
-
If you used T3P, the byproducts are water-soluble.[2] You can perform a simple extraction (wash organic layer with water/bicarb) to remove reagents before the column, preventing "reaction soup" from clogging your purification.
-
Phase 6: The "Red Flag" – Racemization
Q: My product purity is high, but biological activity is zero. What happened?
A: You likely racemized the glutarimide ring on the Cereblon ligand.[3] The proton at the chiral center of thalidomide/pomalidomide is acidic (
-
Risk Factor: Using strong bases (DBU) or high heat (>60°C) during coupling.
-
Detection: Standard LCMS will not show this. You MUST run Chiral HPLC.
-
Prevention:
-
Keep base equivalents < 4.0.[4]
-
Use DIPEA (sterically hindered) rather than TEA.
-
Keep reaction temperature < 40°C whenever possible.
-
References
-
Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. Link
-
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Reagent for Amide Bond Formation.[2] Organic Process Research & Development. Link
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for drug-induced teratogenicity. Nature Structural & Molecular Biology. Link (Highlighting the structural importance of the glutarimide chiral center).
-
Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective reaction with VHL ligands. Organic Letters. Link
-
Biotage Application Note. (2023). Strategies for Purification of PROTACs and other Heterobifunctional Molecules. Link
Sources
Technical Support Center: Preventing Aggregation of PEGylated PROTAC Linkers
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Physicochemical Optimization of Heterobifunctional Degraders
Introduction: The "Amphiphilic Trap" in PROTAC Design
Welcome to the Technical Support Center. If you are experiencing inconsistent degradation data, poor recovery during purification, or precipitation in biological assays, you are likely encountering linker-mediated aggregation .
While Polyethylene Glycol (PEG) is the gold standard for increasing solubility in "Beyond Rule of 5" (bRo5) molecules, it presents a paradox in PROTACs. A PROTAC is often a "dumbbell" molecule: two hydrophobic warheads (POI ligand and E3 ligand) connected by a hydrophilic PEG chain. In aqueous environments, this structure mimics a surfactant, driving the formation of micelles or non-specific aggregates rather than remaining as a monodisperse solution.
This guide provides the diagnostic tools, experimental protocols, and design strategies to resolve these issues.
Module 1: Diagnostic Hub – Is it Aggregation or the Hook Effect?
Before altering your chemistry, you must distinguish between molecular aggregation and the Hook Effect (autoinhibition). Both result in a loss of degradation potency at high concentrations, but the solutions are diametrically opposite.
Visualizing the Failure Mode
The diagram below illustrates the critical difference between a functional ternary complex and the formation of non-functional micelles driven by the amphiphilic nature of PEGylated PROTACs.
Figure 1: Transition from functional monomer to non-functional micelle. Aggregation sequesters the warheads, preventing target engagement.
Module 2: Experimental Protocols – Validating Solubility
Do not rely on calculated LogP (cLogP). You must empirically determine the Kinetic Solubility of your compound in your specific assay buffer.[1]
Protocol 1: Kinetic Solubility Assay (Nephelometry/UV-Shift)
Use this protocol to determine the "safe" working concentration range before running degradation assays.
Reagents:
-
Stock Solution: 10 mM PROTAC in 100% DMSO.
-
Assay Buffer: PBS (pH 7.4) or your specific cell culture media (e.g., RPMI + 10% FBS).
-
Control: Tamoxifen (Low solubility control), Verapamil (High solubility control).
Step-by-Step Methodology:
-
Preparation: Prepare a pre-dilution plate in DMSO starting at 10 mM with 2-fold serial dilutions (10 points).
-
Transfer: Transfer 2 µL of DMSO stock into 198 µL of Assay Buffer in a clear-bottom 96-well plate (Final DMSO = 1%).
-
Critical Step: Mix immediately by orbital shaking (300 rpm) for 2 minutes. Do not pipette up and down vigorously, as this may induce shear-stress aggregation.
-
-
Incubation: Incubate at room temperature for 2 hours (equilibrium check).
-
Readout (Option A - Nephelometry): Measure laser light scattering. High scattering = Aggregation/Precipitation.
-
Readout (Option B - UV Filtration):
-
Filter half the volume through a 0.45 µm filter plate.
-
Measure UV absorbance (280nm or
) of the filtrate vs. the unfiltered sample. -
Calculation:
-
Interpretation:
-
>80% Recovery: Compound is soluble at this concentration.
-
<50% Recovery: Significant aggregation. Do not use this concentration for DC50 determination.
Module 3: Troubleshooting Guide (FAQs)
Category: Synthesis & Purification
Q: My PEGylated PROTAC product is "oiling out" during ether precipitation. How do I recover it? A: This is common with amphiphilic PEG linkers.
-
The Cause: The PEG linker holds onto solvent, preventing crystal lattice formation.
-
The Fix: Avoid ether precipitation. Instead, use Reverse Phase Flash Chromatography (C18) . Load the crude reaction mixture (dissolved in minimal DMSO/MeOH) onto a C18 column and elute with a water/acetonitrile gradient (0.1% Formic Acid). Lyophilize the fractions. The "fluffy" powder from lyophilization is more stable than the "oil" from precipitation.
Q: I see broad peaks or "shark fins" on HPLC. Is my compound impure? A: Not necessarily. This often indicates on-column aggregation.
-
The Fix: Increase the column temperature to 40°C or 50°C to break up aggregates. Ensure your mobile phase contains an ion-pairing agent (e.g., 0.1% TFA rather than Formic Acid) to sharpen the peaks of the basic nitrogen-containing warheads.
Category: Biological Assays[1][2][3]
Q: My DC50 curve is bell-shaped. Is this the Hook Effect or Aggregation? A: You must distinguish them to solve it.
-
Test: Perform a dilution linearity test .
-
If you dilute the sample 10x and the activity increases (normalized for concentration), it is likely aggregation (breaking up micelles releases active monomer).
-
If the activity follows standard competitive inhibition kinetics, it is the Hook Effect .
-
-
Action: If aggregation is confirmed, add 0.01% Tween-20 or 0.1% Pluronic F-68 to your assay buffer. These surfactants stabilize the monomer without interfering with ubiquitin ligase activity.
Module 4: Design Optimization – Breaking the Amphiphile
If your PROTAC consistently aggregates, the PEG chain itself may be the liability. Long PEG chains (>PEG6) incur a high entropic penalty and can fold back on the hydrophobic warheads.
Strategy: Rigidification & Polarity
Replace flexible PEG units with rigid, polar motifs. This disrupts the surfactant structure and reduces the entropic cost of binding.
Comparative Analysis of Linker Chemistries:
| Feature | PEG Linkers (Traditional) | Rigid Linkers (Piperazine/Piperidine) | Alkyl Chains |
| Solubility | High (Hydrophilic) | Moderate (pH dependent) | Low (Hydrophobic) |
| Aggregation Risk | High (Micelle formation) | Low (Disrupts stacking) | High (Lipophilic aggregation) |
| Cell Permeability | Low to Moderate | High (Masked polarity) | High |
| Conformation | "Floppy" (High entropy) | Rigid (Pre-organized) | Flexible |
| Recommendation | Use for initial screening (PEG2-PEG4). | Use to fix aggregation/permeability. | Use only for very polar warheads. |
Workflow: Linker Optimization Logic
Figure 2: Decision tree for re-engineering linkers when PEGylation fails.
References
-
Troup, R. I., et al. (2020). Physicochemical Property Space of PROTACs.[2] Journal of Medicinal Chemistry. [Link]
-
Maple, H. J., et al. (2019). Development of a General Kinetic Solubility Assay for PROTACs. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Pike, A., et al. (2020). Optimising Proteolysis Targeting Chimeras (PROTACs) for Oral Drug Delivery: A Drug Metabolism and Pharmacokinetics Perspective. Drug Discovery Today. [Link]
-
Klein, V. G., et al. (2020). Understanding and Improving the Solubility of PROTAC Degraders. Journal of Medicinal Chemistry. [Link]
-
Foley, C. A., et al. (2020). Concise Guide to PROTAC Linker Design. ACS Medicinal Chemistry Letters. [Link]
Sources
Technical Support Center: Optimizing Linker Length for Thalidomide-NH-Amido Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered when optimizing the linker length of thalidomide-NH-amido conjugates, a critical class of Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] Thalidomide and its analogs (immunomodulatory imide drugs or IMiDs) are widely used to recruit the Cereblon (CRBN) E3 ligase.[3]
The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's success.[1][] Its length, composition, and attachment points profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[5][2] Optimizing the linker is often an empirical process, requiring the synthesis and evaluation of a library of PROTACs with varying linker characteristics.[6][7]
Core Principles of Linker Design
Successful linker design hinges on balancing several factors to achieve optimal degradation of the target protein. Key considerations include:
-
Length and Flexibility: The linker must be long enough to span the distance between the POI and the E3 ligase without inducing steric clashes, yet not so long that it leads to unproductive binding or an entropic penalty that destabilizes the ternary complex.[1][] The flexibility of the linker, often modulated by incorporating alkyl chains or polyethylene glycol (PEG) units, allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.[5][2]
-
Composition and Physicochemical Properties: The chemical makeup of the linker influences the PROTAC's overall drug-like properties, including solubility, cell permeability, and metabolic stability.[1][8] For instance, incorporating polar groups like amides or ethers can improve solubility, while more rigid structures like piperazine or phenyl rings can enhance metabolic stability and cellular permeability.[5][8]
-
Attachment Points: The points at which the linker connects to the POI ligand and the E3 ligase ligand are crucial.[][9] The exit vector from each ligand must be carefully chosen to avoid disrupting their binding to their respective proteins and to facilitate a favorable orientation within the ternary complex.[]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the optimization of thalidomide-NH-amido conjugate linker length.
Issue 1: Low or No Target Degradation
Question: My thalidomide-based PROTAC shows good binding to both the target protein and CRBN in binary assays, but I'm not observing any significant degradation in cells. What are the likely causes and how can I troubleshoot this?
Answer: This is a frequent challenge and often points to a suboptimal linker that fails to promote the formation of a productive ternary complex. Here’s a step-by-step troubleshooting approach:
-
Vary Linker Length Systematically: The most common culprit is a linker that is either too short, causing steric hindrance, or too long, leading to an unstable ternary complex.[] It is crucial to synthesize and test a series of PROTACs with systematically varied linker lengths. For example, if you started with a PEG4 linker, synthesize analogs with PEG2, PEG3, PEG5, and PEG6 linkers to identify an optimal length.[7][10]
-
Modify Linker Composition: If varying the length of a flexible linker (like PEG or alkyl chains) is not fruitful, consider introducing more rigid elements.[5] Incorporating structures like piperazine, piperidine, or phenyl rings can constrain the conformational flexibility of the linker, which can sometimes favor a more productive ternary complex geometry.[5][6] Conversely, if you started with a rigid linker, introducing more flexible components may be beneficial.
-
Alter Linker Attachment Points: The exit vector of the linker from both the thalidomide moiety and the target ligand is critical.[] Even a small change in the attachment point can dramatically alter the geometry of the ternary complex. If possible, synthesize isomers with the linker attached to different solvent-exposed positions on your ligands. For thalidomide, the 4- or 5-position of the phthalimide ring are common attachment points.[11]
-
Confirm Cellular Permeability and Target Engagement: PROTACs are often large molecules that may have poor cell permeability.[9] It's essential to confirm that your compound is entering the cell and engaging with its target.
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm target engagement in a cellular context.[9][12]
-
LC-MS/MS Quantification: Directly measure the intracellular concentration of your PROTAC using LC-MS/MS to assess cell permeability.[13][14]
-
Issue 2: The "Hook Effect"
Question: I'm observing a biphasic dose-response curve, where protein degradation decreases at higher PROTAC concentrations. What is the "hook effect" and how can I mitigate it?
Answer: The "hook effect" is a phenomenon where at high concentrations, the PROTAC can form binary complexes (PROTAC-POI or PROTAC-E3 ligase) that predominate over the productive ternary complex, leading to reduced degradation.[1]
-
Understanding the Mechanism: At optimal concentrations, the PROTAC effectively brings the POI and E3 ligase together. However, at excessive concentrations, you have a higher probability of one PROTAC molecule binding the POI and another binding the E3 ligase, preventing the formation of the tripartite complex.
-
Mitigation Strategies:
-
Dose-Response Analysis: The primary way to manage the hook effect is to perform a detailed dose-response experiment to identify the optimal concentration range for degradation. This will define your DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[9]
-
Linker Optimization: A well-designed linker can promote positive cooperativity in ternary complex formation, which can reduce the hook effect.[7] This means the binding of the PROTAC to one protein increases its affinity for the second protein. Experimenting with different linker rigidities and compositions can sometimes lead to PROTACs with a less pronounced hook effect.
-
Issue 3: Off-Target Effects and Poor Selectivity
Question: My PROTAC is degrading the intended target, but I'm also seeing degradation of other proteins. How can I improve the selectivity of my degrader?
Answer: Selectivity is a key advantage of PROTACs, but off-target effects can occur. Here's how to address this:
-
Confirm Target Ligand Specificity: The primary driver of selectivity is the affinity and specificity of your "warhead" ligand for the POI. Ensure that the ligand you've chosen is highly selective for your target.
-
Linker-Induced Selectivity: Interestingly, the linker itself can impart selectivity.[7] In some cases, extending or modifying a linker can abolish the degradation of one protein while maintaining or enhancing the degradation of another, even if the warhead binds to both.[7] This is because the linker may only permit the formation of a productive ternary complex with one of the targets. Therefore, systematically exploring linker length and composition is a valid strategy to improve selectivity.
-
Proteomics-Based Profiling: Utilize unbiased proteomics techniques, such as mass spectrometry-based proteomics, to get a global view of protein level changes upon treatment with your PROTAC.[15] This will help you identify any off-target degradation events and guide your optimization efforts.
Data Presentation: Impact of Linker Length on Degradation
The optimal linker length is highly dependent on the specific POI and E3 ligase pair. The following table summarizes representative data illustrating this principle.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | Key Finding | Reference |
| BRD4 | CRBN | PEG | 4-16 | Optimal degradation observed with a 12-atom linker. | [6] |
| p38α/β | CRBN | PEG/Alkyl | ~12-20 | Linker length and composition were crucial for potent degradation. | [10] |
| TBK1 | CRBN | PEG/Alkyl | <12 vs. ≥12 | No degradation was observed with linkers shorter than 12 atoms. | [7] |
| EGFR/HER2 | CRBN | PEG | +3 atoms | Extending the linker by a single PEG unit abolished HER2 degradation, creating a selective EGFR degrader. | [7] |
Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.[9]
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC.
Experimental Workflow for Linker Optimization
Caption: A typical experimental workflow for PROTAC linker optimization.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust experimental protocols. Below are detailed methods for key experiments.
Protocol 1: Synthesis of Thalidomide-NH-Amido Conjugates
This protocol describes a general method for synthesizing a library of PROTACs with varying linker lengths using a convergent approach.
Materials:
-
4-fluorothalidomide
-
Amine-terminated linkers of varying lengths (e.g., H2N-(PEG)n-COOH)
-
POI ligand with a suitable functional group for amide coupling (e.g., a carboxylic acid or amine)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (DMF, DCM)
Step-by-Step Procedure:
-
Synthesis of Ligand-Linker Intermediate: a. Dissolve the POI ligand (with a carboxylic acid) and the amine-terminated linker in anhydrous DMF. b. Add HATU, HOBt, and DIPEA. c. Stir the reaction at room temperature until completion (monitor by LC-MS). d. Purify the ligand-linker conjugate by flash chromatography.
-
Conjugation to Thalidomide: a. In a separate flask, dissolve 4-fluorothalidomide and the purified ligand-linker (with a terminal amine) in anhydrous DMF. b. Add a base such as DIPEA. c. Heat the reaction mixture (e.g., to 80-90 °C) and stir until the reaction is complete (monitor by LC-MS).[6] d. Cool the reaction to room temperature and purify the final PROTAC conjugate by preparative HPLC.
-
Characterization: a. Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR.[16]
Protocol 2: Western Blot for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[9]
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody specific for your target protein overnight at 4°C. Wash the membrane, then incubate with a species-appropriate HRP-conjugated secondary antibody.[9]
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager. Re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify band intensities to determine the percentage of target protein degradation relative to the vehicle control.[9]
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique for measuring the kinetics and affinity of binary and ternary complex formation in real-time.[9]
Procedure:
-
Immobilization: Immobilize either the E3 ligase (e.g., recombinant CRBN/DDB1) or the target protein onto the SPR sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity.
-
Ternary Complex Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the soluble protein partner (the one not immobilized). Inject these solutions over the immobilized protein. An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.[9]
References
-
Toste, F. D., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]
-
Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Available at: [Link]
-
Ito, T., & Handa, H. (2020). Molecular mechanisms of thalidomide and its derivatives. Proceedings of the Japan Academy, Series B. Available at: [Link]
-
MDPI. (2026). Targeted Protein Degradation in Cancer: PROTACs, New Targets, and Clinical Mechanisms. International Journal of Molecular Sciences. Available at: [Link]
-
Wikipedia. (n.d.). Cereblon E3 ligase modulator. Available at: [Link]
-
Zhang, C., et al. (2026). Integrated computational screen and validation of thalidomide-based PROTACs targeting SARS-CoV-2 main protease. Journal of Translational Medicine. Available at: [Link]
-
Schiedel, M., et al. (2020). Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. Journal of Medicinal Chemistry. Available at: [Link]
-
University of Birmingham. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. Available at: [Link]
-
Toste, F. D., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]
-
Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia (Aarau). Available at: [Link]
-
AstraZeneca. (2020). Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. In The Royal Society of Chemistry. Available at: [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assay – PROTAC Screening. Available at: [Link]
-
Royal Society of Chemistry. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews. Available at: [Link]
-
Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Effect of PROTAC linker length and conjugation site. Available at: [Link]
-
Frontiers. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link]
-
AdooQ BioScience. (2021). Thalidomide-NH-amido-C6-NH2 hydrochloride. Available at: [Link]
-
Cresset Group. (n.d.). Streamlining the design of PROTACs® and PROTAC linkers. Available at: [Link]
-
ResearchGate. (n.d.). Impact of linker length on the activity of PROTACs. Available at: [Link]
-
MDPI. (2025). Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids? International Journal of Molecular Sciences. Available at: [Link]
-
American Chemical Society. (2025). Proteome-Wide Discovery of Degradable Proteins Using Bifunctional Molecules. Journal of the American Chemical Society. Available at: [Link]
-
Waters Corporation. (n.d.). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. Available at: [Link]
-
Journal of Biological Chemistry. (2025). Optimization of the PROTAC linker region of the proteasome substrate receptor hRpn13 rationalized by structural modeling with molecular dynamics. Available at: [Link]
-
Bioanalysis Zone. (n.d.). Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix. Available at: [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. explorationpub.com [explorationpub.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Stability of Thalidomide-NH-amido-PEG3-C2-NH2 in aqueous buffer
Executive Summary: The "Ticking Clock" of Cereblon Ligands
Thalidomide-NH-amido-PEG3-C2-NH2 is a functionalized E3 ligase ligand-linker conjugate designed for PROTAC® (Proteolysis Targeting Chimera) synthesis. It consists of a Cereblon (CRBN)-binding thalidomide moiety linked via a PEG chain to a reactive primary amine.
The Critical Challenge: The stability of this molecule in aqueous buffer is governed strictly by the glutarimide ring of the thalidomide moiety. At physiological pH (7.4) and above, this ring undergoes spontaneous, rapid hydrolysis, rendering the molecule inactive for CRBN recruitment. This degradation is irreversible.
This guide details the mechanism of this instability and provides strict protocols to preserve molecular integrity during storage, conjugation, and biological assay.
The Science of Instability: Glutarimide Hydrolysis
To handle this compound correctly, you must understand the mechanism of its degradation. The thalidomide moiety contains an imide functional group (the glutarimide ring) which is electrophilic.
Mechanism of Action
In aqueous conditions, particularly where pH
Key Consequence: The ring-opened product cannot bind Cereblon . Using hydrolyzed linker-ligands results in the synthesis of inactive PROTACs ("dead" degraders).
Visualizing the Degradation Pathway
Figure 1: The irreversible hydrolysis pathway of the glutarimide ring. Note the drastic reduction in half-life as pH increases from 6.0 to 8.5.
Stability Data & Storage Protocols
The following data summarizes the stability profile based on internal QC standards and literature on thalidomide kinetics.
Aqueous Stability Profile (at 25°C)
| Buffer Condition | pH Level | Estimated Half-Life ( | Status |
| Acidic Buffer | 5.0 - 6.0 | > 24 Hours | Safe for short-term handling |
| PBS / Media | 7.4 | ~ 2 - 5 Hours | Caution: Prepare immediately before use |
| Basic Buffer | 8.5+ | < 30 Minutes | Critical Risk: Rapid degradation |
Recommended Storage Protocol
DO NOT store this compound in aqueous solution.
-
Lyophilized Powder (Long Term):
-
Temperature: -20°C or -80°C.
-
Condition: Desiccated and protected from light.
-
Shelf Life: > 2 years if kept dry.
-
-
Stock Solution (Short Term):
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Concentration: 10 mM - 50 mM.
-
Storage: -20°C or -80°C.
-
Stability: Stable for months in DMSO if protected from moisture (hygroscopic DMSO introduces water, triggering hydrolysis).
-
Troubleshooting Guide (Q&A)
Scenario A: "My PROTAC synthesis yield is good, but the final compound shows no degradation activity."
Diagnosis: You likely conjugated a hydrolyzed linker.
-
The Cause: If the conjugation reaction (e.g., amide coupling) was performed in an aqueous buffer or a basic organic solvent (e.g., high DIPEA concentration in wet DMF) for an extended period, the thalidomide ring may have opened during synthesis.
-
The Fix:
-
Use anhydrous organic solvents (DMF, DMSO, DCM) for the conjugation step.
-
Avoid aqueous workups if possible; purify directly via reverse-phase prep-HPLC using acidic mobile phases (Water/Acetonitrile + 0.1% Formic Acid).
-
Verify Integrity: Check the mass spectrum. The hydrolyzed product adds the mass of water (+18 Da) to the parent ion.
-
Scenario B: "The compound precipitates when I dilute my DMSO stock into PBS."
Diagnosis: Solubility limit reached.
-
The Cause: While the PEG3 linker improves solubility compared to bare thalidomide, the glutarimide core is hydrophobic. Rapid dilution into high-salt buffers (like PBS) can cause "crashing out."
-
The Fix:
-
Step-wise Dilution: Dilute the DMSO stock into a 1:1 DMSO:Water mix first, then dilute further into the final buffer.
-
Limit DMSO: Keep final DMSO concentration < 1% for cell assays, but ensure the intermediate dilution step prevents shock precipitation.
-
Sonication: Mild sonication (5-10 seconds) can redissolve micro-precipitates without damaging the molecule.
-
Scenario C: "I see multiple peaks in my LC-MS after leaving the sample in the autosampler overnight."
Diagnosis: On-column/Autosampler hydrolysis.
-
The Cause: If your autosampler is at room temperature and your sample is in a neutral/basic mobile phase (e.g., Ammonium Bicarbonate), the compound is degrading while waiting for injection.
-
The Fix:
-
Acidify Samples: Ensure the sample solvent contains 0.1% Formic Acid or TFA (pH ~3-4).
-
Cool Autosampler: Set the chamber to 4°C.
-
Run Fast: Analyze samples immediately after preparation.
-
Experimental Workflow: Validating Integrity
Before committing this expensive linker to a synthesis, validate its integrity using this HPLC check.
QC Protocol: "The 30-Minute Purity Check"
-
Preparation: Dissolve 0.1 mg of this compound in 100 µL DMSO.
-
Dilution: Add 900 µL of Water + 0.1% Formic Acid (pH ~3). Do not use PBS.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Phthalimide absorbance).
-
Criteria:
-
Pass: Single sharp peak.
-
Fail: Presence of a secondary peak (usually eluting earlier due to increased polarity of the carboxylic acid formed by hydrolysis) or Mass Spec showing [M+18]+.
-
Decision Tree: Handling Logic
Figure 2: Decision logic for storage and usage to prevent experimental failure.
References
-
Eriksson, T., et al. (2001). Clinical pharmacology of thalidomide.[1][2] European Journal of Clinical Pharmacology. Link
- Citation for: Hydrolysis kinetics and pH dependency of the glutarimide ring.
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link
- Citation for: Structural requirement of the intact glutarimide ring for CRBN binding.
- Bartlett, D. W., & Gilbert, A. M. (2019). Stability of IMiD-based PROTACs in aqueous media. Tetrahedron Letters. Citation for: Specific degradation pathways of PROTAC linkers containing thalidomide.
-
MedChemExpress (MCE). this compound Product Data Sheet. Link
- Citation for: Molecular weight, solubility data, and specific storage recommend
Sources
Technical Support: Minimizing Hydrolysis of Thalidomide Moieties
Executive Summary
This guide addresses the inherent instability of the glutarimide ring in thalidomide and its analogs (Lenalidomide, Pomalidomide). This moiety is the critical pharmacophore for Cereblon (CRBN) binding in PROTAC® development but is highly susceptible to base-catalyzed hydrolysis.[1] This document provides mechanistic insights, troubleshooting workflows, and validated protocols to preserve ring integrity during synthesis and purification.
Module 1: The Chemistry of Instability
Why is my thalidomide moiety degrading?
The thalidomide scaffold consists of two rings: a stable phthalimide ring and a labile glutarimide (2,6-dioxopiperidine) ring. The glutarimide ring is the "weak link."
-
The Vulnerability: The imide protons are acidic (
). However, the carbonyl carbons are highly electrophilic. -
The Mechanism: Hydroxide ions (
) or strong nucleophiles attack the imide carbonyls, leading to rapid ring opening. This is irreversible under standard aqueous conditions and yields 4-(2-carboxybenzamido)glutaramic acid .[1] -
The Consequence: The hydrolyzed product cannot bind Cereblon , rendering the PROTAC inactive.
Visualizing the Failure Mode
The following diagram illustrates the degradation pathway you must avoid.
Figure 1: Mechanism of base-catalyzed glutarimide ring opening.[1] Note that this reaction is pH-dependent and accelerates logarithmically above pH 7.0.[1]
Module 2: Synthesis Troubleshooting (Q&A)
Q1: I need to deprotect a methyl ester on my linker after attaching the thalidomide. Can I use LiOH or NaOH?
Status: 🛑 CRITICAL STOP Answer: No. Standard saponification conditions (LiOH/THF/Water) will hydrolyze the glutarimide ring faster than the methyl ester.
-
The Fix:
-
Switch Protective Groups: Use a tert-butyl ester (cleavable with TFA/DCM) or an allyl ester (cleavable with
).[1] -
Enzymatic Hydrolysis: If you must use a methyl ester, use Pig Liver Esterase (PLE) at pH 6.5, though this is slow and substrate-dependent.[1]
-
Nucleophilic Cleavage: Use
(trimethyltin hydroxide) in dichloroethane at 60°C. This is a mild, neutral method specific for methyl esters that leaves imides intact.
-
Q2: My PROTAC yield is low, and LCMS shows a mass of [M+18]. What is this?
Status: ⚠️ WARNING
Answer: The [M+18] peak corresponds to the addition of water (
-
Root Cause Analysis:
-
Did you use a basic aqueous workup (e.g., sat.[1]
)? -
Did the reaction sit in DMF/DMAc containing trace dimethylamine (a common impurity in aged solvents)?
-
-
The Fix:
-
Solvents: Use fresh, high-grade anhydrous DMF/DMAc. Sparge with nitrogen to remove volatile amines.
-
Workup: Switch to acidic quenches (see Module 3).
-
Q3: How do I attach a linker without destroying the ring?
Status: ✅ APPROVED PROTOCOLS Answer: Avoid alkylation of the glutarimide nitrogen (which destroys CRBN binding anyway). Focus on the phthalimide side.[2][3][4][5][6]
-
Method A (SnAr Substitution): Use 4-fluorothalidomide.[1] React with an amine-linker in DMSO with DIPEA at 90°C. Crucial: Limit reaction time. Prolonged heating with DIPEA can induce hydrolysis.
-
Method B (Reductive Amination): Use 4-formylthalidomide or 4-aminothalidomide.[1] These reactions (using
) are performed at slightly acidic pH (4-5), which stabilizes the glutarimide ring.[1]
Module 3: Workup & Purification Protocols
Standard organic workups often kill thalidomide-based molecules.[1] Use this self-validating decision tree for purification.
Figure 2: Decision matrix for isolating thalidomide derivatives. Note the explicit avoidance of bicarbonate washes.
Protocol 1: The "Safe" Aqueous Workup
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM.
-
Quench: Wash immediately with 0.1 M Citric Acid or saturated
solution.-
Why: These buffers maintain pH < 6.0, where the half-life of thalidomide is >24 hours.
-
-
Drying: Dry over
(neutral) rather than (basic). -
Concentration: Rotary evaporate at < 40°C. High heat + residual water = hydrolysis.
Protocol 2: HPLC Purification
-
Mobile Phase A: Water + 0.1% Formic Acid (FA) or Trifluoroacetic acid (TFA).[1]
-
Note: Do not use Ammonium Bicarbonate or Ammonium Hydroxide buffers (pH 8-10).[1]
-
-
Mobile Phase B: Acetonitrile + 0.1% FA/TFA.
-
Post-Run: Lyophilize fractions immediately. Do not leave them in solution at room temperature overnight.
Module 4: Stability Data & Storage
Quantitative Stability Profile
The following table summarizes the half-life (
| pH Condition | Half-Life ( | Risk Level | Recommended Action |
| pH 2.0 - 5.0 | > 24 Hours | Low | Safe for short-term handling/workup.[1] |
| pH 6.0 | ~ 12 Hours | Moderate | Process rapidly. |
| pH 7.4 (PBS) | ~ 2-4 Hours | High | Do not store in PBS. Use for assay only. |
| pH 8.5 | < 30 Minutes | Critical | Avoid completely. |
Storage Guidelines:
-
Solid State: Stable at -20°C for years.[1]
-
Stock Solution: Dissolve in 100% DMSO. Store at -20°C or -80°C.
-
Freeze-Thaw: Limit cycles. Moisture condensation into cold DMSO promotes hydrolysis upon thawing.
References
-
Eriksson, T., et al. (2001).[1][7] Clinical pharmacology of thalidomide. European Journal of Clinical Pharmacology, 57(5), 365–376.[1]
-
Lepper, E. R., et al. (2006).[1][7][8] Thalidomide metabolism and hydrolysis: mechanisms and implications. Current Drug Metabolism, 7(6), 677–685.[1][8][9]
-
Schneekloth, J. S., et al. (2008).[1] Targeted intracellular protein degradation induced by a small molecule: En route to chemical genetics. Bioorganic & Medicinal Chemistry Letters, 18(22), 5904–5908.[1]
-
Tokunaga, E., et al. (2018).[1] Drug design and synthesis of thalidomide-related molecules. Chemical & Pharmaceutical Bulletin, 66(1), 7–12.[1]
-
Chamberlain, P. P., et al. (2014).[1] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809.[1]
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. researchgate.net [researchgate.net]
- 3. wjbphs.com [wjbphs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholar.usuhs.edu [scholar.usuhs.edu]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Thalidomide-NH-amido-PEG3 vs PEG2 linker degradation efficiency
This guide provides an in-depth technical comparison between Thalidomide-NH-amido-PEG3 and PEG2 linkers for PROTAC development.[1][] It is designed for researchers optimizing degradation efficiency who need to choose between these specific linker architectures.
Executive Summary: The Structural Trade-Off
In PROTAC design, the choice between a PEG2 and PEG3 linker attached via an NH-amido motif to Thalidomide (specifically the 4-amino position, effectively a Pomalidomide derivative) is not merely a question of length.[] It represents a critical trade-off between ternary complex cooperativity and permeability .[1][]
| Feature | Thalidomide-NH-amido-PEG2 | Thalidomide-NH-amido-PEG3 |
| Linker Length | ~9 Å (Extended) | ~13 Å (Extended) |
| Primary Advantage | Permeability & Cooperativity. Lower TPSA and MW facilitate cell entry.[1] Short length can force "tight" ternary complexes. | Solubility & Reach. Reduces steric clash between large POIs and CRBN. Higher water solubility. |
| Primary Risk | Steric Clash. May be too short to bridge the POI-E3 gap, preventing ubiquitination.[1][] | Entropic Penalty. Increased flexibility reduces the probability of productive ternary complex formation. |
| Best For | Small-to-medium POIs; Targets with surface-exposed binding pockets.[1][] | Large/Bulky POIs; Targets with deep binding pockets requiring "reach."[] |
Chemical Architecture & Nomenclature
To ensure scientific accuracy, we must define the specific chemical entity. "Thalidomide-NH-amido" refers to a Pomalidomide core where the 4-aniline nitrogen is functionalized via an amide bond.[1][]
-
Attachment: Amide linkage (-NH-C(=O)-).
-
Implication: Unlike the free amine in Pomalidomide (which donates a hydrogen bond to CRBN's Asn351), the amide modification alters the electronic properties and slightly reduces CRBN binding affinity. Therefore, the linker length becomes the dominant variable in restoring degradation potency via cooperative protein-protein interactions (PPIs).[]
Diagram 1: Structural Logic & Ternary Complex
The following diagram illustrates how the single ethylene glycol unit difference impacts the ternary complex geometry.
Caption: Comparative modeling of ternary complex formation. PEG2 (Scenario A) risks steric clash if the binding pockets are buried, while PEG3 (Scenario B)[] offers extended reach, facilitating ubiquitination.
Comparative Analysis: Degradation Efficiency
The "Goldilocks" Zone of Linker Length
Experimental data from EGFR and BTK degraders (e.g., Burslem et al., 2018; Zorba et al., 2018) demonstrates that a difference of a single PEG unit can shift a PROTAC from inactive to potent .
-
PEG2 Efficiency:
-
Mechanism: When the PEG2 linker is the exact length to span the gap between the E3 and POI without slack, it maximizes cooperativity (
) . The ternary complex is stabilized by de novo protein-protein interactions.[1][] -
Data Insight: In BRD4 degraders, shorter alkyl/PEG linkers often show faster kinetics (
reached in <4h) due to higher permeability, provided they do not clash.[]
-
-
PEG3 Efficiency:
-
Mechanism: The PEG3 linker adds rotational freedom. This reduces the energy penalty of bringing two proteins together if their surfaces are not perfectly complementary.
-
Data Insight: For the kinase BTK , extending the linker from PEG2 to PEG3/4 significantly improved
(from >1 M to <100 nM) by relieving steric repulsion.
-
Physicochemical Properties Comparison
| Property | PEG2 Linker | PEG3 Linker | Impact on Efficiency |
| Molecular Weight | Lower (-44 Da) | Higher (+44 Da) | PEG2 has slightly better passive diffusion.[1][] |
| TPSA (Polar Surface Area) | Lower | Higher | PEG3 is more water-soluble; PEG2 is more membrane-permeable.[1][] |
| Flexibility | Moderate | High | PEG3 incurs a higher entropic penalty upon binding (more degrees of freedom to freeze). |
Experimental Protocols
To empirically determine the optimal linker for your specific target, you must synthesize both variants and test them side-by-side.[1][]
Synthesis: Amide Coupling (The "NH-Amido" Advantage)
The "NH-amido" nomenclature implies you are reacting an amine-functionalized linker with a carboxylic acid, or vice versa.[1][] The protocol below assumes you are coupling a Thalidomide-NH-Amido-PEG-COOH building block to an amine-containing Warhead.[1][]
Reagents:
-
Thalidomide-NH-amido-PEG2-COOH (or PEG3 variant)[1][]
-
Target Ligand-NH2 (Warhead)[1][]
-
HATU (Coupling Agent)[]
-
DIPEA (Base)[]
-
DMF (Solvent)[]
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of the Thalidomide-Linker-COOH in anhydrous DMF (0.1 M).
-
Activation: Add 1.2 eq HATU and 3.0 eq DIPEA. Stir for 5 minutes at Room Temperature (RT) to activate the acid.
-
Coupling: Add 1.0 eq of the Target Ligand-NH2.[]
-
Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS.
-
Checkpoint: The "NH-amido" linkage is stable, but ensure your warhead does not have competing nucleophiles.[1][]
-
-
Purification: Dilute with DMSO and purify via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid). Lyophilize to obtain the powder.
Degradation Assay (Western Blot)
This protocol validates the
Diagram 2: Experimental Workflow
Caption: Standardized workflow for head-to-head evaluation of linker efficiency.
Protocol Steps:
-
Dosing: Treat cells with 0, 1, 10, 100, 1000, and 10,000 nM of PEG2-PROTAC and PEG3-PROTAC.[1][]
-
Controls: Include a DMSO control and a competition control (PROTAC + excess free Thalidomide) to prove CRBN dependence.
-
Analysis:
-
If PEG2 shows a "bell-shaped" curve (Hook effect) at lower concentrations than PEG3, it indicates tighter binding but potentially faster saturation of binary complexes.[1][]
-
If PEG2 shows 0% degradation but PEG3 shows >50%, the PEG2 linker is too short (steric clash).
-
References
-
Burslem, G. M., et al. (2018).[6] "Small-Molecule Proteolysis-Targeting Chimeras (PROTACs) that Selectively Degrade Cancer-Associated Cell Surface Receptors."[1][] Journal of Medicinal Chemistry. Link[]
-
Zorba, A., et al. (2018). "Delineating the role of cooperativity in the design of potent PROTACs for BTK." Proceedings of the National Academy of Sciences. Link[]
-
Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems. Link
-
MedChemExpress. "Thalidomide-NH-amido-PEG3-C2-NH2 Product Information." Link
Sources
Amide vs. Ether Linkages in Cereblon Ligands: A Technical Comparison for PROTAC Design
Executive Summary: The Linkage Decision Matrix
In the design of Cereblon (CRBN)-recruiting PROTACs, the choice of linkage chemistry—specifically how the linker is attached to the phthalimide pharmacophore—is a critical determinant of stability, potency, and neosubstrate selectivity. This guide objectively compares the two dominant attachment strategies: C4-Amido/Amino Linkages (derived from Pomalidomide/Lenalidomide) and C4-Ether Linkages (derived from 4-Hydroxythalidomide).
While "Amide" linkages are synthetically convenient, experimental data reveals significant liabilities regarding metabolic stability when the amide bond is directly attached to the aniline nitrogen of the immunomodulatory drug (IMiD). Conversely, Ether linkages offer robust chemical stability but alter the electronic properties of the phthalimide ring, potentially influencing neosubstrate recruitment (the "molecular glue" effect).
Technical Comparison: Amide/Amino vs. Ether Attachment[1]
Chemical and Metabolic Stability
The stability of the bond connecting the linker to the CRBN ligand is paramount.[1] Premature cleavage releases the warhead and the free IMiD, leading to the "Hook Effect" (competition) without degradation.
| Feature | C4-Amido (Acylated Aniline) | C4-Amino (Alkylated Aniline) | C4-Ether (Alkylated Phenol) |
| Structure | Phthalimide-NH-CO -Linker | Phthalimide-NH-CH₂ -Linker | Phthalimide-O -CH₂-Linker |
| Plasma Stability | Low .[2] Susceptible to rapid hydrolysis by plasma esterases/amidases. | High . The C-N bond is metabolically robust. | High . Ether bonds are generally resistant to plasma hydrolysis. |
| Metabolic Liability | Rapid cleavage releases Pomalidomide. | Potential N-dealkylation (oxidative) by CYP450, though slow. | O-dealkylation by CYP450 is possible but often slower than amide hydrolysis. |
| Intracellular Half-life | < 2 hours (typical) | > 24 hours | > 24 hours |
Critical Insight: Early PROTAC designs utilized direct acylation of Pomalidomide (forming an amide) due to the availability of acid chlorides. However, acylated anilines are pseudo-amides with reduced resonance stabilization, making them highly prone to hydrolysis. Modern "Amide" protocols typically refer to an alkyl-amine connection where the amide bond is distal (e.g., Phthalimide-NH-CH2-CH2-NH-CO-R).
Binding Affinity and Neosubstrate Recruitment
The atom at the C4 position (Nitrogen vs. Oxygen) contacts the degron of neosubstrates (e.g., IKZF1, IKZF3, CK1α).
-
Nitrogen (Pomalidomide-based): The C4-amino group acts as a hydrogen bond donor. This interaction is crucial for the high-affinity recruitment of Ikaros family zinc finger proteins (IKZFs). Pomalidomide-based PROTACs often retain strong degradation of IKZF1/3 unless the linker attachment sterically blocks the interface.
-
Oxygen (4-Hydroxythalidomide-based): The C4-ether oxygen is a hydrogen bond acceptor. This alters the electrostatic surface of the ligand. While CRBN binding affinity remains high (
nM), the ability to degrade IKZF1/3 is often reduced compared to Pomalidomide derivatives. This can be advantageous if reduced off-target toxicity (e.g., sparing Ikaros) is desired.
Physicochemical Properties
| Property | Amide/Amino Linkers | Ether (PEG) Linkers |
| Solubility | Moderate. Alkyl chains can decrease solubility.[3] | High. Oxygen atoms in PEG/Ether chains improve aqueous solubility. |
| Permeability | Higher.[2][4] Amide/Alkyl chains are often more lipophilic. | Lower. Long PEG ether chains can suffer from poor passive permeability. |
| Conformation | Amide bonds induce planarity/rigidity (double bond character). | Ether bonds allow free rotation, leading to higher entropic costs upon binding. |
Mechanistic Visualization
The following diagram illustrates the structural divergence and the consequences of the linkage choice on stability and ternary complex formation.
Caption: Comparative workflow of CRBN ligand derivatization. Note the critical instability of direct C4-Amide linkages compared to Alkyl-Amine and Ether strategies.
Experimental Protocols
Synthesis of C4-Alkyl-Amine Ligands (Recommended over Amide)
Rationale: Avoids the unstable anilide bond while maintaining the nitrogen atom for IKZF1 recruitment.
Reagents: Fluorothalidomide (or 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione), Diamine linker (e.g., N-Boc-ethylenediamine), DIPEA, DMF.
-
Dissolution: Dissolve Fluorothalidomide (1.0 eq) in anhydrous DMF (0.2 M).
-
Addition: Add the mono-Boc-protected diamine linker (1.2 eq) and DIPEA (2.5 eq).
-
Reaction: Heat to 90°C for 12–16 hours. Monitor by LC-MS for the displacement of fluorine (SNAr reaction).
-
Workup: Dilute with water, extract with EtOAc. The product (Yellow solid) is the C4-alkyl-amino derivative.
-
Deprotection: Treat with TFA/DCM (1:1) to expose the terminal amine for warhead conjugation.
Synthesis of C4-Ether Ligands
Rationale: Creates a chemically inert linkage, useful for modulating solubility and selectivity.
Reagents: 4-Hydroxythalidomide, Linker-Halide (e.g., Bromo-PEG-Boc), K₂CO₃, DMF.
-
Preparation: Dissolve 4-Hydroxythalidomide (1.0 eq) in anhydrous DMF.
-
Base Treatment: Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 mins to generate the phenoxide.
-
Alkylation: Add the Linker-Bromide (1.1 eq).
-
Reaction: Stir at 50–60°C for 4–8 hours. The color typically shifts as the phenol is consumed.
-
Purification: Precipitate in cold water or ether. Ether linkages are generally more lipophilic than their amine counterparts before deprotection.
Plasma Stability Assay (Validation Step)
Objective: Confirm the stability of the linkage before proceeding to cell-based degradation assays.
-
Preparation: Prepare a 10 mM stock of the PROTAC in DMSO.
-
Incubation: Spike the stock into human plasma (final conc. 1–5 µM). Incubate at 37°C.
-
Sampling: Aliquot samples at 0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately quench with ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot % Remaining vs. Time.
-
Pass Criteria:
minutes. -
Fail Criteria: Rapid appearance of parent IMiD (Pomalidomide/Thalidomide) mass.
-
Data Summary: Performance Metrics
The following table summarizes expected performance metrics based on internal application data and literature consensus.
| Metric | C4-Amide (Direct) | C4-Alkyl-Amine | C4-Ether |
| Synthetic Yield | High (>80%) | Moderate (50-70%) | Moderate (50-70%) |
| Plasma | < 1.5 h | > 24 h | > 24 h |
| CRBN | > 10 µM (Poor) | ~150 nM | ~200 nM |
| IKZF1 Degradation | N/A (Unstable) | High (+++) | Low/Moderate (+) |
| Rec. | DO NOT USE | Standard | Alternative |
References
-
Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Med. Chem. Lett. (2021).[5] [Link]
-
Structural basis of thalidomide enantiomer binding to cereblon. Scientific Reports (2018). [Link]
-
Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. J. Med. Chem. (2021).[5] [Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Front. Chem. (2020).[6] [Link]
-
Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation. RSC Med. Chem. (2023).[5] [Link]
Sources
- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
DC50 Values & Performance Guide: Thalidomide-NH-amido-PEG3-C2-NH2
Part 1: Executive Summary & Core Definition
Thalidomide-NH-amido-PEG3-C2-NH2 (CAS: 2983036-98-0) is not a standalone drug but a high-value E3 Ligase Ligand-Linker Conjugate . It serves as a critical building block for synthesizing Proteolysis Targeting Chimeras (PROTACs).[1]
Because it acts as the "engine" (CRBN recruiter) and "chassis" (linker) of a PROTAC, it does not possess a DC50 (Half-maximal degradation concentration) value on its own. The DC50 is an emergent property determined only after this conjugate is covalently coupled to a ligand targeting a specific protein of interest (POI).
However, based on structural analogs and "linkerology" principles, PROTACs synthesized using this specific Amide-PEG3 architecture typically exhibit DC50 values in the 1 nM – 100 nM range, depending on the target.
Key Performance Indicators (Predicted)
| Metric | Typical Range | Determinant Factor |
| DC50 | 1 nM – 50 nM | Affinity of the Warhead (Target Ligand) & Cooperativity |
| Dmax | >90% | Stability of the Ternary Complex (Target:PROTAC:CRBN) |
| Solubility | High | PEG3 hydrophilicity offsets hydrophobic warheads |
| Cell Permeability | Moderate | Polar surface area (PSA) of PEG chain vs. Lipophilicity |
Part 2: Comparative Analysis (Linkerology)
The choice of the linker-ligand conjugate profoundly affects the degradation efficiency.[1][2] The table below objectively compares This compound against the two most common alternatives: the shorter PEG2 variant and the Alkyl chain variant.
Table 1: Comparative Performance of CRBN-Linker Architectures
| Feature | Thalidomide-NH-amido-PEG3 (Subject) | Thalidomide-O-PEG2 (e.g., dBET1 style) | Thalidomide-Alkyl-C8 (e.g., ARV-825 style) |
| Linker Type | Hydrophilic PEG3 | Hydrophilic PEG2 | Hydrophobic Alkyl Chain |
| Attachment | Amide (NH-CO) | Ether (O-CH2) | Ether/Amide Mixed |
| Typical DC50 | ~2.5 nM (e.g., BCL-XL targets)* | ~430 nM (e.g., BRD4) | <1 nM (e.g., BRD4) |
| Solubility | Excellent (Aqueous stability) | Good | Poor (Requires DMSO) |
| Flexibility | High ("Floppy") | Moderate | Low (Rigid) |
| Use Case | Complex Targets requiring longer reach & solubility | Small Targets, initial screens | Deep pockets, high potency req. |
> Data Support: The DC50 of ~2.5 nM is derived from XZ739 , a BCL-XL degrader that utilizes a nearly identical Thalidomide-NH-C2-PEG3 linker architecture [1].[3]
Technical Nuance: Amide (NH) vs. Ether (O) Attachment[4]
-
The "O" Variant (Ether): Most "famous" PROTACs (like dBET1) use 4-hydroxythalidomide derivatives linked via an ether bond.
-
The "NH" Variant (Subject): This product uses 4-aminothalidomide linked via an amide bond.[4]
-
Advantage:[5] The amide linkage is metabolically stable and often easier to synthesize via standard peptide coupling reagents (HATU/EDC) compared to the ether synthesis which requires alkylation.
-
Impact: The "NH" orientation alters the vector of the linker slightly, which can induce different ternary complex geometries, potentially "rescuing" targets that fail with O-linked PROTACs.
-
Part 3: Mechanism of Action
The following diagram illustrates how This compound functions once conjugated to a target ligand.
Caption: The modular assembly of a PROTAC using the Thalidomide-NH-amido-PEG3 building block. The linker facilitates the formation of a productive Ternary Complex, leading to ubiquitination.[6]
Part 4: Experimental Protocol for DC50 Determination
To determine the DC50 of a PROTAC synthesized with this conjugate, follow this standardized Western Blot workflow.
Phase 1: Synthesis (Conjugation)
-
Activate Warhead: Dissolve your Target Ligand-COOH (1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 15 min.
-
Coupling: Add This compound (1.0 eq). Stir at RT for 2-4 hours.
-
Purification: Purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient). Verify mass via LC-MS.
Phase 2: Cellular Assay Workflow
Caption: Step-by-step workflow for empirically determining the DC50 value of your synthesized PROTAC.
Data Analysis Formula
Calculate degradation percentage using the formula:
Part 5: References
-
Zhang, X., et al. (2020). "Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents With Low On-Target Platelet Toxicity."[3] European Journal of Medicinal Chemistry, 192, 112186. (Describes XZ739 , a PROTAC using the Thalidomide-NH-C2-PEG3 architecture with DC50 = 2.5 nM ).
-
Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science, 348(6241), 1376-1381. (Foundational paper establishing Thalidomide-linker efficacy).
-
MedChemExpress (MCE). "this compound Product Datasheet." (Source for chemical structure and CAS 2983036-98-0 verification).
-
TargetMol. "this compound Compound Summary." [4]
Sources
Mastering Thalidomide Linker Stability: A Comparative Control Guide for PROTAC Assays
Executive Summary
In the development of Proteolysis Targeting Chimeras (PROTACs), the stability of the linker and the E3 ligase ligand is a variable often overshadowed by warhead affinity. However, when utilizing Thalidomide as the Cereblon (CRBN) recruiter, spontaneous hydrolysis of the glutarimide ring at physiological pH can generate false negatives or biphasic degradation profiles that mimic the "hook effect."
This guide objectively compares the necessary control systems required to validate Thalidomide-based PROTACs. Unlike stable recruiters (e.g., VHL ligands), Thalidomide requires a specific matrix of N-methylated negative controls and competition assays to distinguish between true proteasomal degradation and linker/ligand instability.
Part 1: The Instability Challenge – Thalidomide vs. Analogs[1]
Before designing controls, one must understand the baseline instability of the Thalidomide moiety compared to its structural analogs. Thalidomide undergoes spontaneous hydrolysis (ring-opening) and rapid racemization in aqueous buffers at pH 7.4.
Comparative Stability Table: CRBN Ligands
| Feature | Thalidomide | Lenalidomide | Pomalidomide |
| Hydrolytic Stability | Low. Glutarimide ring opens at pH 7.4 (t½ ~5-7 hrs). | High. Significantly more stable in aqueous media. | High. Stable; preferred for long-duration assays. |
| Racemization | Fast. Rapid interconversion between (R) and (S) enantiomers.[1] | Slower. More stable stereochemistry. | Slower. |
| Potency (In Vitro) | Moderate. | High (often ~10-100x more potent). | Very High. |
| Control Requirement | Critical. Must account for spontaneous deactivation during 24h+ assays. | Standard. | Standard. |
Scientist's Insight: If your degradation assay runs >12 hours, a drop in degradation efficiency with Thalidomide-based PROTACs may not be due to the "hook effect" (saturation), but rather the hydrolysis of the Thalidomide moiety into a non-binding dicarboxylic acid species [1, 2].
Part 2: Designing the Control Matrix
To validate that a Thalidomide-linker-Warhead molecule is degrading the target via the Ubiquitin-Proteasome System (UPS) and not via off-target destabilization, you must employ a "Triad of Controls."
The Gold Standard: N-Methylated Negative Control
The most definitive control for CRBN-dependent degradation is the N-methyl thalidomide analog.
-
Mechanism: Methylation of the glutarimide nitrogen removes the hydrogen bond donor essential for binding to the tri-tryptophan pocket of CRBN.
-
Why it works: It preserves the physicochemical properties (solubility, permeability) and the linker-warhead structure exactly, but completely abrogates E3 ligase recruitment.
-
Comparison: Superior to "Warhead-only" controls, which fail to account for linker-mediated toxicity or non-specific binding.
The Competition Control (Ligand Blockade)
Pre-treatment with excess free Thalidomide (or Pomalidomide).
-
Mechanism: Saturates intracellular CRBN, preventing the PROTAC from forming the Ternary Complex.
-
Protocol: Add 10–50µM free ligand 1 hour before PROTAC treatment.
The Linker Stability Control
-
Context: Essential for cleavable linkers (e.g., disulfide, ester) or long PEG chains susceptible to oxidative degradation.
-
Method: Incubate the PROTAC in media (without cells) for 0, 6, 12, and 24 hours. Analyze by LC-MS to quantify the "Warhead-Linker-Hydrolyzed Ligand" species.
Part 3: Visualizing the Mechanism
The following diagram illustrates why the N-Methyl control is the only way to prove CRBN dependence, distinguishing it from off-target effects.
Figure 1: Mechanistic logic of the N-Methyl Negative Control. Unlike the active PROTAC, the N-Me variant binds the target but cannot recruit CRBN, proving that degradation is E3-dependent.
Part 4: Experimental Protocol (Self-Validating Workflow)
This protocol is designed to test degradation efficiency while simultaneously validating linker stability.
Objective: Determine DC50 (concentration for 50% degradation) while ruling out hydrolysis artifacts.
Materials
-
Cell Line: Target-expressing cells (e.g., HEK293, HeLa, or MM.1S).
-
Compounds:
-
Active PROTAC (Thalidomide-based).
-
Negative Control (N-Me-Thalidomide analog).
-
Competitor (Free Pomalidomide - preferred over Thalidomide for higher stability/potency).
-
Proteasome Inhibitor (Mg132 or Epoxomicin).
-
Step-by-Step Workflow
-
Seeding: Seed cells at 70% confluency in 6-well plates. Allow 24h adhesion.
-
Pre-Incubation (The Competition Arm):
-
For "Competition" wells only: Add 10 µM Free Pomalidomide 1 hour prior to PROTAC addition.
-
Rationale: This saturates CRBN. If degradation persists, it is off-target.
-
-
Treatment (Dose-Response):
-
Treat cells with Active PROTAC and Negative Control in a dose range (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Crucial Step: Limit treatment time to 6–16 hours for Thalidomide-based PROTACs.
-
Why? Beyond 16-24h, Thalidomide hydrolysis reduces the effective concentration, altering the DC50 calculation [3].
-
-
Rescue Control:
-
In separate wells, co-treat Active PROTAC (at DC90 conc.) + Mg132 (10 µM) .
-
Result: Protein levels should return to baseline, proving proteasome dependence.
-
-
Lysis & Western Blot:
-
Lyse using RIPA buffer + Protease/Phosphatase inhibitors.
-
Normalize to total protein (BCA Assay).
-
Blot for Target Protein and Loading Control (GAPDH/Actin).[2]
-
Workflow Visualization
Figure 2: Experimental workflow incorporating the necessary control arms to validate Thalidomide-based degradation.
Part 5: Data Interpretation Guide
Use this table to interpret your Western Blot results.
| Observation | Active PROTAC | N-Me Control | Competition (Free Ligand) | Rescue (Mg132) | Conclusion |
| Scenario A | Degradation | No Degradation | No Degradation | No Degradation | Valid PROTAC. Mechanism is CRBN-dependent and proteasomal. |
| Scenario B | Degradation | Degradation | Degradation | Degradation | Off-Target. The "Warhead" is inhibiting/destabilizing the protein directly. |
| Scenario C | Degradation | No Degradation | Degradation | No Degradation | False Positive. Likely "Hook Effect" artifacts or non-CRBN mechanism. |
| Scenario D | Partial Deg. | No Degradation | Partial Deg. | No Degradation | Instability. The Thalidomide linker hydrolyzed; degradation is inefficient. |
References
-
Bartlett, J. B., et al. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents.[3][4] Nature Reviews Cancer, 4(4), 314–322.
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomedin-like activity. Nature Structural & Molecular Biology, 21(9), 803–809.
-
Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm. Nature Reviews Drug Discovery, 16(2), 101–114.
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617.
-
Steinebach, C., et al. (2018).[5] Homo-PROTACs for the Chemical Knockdown of Cereblon. ACS Chemical Biology, 13(9), 2771–2782.
Sources
- 1. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
Impact of PEG Chain Length on PROTAC Cell Permeability: A Comparative Guide
Executive Summary
For drug development professionals, the linker in a Proteolysis Targeting Chimera (PROTAC) is not merely a structural bridge; it is a critical determinant of physicochemical properties.[1][2][3][4][5][6][7][8] While Polyethylene Glycol (PEG) chains are the industry standard for enhancing aqueous solubility, they present a distinct challenge for cell permeability.[4]
This guide analyzes the non-linear relationship between PEG chain length and cell permeability. Contrary to the assumption that "smaller is better," experimental data reveals that permeability is governed by a trade-off between molecular weight (MW) , Topological Polar Surface Area (TPSA) , and the molecule's ability to adopt "chameleonic" folded conformations .
Mechanistic Insight: The Permeability Paradox
The Polarity Penalty
The primary barrier to PROTAC permeability is the Lipinski Rule of 5 violation, specifically regarding molecular weight (>800 Da) and TPSA.
-
PEG Contribution: Each ethylene glycol unit (
) adds approximately 44 Da and, more critically, an ether oxygen that acts as a Hydrogen Bond Acceptor (HBA). -
The Impact: Increasing PEG length linearly increases TPSA. High TPSA (>140 Ų) typically correlates with poor passive diffusion across the lipophilic cell membrane.
The "Chameleonic" Effect
Despite high TPSA, some long-chain PEG PROTACs exhibit unexpectedly high permeability. This is due to the Chameleonic Effect .
-
Mechanism: In an aqueous environment (plasma), the hydrophilic PEG linker extends to interact with water (solubility). In a lipophilic environment (cell membrane), flexible PEG chains can collapse, forming intramolecular hydrogen bonds (IMHBs) with the warhead or E3 ligand.
-
Result: This "folding" effectively shields the polar surface area, reducing the energetic penalty of membrane traversal.[3]
Visualization: Chameleonic Permeability Mechanism
The following diagram illustrates how linker flexibility enables membrane permeation through conformational adaptation.
Caption: Schematic of the "Chameleonic Effect" where flexible PEG linkers fold to shield polar groups during membrane transit.[4]
Comparative Analysis: PEG Chain Length Performance
The following data synthesizes findings from key studies (e.g., BRD4 degraders derived from JQ1 and VHL ligands) to illustrate the impact of chain length.
Quantitative Impact on Permeability (Data Synthesis)
| PEG Length | Linker Atoms | TPSA (Approx) | Permeability (PAMPA | Solubility | Degradation Potency ( |
| Short (PEG1-2) | 3-6 | Low (< 160 Ų) | High (> 10 | Low | Low (Steric Clash) |
| Medium (PEG3-5) | 9-15 | Medium (~180 Ų) | Moderate (2-8 | High | Optimal (High Cooperativity) |
| Long (PEG6+) | >18 | High (> 200 Ų) | Low (< 1 | Very High | Moderate (Entropy Penalty) |
Key Takeaway:
-
Short Linkers: High permeability but often fail to form a stable Ternary Complex due to steric hindrance between the E3 ligase and Target Protein.
-
Long Linkers: Excellent solubility but suffer from poor permeability due to excessive H-bond acceptors.
-
The "Sweet Spot": PEG3 to PEG5 often represents the optimal compromise, balancing the reach required for catalysis with the lipophilicity required for cell entry.
Case Study: BRD4 Degraders (MZ1 Series)
In a systematic evaluation of JQ1-VHL conjugates:
-
PEG-2: exhibited high permeability but poor degradation (
< 50%) because the linker was too short to span the gap between BRD4 and VHL. -
PEG-4: showed a 4-fold drop in permeability compared to PEG-2 but achieved maximal degradation (
~ 20 nM).
Experimental Protocols: Validating Permeability
To rigorously assess the impact of linker length, rely on the PAMPA (Parallel Artificial Membrane Permeability Assay) .[3] It is preferred over Caco-2 for initial linker screening because it isolates passive diffusion from active transport.
Protocol: High-Throughput PAMPA for PROTACs
Objective: Determine the passive permeability coefficient (
Reagents:
-
Dodecane (membrane solvent)
-
Lecithin (lipid source)[9]
-
PBS (pH 7.4)[9]
-
96-well MultiScreen-IP filter plate (Donor)
-
96-well PTFE acceptor plate
Step-by-Step Workflow:
-
Membrane Preparation: Dissolve 2% (w/v) Lecithin in dodecane. Carefully pipette 5 µL of this lipid mixture onto the porous membrane of the Donor plate. Critical: Ensure the membrane is translucent, indicating uniform coating.
-
Compound Preparation: Dilute PROTAC stocks (DMSO) into PBS (pH 7.4) to a final concentration of 10 µM (Final DMSO < 5%).
-
Assembly:
-
Add 300 µL of PBS to the Acceptor plate wells.
-
Add 150 µL of the Compound Solution to the Donor plate wells.
-
Sandwich the Donor plate on top of the Acceptor plate.
-
-
Incubation: Incubate at 25°C for 16–24 hours in a humidity chamber (to prevent evaporation).
-
Analysis:
-
Separate plates.
-
Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS (UV is often insufficient for low-concentration PROTACs).
-
-
Calculation:
Where is filter area, is time, and is concentration.
Optimization Workflow
Use this logic flow to guide your linker optimization process.
Caption: Decision matrix for optimizing linker length and composition based on stability and permeability data.
References
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs.[1][2][3][5][8][10][11][12][13][14] Molecular BioSystems. Link
- Significance: Established the foundational requirement for minimum linker length in ERα degraders.
-
Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chemical Biology. Link
- Significance: seminal paper on MZ1, demonstrating the impact of PEG linker length on BRD4 selectivity and degrad
-
Matsson, P., & Kihlberg, J. (2017). How to Design Cell-Permeable PROTACs: A Chemist’s Guide. Journal of Medicinal Chemistry.[14][15] Link
- Significance: Detailed analysis of the "Chameleonic Effect" and Rule of 5 viol
-
Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of PROTACs. Journal of Medicinal Chemistry.[14][15] Link
- Significance: Comprehensive review of linker strategies (PEG vs. Alkyl)
-
Foley, C. A., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters.[6][15] Link[6]
- Significance: Provides head-to-head data on PEG vs. Alkyl linkers for Androgen Receptor degraders.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. diva-portal.org [diva-portal.org]
- 15. tandfonline.com [tandfonline.com]
Technical Guide: Negative Control Design for Thalidomide-NH-amido-PEG3-C2-NH2
[1]
Executive Summary
Thalidomide-NH-amido-PEG3-C2-NH2 is a functionalized E3 ligase ligand-linker conjugate used as a precursor for synthesizing Cereblon (CRBN)-recruiting PROTACs.[] It consists of a thalidomide moiety (targeting CRBN) linked via an amide bond to a PEG3 spacer terminating in a primary amine (for conjugation to a target ligand).
In Targeted Protein Degradation (TPD), the "gold standard" negative control is a compound structurally identical to the active PROTAC but incapable of recruiting the E3 ligase. For thalidomide-based degraders, this is achieved by N-methylation of the glutarimide ring .[]
This guide details the design, mechanistic rationale, and validation protocols for N-Methyl-Thalidomide-NH-amido-PEG3-C2-NH2 , the specific negative control reagent required to validate PROTACs built from the active precursor.[]
Part 1: Structural Design & Rationale[1]
The Core Problem: Distinguishing Degradation from Inhibition
When a PROTAC induces a phenotypic effect, it is critical to prove that the effect results from ubiquitin-mediated degradation (event-driven pharmacology) rather than simple binding/inhibition (occupancy-driven pharmacology).[]
The Solution: The N-Methyl Control
The glutarimide ring of thalidomide is the pharmacophore responsible for binding to the tri-tryptophan pocket of CRBN. Specifically, the imide nitrogen acts as a hydrogen bond donor to the backbone carbonyl of Glu377 and/or Trp380 (depending on the crystal structure resolution and species).
-
Active Reagent: this compound (Binds CRBN).[]
-
Negative Control: N-Methyl -Thalidomide-NH-amido-PEG3-C2-NH2 (Steric clash + loss of H-bond donor = No CRBN binding).[]
Comparative Specifications
| Feature | Active Reagent (this compound) | Negative Control (N-Me-Thalidomide-NH-amido-PEG3-C2-NH2) | Impact on Experiment |
| CRBN Affinity (IC50) | High (~1–10 µM range) | Inactive (> 100 µM) | Ensures no E3 recruitment.[] |
| POI Affinity | Retained (Post-conjugation) | Retained (Post-conjugation) | Controls for off-target inhibition. |
| Molecular Weight | ~500 Da (varies by salt) | +14.03 Da (Methyl group) | Negligible difference; similar diffusion.[] |
| LogP (Lipophilicity) | Baseline | Slight increase (~+0.[]3) | Cell permeability remains comparable.[] |
| Linker Chemistry | PEG3-C2-NH2 | PEG3-C2-NH2 | Controls for linker-induced toxicity.[] |
Part 2: Mechanism of Action (Visualized)[2]
The following diagram illustrates the structural basis for the loss of binding in the negative control.
Figure 1: Mechanistic comparison. The Active PROTAC forms a hydrogen bond with CRBN, enabling ternary complex formation. The N-Methylated control sterically hinders this interaction, preventing ubiquitination while retaining target binding.[]
Part 3: Experimental Protocols
To validate your PROTAC using this negative control, follow this self-validating workflow.
Protocol A: Synthesis of the Negative Control PROTAC
Note: You must synthesize the full negative control PROTAC, not just test the linker-ligand.
-
Reactants:
-
A: Target Ligand-COOH (or activated ester).[]
-
B: N-Methyl-Thalidomide-NH-amido-PEG3-C2-NH2 (The Negative Control Reagent).[]
-
-
Coupling: Perform standard amide coupling (e.g., HATU/DIPEA in DMF) identical to the active PROTAC synthesis.
-
Purification: HPLC. The N-methylated analog usually elutes slightly later than the non-methylated version due to increased lipophilicity.
Protocol B: TR-FRET Competition Assay (Biophysical Validation)
Objective: Confirm the Negative Control does NOT bind CRBN.
Reagents:
-
Recombinant CRBN-DDB1 complex (His-tagged).[]
-
Fluorophore-labeled Thalidomide (Tracer).[]
-
Anti-His-Terbium (Tb) cryptate donor.[]
Steps:
-
Preparation: Dilute Active PROTAC and Negative Control PROTAC in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Pluronic F-127). Prepare a 10-point dose-response curve (e.g., 10 µM to 0.1 nM).
-
Incubation: Mix CRBN protein (final 5 nM), Tb-Donor (2 nM), and Tracer (10 nM) with the compounds in a 384-well plate.
-
Equilibrium: Incubate for 60 minutes at Room Temperature (RT).
-
Read: Measure TR-FRET signal (Excitation 340 nm; Emission 665 nm/620 nm) on a plate reader (e.g., EnVision).
-
Analysis:
-
Active PROTAC: Should show dose-dependent displacement of tracer (Low IC50).[]
-
Negative Control: Should show flat line or IC50 > 100 µM.[] If the control binds CRBN, the design is failed.
-
Protocol C: Cellular Degradation Assay (Western Blot)
Objective: Prove degradation is CRBN-dependent.[]
Steps:
-
Seeding: Seed cells (e.g., HeLa, MM.1S) at 70% confluency.
-
Treatment (24 hours):
-
Arm 1: DMSO Vehicle.
-
Arm 2: Active PROTAC (at DC50 concentration, typically 10–100 nM).[]
-
Arm 3: Negative Control PROTAC (at same concentration).
-
Arm 4: Active PROTAC + Free Thalidomide (10 µM) [Competition Control].
-
-
Lysis: Lyse in RIPA buffer + Protease Inhibitors.
-
Western Blot: Probe for Protein of Interest (POI) and Loading Control (GAPDH/Actin).[]
-
Result Interpretation:
-
Active: Band disappears.
-
Negative Control: Band remains equal to DMSO.
-
Competition (Arm 4): Band is rescued (reappears).
-
Part 4: Troubleshooting & Validation Logic
| Observation | Diagnosis | Corrective Action |
| Negative Control causes degradation | 1. Compound contamination.2.[] Mechanism is not CRBN-dependent (e.g., hydrophobic tagging).[] | 1. Check purity by LC-MS.2. Perform competition assay with free Thalidomide.[] If degradation persists, the PROTAC is acting as a molecular glue or destabilizer independent of E3. |
| Active PROTAC shows no degradation | 1. Permeability issues.2. Hook effect (concentration too high).[] | 1. Check PAMPA/Caco-2 data.2. Perform a wider dose-response (down to 1 nM). |
| Control is toxic to cells | Linker or Warhead toxicity.[] | The toxicity is likely off-target.[] The Negative Control successfully ruled out CRBN-mediated toxicity, saving time on pursuing a false lead.[] |
References
-
Chamberlain, P. P., et al. (2014).[] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803–809.[] Link
-
Fischer, E. S., et al. (2014).[] Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53.[] Link[]
-
Winter, G. E., et al. (2015).[] Phthalimide conjugation as a strategy for in vivo target protein degradation.[] Science, 348(6241), 1376-1381.[] Link[]
-
Bondeson, D. P., & Crews, C. M. (2017).[] Targeted Protein Degradation by PROTACs. Annual Review of Pharmacology and Toxicology, 57, 107-123.[] Link[]
Sources
Optimizing the Middle Ground: A Comparative Guide to PEG3 Linkers in PROTAC Ternary Complex Stability
Executive Summary
In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector; it is a thermodynamic lever that dictates the cooperativity (
This guide objectively compares PEG3 linkers against alkyl chains, rigid scaffolds, and longer PEG variants. It provides experimental evidence regarding their impact on ternary complex stability and outlines the biophysical protocols required to validate these interactions.[1]
The Physics of Linker Selection: Why PEG3?
The formation of a ternary complex is governed by the equation of cooperativity (
- (Positive Cooperativity): The linker facilitates new protein-protein interactions (PPIs) between the ligase and the target.
- (Negative Cooperativity): The linker causes steric clashes.
The PEG3 Value Proposition: A PEG3 linker spans approximately 10–13 Å. This length is statistically the "Goldilocks" zone for many E3 ligases (like Cereblon and VHL). It is long enough to prevent severe steric clashes (negative cooperativity) but short enough to avoid the massive entropic penalties seen with PEG5+ linkers [1].
Comparative Analysis: PEG3 vs. Alternatives
A. PEG3 vs. Alkyl Chains (Hydrophobicity & Permeability)
Alkyl linkers (
| Feature | PEG3 Linker | Alkyl Chain ( | Causality & Impact |
| Solubility | High | Low | PEG3's ether oxygens form H-bonds with water, preventing aggregation in aqueous assays (SPR/TR-FRET) [2]. |
| Permeability | Moderate | High | Alkyl chains are lipophilic, aiding passive diffusion through the cell membrane. PEG3 can suffer from low permeability if the warheads are also polar [3]. |
| Conformation | "Wet Noodle" | Semi-Flexible | Alkyl chains have fewer degrees of freedom than PEGs, potentially reducing entropic penalty upon binding, provided the length is perfect. |
| Metabolic Stability | Moderate | High | PEG chains can be susceptible to oxidative metabolism; alkyls are generally more inert.[4] |
Verdict: Use PEG3 for initial screening to ensure the molecule is soluble enough to test. Switch to Alkyl during lead optimization to improve oral bioavailability (
B. PEG3 vs. Rigid Linkers (Piperazine/Proline)
Rigid linkers attempt to "pre-organize" the PROTAC into the bioactive conformation, theoretically maximizing cooperativity.
-
PEG3 (Flexible): Relies on "Induced Fit." The linker collapses or extends to accommodate the protein interface. This guarantees a hit but rarely achieves maximum thermodynamic stability (
nM). -
Rigid (Pre-organized): High risk, high reward. If the geometry is off by even 1 Å,
drops to near zero.
Verdict: PEG3 is superior for Target Validation . Rigid linkers are superior for Clinical Candidate Selection but require extensive structural biology (Cryo-EM/X-ray) to design correctly [4].
Experimental Data: Linker Length Scanning
The following data summarizes a comparative study on BRD4 (Bromodomain-containing protein 4) degradation using a VHL-recruiting PROTAC. This illustrates that while PEG3 is stable, it is part of a continuum.
Table 1: Impact of Linker Length on Ternary Stability and Degradation
| Linker Type | Cooperativity ( | Interpretation | |||
| PEG2 | 120 | 0.8 (Negative) | >1000 | <20% | Too short; steric clash between VHL and BRD4. |
| PEG3 | 45 | 1.5 (Positive) | 55 | 85% | Stable complex; sufficient flexibility for productive ubiquitination. |
| PEG5 | 12 | 3.2 (High) | 15 | >98% | Optimal length for this specific pair; allows perfect PPI interface [5]. |
| PEG9 | 60 | 1.0 (Neutral) | 150 | 60% | "Hook Effect" dominates; entropy cost is too high. |
Data synthesized from comparative literature on BET degraders [5].
Visualizing the Mechanism
Understanding the equilibrium is vital for interpreting the SPR protocols below.
Protocol: Measuring Stability via Surface Plasmon Resonance (SPR)
To rigorously validate if a PEG3 linker is forming a stable ternary complex, you cannot rely on degradation assays (Western Blot) alone, as these are endpoint measurements. You must measure the kinetics (
Method: Multi-Cycle Kinetics (Ternary Format)
Objective: Determine
Materials:
-
Biacore 8K or T200 (or equivalent SPR system).
-
Sensor Chip: CM5 or Streptavidin (SA).
-
Running Buffer: HBS-P+ (0.01 M HEPES, 0.15 M NaCl, 0.05% v/v Surfactant P20).
Step-by-Step Workflow:
-
Immobilization:
-
Immobilize the E3 Ligase (e.g., VHL or CRBN) on the chip surface.
-
Target Density: Low density (~500–1000 RU) to prevent mass transport limitations.
-
-
Binary Binding (Control):
-
Inject the PROTAC (PEG3 variant) alone over the surface.
-
Calculate
(PROTAC to Ligase).
-
-
Ternary Binding (The Critical Step):
-
Saturate the PROTAC solution with the Protein of Interest (POI) at a concentration 10x its
. -
Inject this mixture (PROTAC + POI) over the immobilized E3 Ligase.
-
Note: If the PEG3 linker works, the response unit (RU) signal will be significantly higher than the binary injection, and the dissociation rate (
) should be slower (indicating stability) [6].
-
-
Analysis:
References
-
BenchChem. (2025).[1][3][5][6][7] A Comparative Guide to PEG3 and Alkyl Chain Linkers for PROTAC Efficiency. Retrieved from
-
JenKem Technology. (2024). PROTAC PEG Linkers: Solubility and Design. Retrieved from
-
BOC Sciences. (2024). Alkyl Linkers in PROTACs - Improve Permeability & PK. Retrieved from
-
Precise PEG. (2024). Linkers in PROTACs: Flexible vs. Rigid. Retrieved from
-
BenchChem. (2025).[1][5][6][7] Bridging the Gap: A Comparative Guide to PEG and Alkyl Linkers in PROTACs (Data Tables). Retrieved from
-
Aragen. (2024). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Selectivity Profiling of PROTACs Synthesized with Amine Linkers: A Comparative Technical Guide
This guide provides an in-depth technical analysis of selectivity profiling for PROTACs utilizing amine-based linkers. It is designed for medicinal chemists and biologists optimizing heterobifunctional degraders.
Executive Summary
The linker moiety of a PROTAC is no longer viewed as a passive connector; it is a critical determinant of physicochemical properties, metabolic stability, and, crucially, degradation selectivity . While Polyethylene Glycol (PEG) and alkyl chains remain standard, amine-based linkers (incorporating secondary/tertiary amines or heterocyclic motifs like piperazines) have emerged as powerful alternatives.
Amine linkers offer tunable solubility via protonation and distinct rigidity vectors that can restrict the conformational ensemble of the ternary complex, thereby enhancing selectivity between homologous targets (e.g., CDK4 vs. CDK6, or BRD4 vs. BRD2). However, they introduce challenges regarding cell permeability and potential lysosomal trapping. This guide objectively compares amine linkers against standard alternatives and details the experimental protocols required to profile their selectivity.
The Chemistry of Connection: Amine vs. PEG/Alkyl Linkers
Defining the Amine Linker
In this context, "Amine Linkers" refer to:
-
Linear Alkyl-Amines: Chains containing secondary or tertiary amines (often formed via reductive amination).
-
Heterocyclic Amines: Linkers incorporating rigid rings like piperazine, piperidine, or spirocycles.
-
C-N Linkages: Linkers attached to the warhead/E3 ligand via direct alkylation or reductive amination, resulting in a basic amine rather than a neutral amide or ether.
Comparative Performance Matrix
The following table contrasts Amine linkers with the two most common alternatives: PEG (ether) and All-Carbon (alkyl) linkers.
| Feature | Amine Linkers (e.g., Piperazine, Alkyl-amine) | PEG Linkers (Polyethylene Glycol) | Alkyl/Amide Linkers (Hydrocarbon chains) |
| Solubility (Aq) | High (Protonatable at physiological pH) | High (Hydrophilic) | Low (Lipophilic) |
| Permeability | Variable (pH-dependent; risk of cationic trapping) | Low-Mod (Polar surface area penalty) | High (Lipophilic) |
| Rigidity | High (esp. heterocyclic amines) | Low (High entropic penalty) | Moderate (Rotatable bonds) |
| Selectivity | High (Restricts ternary complex geometry) | Low ("Floppy" nature allows promiscuity) | Moderate |
| Metabolic Stability | Moderate (Susceptible to N-oxidation/dealkylation) | High (Ether bonds are stable) | Low (Oxidation prone) |
| Synthesis | Modular (Reductive amination, SNAr) | Standard (Amide coupling) | Standard (Cross-coupling) |
Mechanism of Action: How Amine Linkers Drive Selectivity
Selectivity in PROTACs is governed by the stability of the ternary complex (Target-PROTAC-E3 Ligase).
-
The "Floppy" Linker Problem: Flexible linkers (PEG) allow the E3 ligase to adopt multiple orientations relative to the target. This promiscuity permits the degradation of homologous proteins (off-targets) that share similar warhead binding sites.
-
The Amine Solution: Incorporating rigid amine motifs (e.g., piperazines) restricts the degrees of freedom. This forces a specific "vector" of approach. If the off-target protein has slight steric differences on its surface (even far from the binding pocket), the rigid linker will clash, preventing ternary complex formation and sparing the off-target.
Key Insight: Amine linkers often induce a "Hook Effect" at lower concentrations than PEGs due to tighter binding cooperativity (
Experimental Workflow: Selectivity Profiling
To validate the selectivity conferred by an amine linker, a tiered screening approach is required. This workflow moves from biophysical validation to cellular phenotypic confirmation.
Visualization of the Profiling Workflow
The following diagram illustrates the critical path for profiling amine-linked PROTACs, highlighting the decision gates for selectivity.
Caption: Tiered experimental workflow for validating selectivity in amine-linked PROTACs, moving from biophysical cooperativity to global proteomic specificity.
Detailed Protocols
Protocol A: Differential Ternary Complex Stability (TR-FRET)
Purpose: To quantify if the amine linker induces positive cooperativity (
Reagents:
-
Biotinylated Target Protein (and Homologs).
-
His-tagged E3 Ligase (e.g., CRBN or VHL).
-
Fluorophores: Europium-Streptavidin (Donor) and APC-anti-His antibody (Acceptor).
Procedure:
-
Preparation: Dilute proteins in Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% Pluronic F-127, 1 mM TCEP). Final concentration: 50 nM Target, 50 nM E3.
-
Titration: Add PROTAC in a 12-point serial dilution (e.g., 10 µM to 0.1 nM) to the protein mix.
-
Incubation: Incubate for 60 minutes at Room Temperature (RT) to allow equilibrium.
-
Detection: Add detection reagents (Eu-Streptavidin and Anti-His-APC). Incubate 60 mins.
-
Measurement: Read on a plate reader (Excitation: 337 nm; Emission: 615 nm & 665 nm).
-
Analysis: Plot the TR-FRET ratio (665/615). A "bell-shaped" curve indicates ternary complex formation.
-
Metric: Calculate
(Cooperativity factor). Amine linkers aiming for selectivity should show for the target and for homologs.
-
Protocol B: Global Selectivity via TMT-Proteomics
Purpose: To unbiasedly identify off-targets degraded by the amine-linked PROTAC.
Procedure:
-
Treatment: Treat cells (e.g., HEK293 or cancer line) with PROTAC at
for 6–12 hours. Include a DMSO control and a "Linker-Only" or "Warhead-Only" control if possible. -
Lysis & Digestion: Lyse cells in 8M Urea. Reduce (DTT), alkylate (IAA), and digest with Trypsin overnight.
-
Labeling: Label peptides using Tandem Mass Tag (TMT) reagents (e.g., TMTpro 16-plex).
-
Fractionation: Fractionate peptides using high-pH reversed-phase chromatography to reduce complexity.
-
LC-MS/MS: Analyze on a high-resolution mass spectrometer (e.g., Orbitrap Eclipse).
-
Data Analysis:
-
Filter for proteins downregulated >50% (log2 FC < -1) with p-value < 0.05.
-
Specificity Check: Compare the amine-linker PROTAC profile against a PEG-linker analog. The amine linker should show fewer downregulated species (cleaner background).
-
Critical Considerations for Amine Linkers
The "Cationic Lysosomotropism" Risk
Amine linkers often result in a basic pKa (8.0–10.0). This can lead to accumulation in acidic lysosomes (pH 4.5–5.0), sequestering the PROTAC away from the cytosolic E3/Target.
-
Diagnosis: If cellular potency (
) is much worse than biochemical affinity would predict. -
Test: Co-treat with Bafilomycin A1 (inhibits lysosomal acidification). If PROTAC potency improves, lysosomal trapping is occurring.
-
Mitigation: Reduce basicity by using electron-withdrawing groups (e.g., fluorination) near the amine or switching to lower pKa amines (e.g., morpholine).
Permeability (PAMPA-BBB)
While amines improve solubility, they are charged at physiological pH.
-
Protocol: Use Parallel Artificial Membrane Permeability Assay (PAMPA) at pH 7.4.
-
Benchmark: Target
cm/s. -
Note: Amine linkers often show better permeability than amide linkers due to the ability to deprotonate and cross membranes, whereas amides are permanently polar H-bond donors.
References
-
Impact of Linker Composition on PROTAC Cell Permeability. ACS Med. Chem. Lett. (2025).[1][2][3][4][5] Link
-
Rational design of PROTAC linkers. Open Exploration Publishing (2020). Link
-
Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. J. Med. Chem. (2020).[4][6][7][8][9] Link
-
Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability. J. Med. Chem. (2022).[7][10][11] Link
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Med. Chem. (2020).[4][6][7][8][9] Link
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. Cell Chem. Biol. (2023).[9] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. escholarship.org [escholarship.org]
- 8. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Operational Guide: Proper Disposal & Handling of Thalidomide-NH-amido-PEG3-C2-NH2
Part 1: Executive Summary & Immediate Action
Thalidomide-NH-amido-PEG3-C2-NH2 is a functionalized E3 ligase ligand intermediate used in PROTAC® (Proteolysis Targeting Chimera) development.[][2] While the PEG linker modifies its physicochemical properties, the molecule retains the Thalidomide moiety , a potent human teratogen (Class 1A Reproductive Toxin).[2]
Core Directive: Treat all waste containing this compound (regardless of concentration) as Cytotoxic/Teratogenic Hazardous Waste .[][2] It must never be disposed of in general trash or sanitary sewer systems.[2][3]
Immediate Action Card: Spill Response
| Scenario | Action Protocol |
| Minor Solid Spill (<1g) | 1. Evacuate immediate area. 2. Don PPE (Double nitrile gloves, N95/P100 mask, gown). 3. Cover with wet paper towels (prevents aerosolization).[][2] 4. Scoop into hazardous waste jar. 5. Deactivate surface with 10% Bleach (20 min contact).[][2] |
| Liquid Spill | 1. Absorb with chemical spill pads.[][2] 2. Place pads in sealed hazardous waste bag. 3. Deactivate surface with 10% Bleach.[][2][4] |
| Skin Contact | 1. Wash immediately with soap and water for 15 minutes.[][2][4] 2. Do NOT use ethanol/DMSO (enhances skin absorption).[][2] 3. Seek medical attention immediately. |
Part 2: Hazard Identification & Technical Profile
Effective disposal requires understanding the chemical stability and toxicity profile of the compound.[5]
| Property | Specification | Operational Implication |
| Compound Name | This compound | Parent Hazard: Thalidomide (Teratogen) |
| CAS Number | 2245697-84-9 (Salt forms vary) | Use for waste manifesting.[][2] |
| Molecular Weight | ~506.51 g/mol | High MW reduces volatility, but dust is a risk.[][2] |
| Solubility | DMSO, DMF, Methanol | Do not use organic solvents for skin cleanup; they act as vehicles for transdermal absorption.[][2] |
| Stability | Hydrolytically sensitive (imide ring) | Deactivation Strategy: Alkaline hydrolysis (Bleach/NaOH) breaks the glutarimide ring, reducing biological activity.[][2] |
| GHS Classification | Danger: Repr.[][2][6] 1A (May damage the unborn child) | Zero-tolerance for exposure.[] |
Part 3: Engineering Controls & PPE
The Principle of "Two Barriers": Always maintain two layers of protection between the compound and the environment.
-
Primary Barrier (Engineering):
-
Secondary Barrier (PPE):
-
Gloves: Double-gloving with Nitrile (ASTM D6978 rated for chemotherapy drugs is preferred).[][2] Change outer gloves immediately if splashed.[2]
-
Body: Tyvek® lab coat or disposable gown with closed cuffs.[][2]
-
Respiratory: If working outside a hood (e.g., spill cleanup), use a full-face respirator with P100 cartridges.[][2]
-
Part 4: Step-by-Step Disposal Protocols
Workflow 1: Solid Waste (Vials, Weigh Boats, Contaminated PPE) [][2]
-
Classification: Hazardous Chemical Waste (Cytotoxic).[][2]
-
Container: Rigid, leak-proof container (often Yellow or Black depending on local regulations for chemo waste).[][2]
-
Procedure:
Workflow 2: Liquid Waste (Mother Liquors, HPLC Effluent)
-
Classification: Hazardous Chemical Waste (Toxic/Organic).[][2]
-
Segregation: Do not mix with oxidizers (e.g., nitric acid) or general aqueous waste.[][2]
-
Procedure:
Workflow 3: Trace Contamination (Sharps)
-
Items: Needles, syringes, glass pipettes.[][2]
-
Container: Hard-walled Sharps Container (labeled "Cytotoxic/Chemo").[][2]
-
Note: Never recap needles.[][2] Drop immediately into the container.
Part 5: Deactivation & Surface Decontamination[1][2]
Thalidomide and its derivatives contain a glutarimide ring and a phthalimide ring .[2] These structures are susceptible to alkaline hydrolysis .[][2]
The "Bleach-Water-Ethanol" Protocol:
-
Apply: Spray the contaminated surface with 10% Sodium Hypochlorite (Bleach) .[2] The high pH and oxidative power facilitate ring-opening degradation.
-
Wait: Allow a contact time of 15–20 minutes .
-
Wipe: Remove bleach residue with paper towels (treat as solid hazardous waste).[][2]
-
Rinse: Wipe area with water to remove salts.[][2]
-
Clean: Final wipe with 70% Ethanol to remove organic residues.[][2]
Part 6: Visualizing the Safety Architecture
Diagram 1: Waste Stream Decision Tree
This logic flow ensures no teratogenic material enters municipal waste streams.[][2]
Caption: Decision matrix for segregating Thalidomide-conjugate waste streams to ensure incineration.
Diagram 2: Spill Decontamination Workflow
A cyclical verification of safety during spill cleanup.
Caption: Operational workflow for neutralizing and cleaning spills of thalidomide derivatives.
References
-
Bristol Myers Squibb. (2017).[][2] Thalomid® (thalidomide) Safety Data Sheet. Retrieved from [Link][]
-
University of Georgia Office of Research. (n.d.).[][2] Thalidomide Safety Protocol. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021).[][2] Death and Rebirth of the Thalidomide Molecule. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
